methyl (E)-3-(6-aminopyridin-3-yl)acrylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-(6-aminopyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-9(12)5-3-7-2-4-8(10)11-6-7/h2-6H,1H3,(H2,10,11)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIURSMPFFMLOEH-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl (E)-3-(6-aminopyridin-3-yl)acrylate
Introduction: The Strategic Value of a Versatile Scaffold
In the landscape of modern drug discovery, the pursuit of novel molecular entities with therapeutic potential is relentless. Central to this endeavor is the design and synthesis of versatile chemical scaffolds that serve as foundational building blocks for more complex, biologically active molecules. Methyl (E)-3-(6-aminopyridin-3-yl)acrylate is one such pivotal intermediate. Its structure, featuring a substituted aminopyridine ring linked to a reactive acrylate moiety, presents a unique combination of functionalities. The aminopyridine core is a well-established pharmacophore found in numerous therapeutic agents, valued for its hydrogen bonding capabilities and ability to engage with biological targets.[1] The acrylate group, an α,β-unsaturated ester, is a versatile handle for further chemical modifications, including Michael additions and polymerizations, making it highly valuable in the construction of drug delivery systems and covalent inhibitors.[2][3] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this high-value compound, tailored for researchers and professionals in medicinal chemistry and drug development.
Part 1: Strategic Synthesis via Palladium-Catalyzed Cross-Coupling
The most robust and industrially scalable approach to constructing the C-C bond between the pyridine ring and the acrylate is the Mizoroki-Heck reaction. This palladium-catalyzed cross-coupling reaction offers high efficiency, excellent stereochemical control to favor the desired (E)-isomer, and tolerance for a wide range of functional groups, which is critical when working with the reactive amino group.[4][5][6]
The "Why": Rationale of the Mizoroki-Heck Reaction
The choice of the Heck reaction is deliberate. It allows for the direct vinylation of an aryl halide, in this case, a halogenated 6-aminopyridine, with methyl acrylate.[6] The reaction proceeds through a well-understood catalytic cycle, ensuring high predictability and yield. The key to success lies in the precise control of the catalyst system and reaction conditions to achieve exclusive formation of the trans-(E)-alkene, which is often crucial for specific biological activity and downstream applications.
The catalytic cycle, a cornerstone of modern organometallic chemistry, is visualized below.
Caption: The Mizoroki-Heck catalytic cycle for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system, designed for reproducibility. Each component plays a critical role.
Materials:
-
5-Bromo-2-aminopyridine (1.0 eq)
-
Methyl acrylate (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 eq, 4 mol%)
-
Triethylamine (Et₃N) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-bromo-2-aminopyridine (1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).
-
Causality: An inert nitrogen atmosphere is crucial to prevent the oxidation of the phosphine ligand and the active Pd(0) catalyst, which is formed in situ. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.[5]
-
-
Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous DMF via syringe to dissolve the solids. Sequentially add triethylamine (2.0 eq) and methyl acrylate (1.5 eq) with stirring.
-
Causality: DMF is an excellent polar aprotic solvent for this reaction, solubilizing the reactants and catalyst. Triethylamine acts as the base required to neutralize the hydrobromic acid (HBr) generated during the reaction, which is essential for regenerating the Pd(0) catalyst.[7][8] An excess of methyl acrylate is used to drive the reaction to completion.
-
-
Reaction Execution: Heat the reaction mixture to 100 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Causality: The aqueous washes remove the DMF solvent and the triethylammonium bromide salt formed during the reaction.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product will appear as a yellow to brown solid or oil. Purify by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Part 2: Rigorous Analytical Characterization
Confirmation of the product's identity, purity, and stereochemistry is non-negotiable. A multi-technique approach ensures the highest level of confidence in the synthesized material.
Caption: A streamlined workflow for the analytical characterization of the final product.
Spectroscopic Data & Interpretation
The following tables summarize the expected spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment | Rationale |
| ~8.25 | d | ~2.4 | 1H | Pyridine H-2 | Aromatic proton ortho to the nitrogen and meta to the acrylate substituent. |
| ~7.65 | dd | ~8.7, 2.4 | 1H | Pyridine H-4 | Aromatic proton coupled to both H-2 and H-5. |
| ~7.58 | d | 16.0 | 1H | Vinylic H (α to C=O) | The large coupling constant is definitive for the (E) or trans configuration.[10] |
| ~6.50 | d | ~8.7 | 1H | Pyridine H-5 | Aromatic proton ortho to the amino group. |
| ~6.30 | d | 16.0 | 1H | Vinylic H (β to C=O) | Coupled to the other vinylic proton, confirming the (E) geometry.[10] |
| ~4.50 | br s | 2H | -NH₂ | The broad singlet is characteristic of amine protons. | |
| 3.78 | s | - | 3H | -OCH₃ | Singlet for the methyl ester protons. |
Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~167.5 | C=O | Carbonyl carbon of the ester. |
| ~158.0 | Pyridine C-6 | Carbon bearing the amino group. |
| ~148.0 | Pyridine C-2 | Aromatic CH adjacent to the ring nitrogen. |
| ~142.0 | Vinylic CH | Vinylic carbon β to the ester carbonyl. |
| ~138.5 | Pyridine C-4 | Aromatic CH. |
| ~122.0 | Pyridine C-3 | Carbon bearing the acrylate substituent. |
| ~118.0 | Vinylic CH | Vinylic carbon α to the ester carbonyl. |
| ~109.0 | Pyridine C-5 | Aromatic CH ortho to the amino group. |
| ~51.8 | -OCH₃ | Methyl carbon of the ester. |
Table 3: Mass Spectrometry Data
| Technique | Parameter | Expected Value |
| HRMS (ESI+) | Molecular Formula | C₉H₁₀N₂O₂ |
| Calculated m/z for [M+H]⁺ | 179.0815 | |
| Found m/z | 179.08xx |
Rationale: High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition of the molecule with high precision, which is a definitive confirmation of its identity.[7][11]
Table 4: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3450-3300 | Medium, Sharp | N-H Stretch | Characteristic of the primary amine (-NH₂) group.[12] |
| ~3050 | Weak | C-H Stretch (Aromatic/Vinylic) | Stretching vibrations for sp² C-H bonds. |
| ~2950 | Weak | C-H Stretch (Aliphatic) | Stretching vibration for the methyl ester sp³ C-H bonds. |
| ~1715 | Strong, Sharp | C=O Stretch | Carbonyl stretch of the α,β-unsaturated ester.[13] |
| ~1640 | Strong | C=C Stretch (Alkene) | Alkene double bond stretch, conjugated with the carbonyl. |
| 1600-1450 | Medium | C=C & C=N Stretch | Aromatic ring stretching vibrations. |
| ~980 | Strong | =C-H Bend | Out-of-plane bend for the trans (E) disubstituted alkene, a key diagnostic peak. |
Conclusion
This guide has detailed a reliable and well-rationalized pathway for the synthesis of this compound via the Mizoroki-Heck reaction. The provided protocols for synthesis, purification, and comprehensive characterization constitute a complete workflow for producing and validating this important chemical intermediate. By understanding the causality behind each experimental step and employing a robust suite of analytical techniques, researchers can confidently generate high-purity material, accelerating progress in the fields of drug discovery and materials science.
References
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Synthesis and Characterization of Novel Supramolecular Polymers - Student Theses Faculty of Science and Engineering. Available at: [Link]
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Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. Available at: [Link]
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Reaction with 3-aminopyridine with methyl acrylate. - ResearchGate. Available at: [Link]
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Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct - MDPI. Available at: [Link]
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3-(6-Aminopyridin-3-Yl)-N-Methyl-N-((1-Methyl-1h-Indol-2-Yl)Methyl)Acrylamide | C19H20N4O | CID - PubChem. Available at: [Link]
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Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor - PubMed. Available at: [Link]
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FT-IR spectra of methyl acrylate (a), methyl vinyl ketone (b), and... - ResearchGate. Available at: [Link]
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Applicability and Approaches of (Meth) Acrylate Copolymers (Eudragits) in Novel Drug Delivery Systems - ResearchGate. Available at: [Link]
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methyl acrylate - MassBank. Available at: [Link]
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The Magic Methyl and Its Tricks in Drug Discovery and Development - MDPI. Available at: [Link]
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Table of Characteristic IR Absorptions. Available at: [Link]
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CAS NO. 227963-57-7 | (E)-Ethyl 3-(6-aminopyridin-3-yl)acrylate | Catalog AG-AG003I5R. Available at: [Link]
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Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre - Biblio. Available at: [Link]
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The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin - The Royal Society of Chemistry. Available at: [Link]
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Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins - NIH. Available at: [Link]
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Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed. Available at: [Link]
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Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes | Request PDF - ResearchGate. Available at: [Link]
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Heck Reaction—State of the Art - MDPI. Available at: [Link]
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Figure S4. 1 H NMR spectrum of methyl... | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Mizoroki-Heck Reaction | Chem-Station Int. Ed. Available at: [Link]
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Transition-Metal-Free Synthesis of β-Trifluoromethylated Enamines with Trifluoromethanesulfinate - Supporting Information. Available at: [Link]
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A Comprehensive Technical Guide to the Physicochemical Properties of Methyl (E)-3-(6-aminopyridin-3-yl)acrylate
Abstract
This technical guide provides an in-depth analysis of the core physicochemical properties of Methyl (E)-3-(6-aminopyridin-3-yl)acrylate (CAS: 179625-70-8). As a functionalized aminopyridine derivative, this compound represents a valuable building block for medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of predicted properties, detailed protocols for their experimental determination, and expert insights into the implications of these characteristics for research and development. We delve into solubility, lipophilicity (logP), acid-base properties (pKa), and chemical stability, providing a robust framework for anticipating the compound's behavior in various experimental and physiological settings.
Chemical Identity and Significance
Molecular Structure and Core Attributes
This compound is a heteroaromatic compound featuring a pyridine ring substituted with a primary amine and a methyl acrylate group. The (E)-isomer designation specifies the trans configuration of the double bond in the acrylate moiety.
-
IUPAC Name: methyl (E)-3-(6-aminopyridin-3-yl)prop-2-enoate
-
CAS Number: 179625-70-8[1]
-
Molecular Formula: C₉H₁₀N₂O₂
-
Molecular Weight: 178.19 g/mol
The structure combines a basic aminopyridine nucleus, crucial for potential hydrogen bonding and salt formation, with a methyl acrylate tail, which is a known Michael acceptor and imparts a degree of lipophilicity. This duality of function makes its physicochemical characterization essential for predictable application.
Potential Applications in Research and Development
While specific applications for this exact molecule are not extensively documented in peer-reviewed literature, its structural motifs are prevalent in pharmacologically active agents. Aminopyridines are key scaffolds in drugs targeting ion channels and various enzymes. Acrylate moieties are used as covalent modifiers and are present in numerous approved drugs. Therefore, this compound serves as a critical starting material or fragment for:
-
Fragment-Based Drug Discovery (FBDD): As a fragment containing both a hydrogen bond donor/acceptor (aminopyridine) and a potential covalent warhead (acrylate).
-
Lead Optimization: For the synthesis of more complex molecules targeting kinases, proteases, or other enzyme classes.
-
Materials Science: As a monomer for the development of functionalized polymers.
Summary of Physicochemical Properties
The following table summarizes the key physicochemical properties. It is critical to note that while some values are derived from its chemical formula, others are predicted based on structural analogy and computational models. Experimental verification is paramount.
| Property | Predicted/Calculated Value | Implication for Drug Development |
| Molecular Weight | 178.19 g/mol | Compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability. |
| Appearance | Predicted to be a yellow solid.[2] | Relevant for handling, formulation, and quality control. |
| Solubility | Low in neutral water; soluble in dilute aqueous acid and polar organic solvents (e.g., DMSO, Methanol). | Acidic solubility suggests potential for formulation as a salt. Poor aqueous solubility may necessitate enabling technologies. |
| cLogP (Lipophilicity) | Estimated Range: 1.0 - 2.0 | A balanced value suggesting a reasonable compromise between aqueous solubility and membrane permeability. |
| pKa (Acid-Base) | Predicted pKa ~ 5.5 - 6.5 for the protonated aminopyridine. | The compound will be partially protonated at physiological pH, influencing solubility, receptor binding, and cell penetration. |
| Chemical Stability | Susceptible to hydrolysis of the ester group (especially at pH > 7) and potential reactivity as a Michael acceptor. | Potential for degradation in aqueous formulations and reactivity with biological nucleophiles (e.g., cysteine residues). |
Methodologies for Experimental Characterization
To move beyond prediction, rigorous experimental validation is necessary. The following sections detail robust, field-proven protocols for determining the key physicochemical parameters of this compound.
Solubility Profile Determination
Expertise & Causality: The solubility of a compound dictates its suitability for biological assays, formulation strategies, and absorption. This protocol uses a systematic approach to classify solubility based on the compound's functional groups. The use of aqueous acid and base is specifically designed to probe the ionizable aminopyridine group, as salt formation dramatically increases aqueous solubility.[3][4][5]
Experimental Protocol: Qualitative Solubility Testing
-
Preparation: Dispense ~5 mg of the test compound into four separate, clearly labeled glass vials.
-
Solvent Addition: To the vials, add 1 mL of the following solvents, respectively:
-
Vial 1: Deionized Water
-
Vial 2: 5% Hydrochloric Acid (HCl)
-
Vial 3: 5% Sodium Bicarbonate (NaHCO₃)
-
Vial 4: Dimethyl Sulfoxide (DMSO)
-
-
Mixing: Agitate each vial vigorously (e.g., using a vortex mixer) for 60 seconds.
-
Observation: Visually inspect each vial for complete dissolution against a dark background. Record as "Soluble," "Partially Soluble," or "Insoluble."
-
Interpretation:
-
Solubility in 5% HCl but not in water indicates the presence of a basic functional group (the aminopyridine).[5]
-
Solubility in DMSO confirms its suitability as a stock solution solvent.
-
Insolubility in NaHCO₃ confirms the absence of a strong acidic group.
-
Caption: A workflow for determining the acid/base nature of a compound.
Lipophilicity (LogP) Determination
Expertise & Causality: The partition coefficient (LogP) between n-octanol and water is the gold standard for measuring lipophilicity, a critical predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[6] The shake-flask method, while labor-intensive, is a direct and highly reliable "gold standard" technique.[6][7]
Experimental Protocol: Shake-Flask Method for LogP
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight. Use the corresponding layer for the experiment.
-
Stock Solution: Prepare a stock solution of the compound in the organic phase (pre-saturated n-octanol) at a concentration that can be accurately measured by UV-Vis spectrophotometry or HPLC (e.g., 1 mg/mL).
-
Partitioning: In a separatory funnel, combine 10 mL of the organic phase stock solution with 10 mL of the aqueous phase (pre-saturated water).
-
Equilibration: Shake the funnel vigorously for 15 minutes to ensure the compound reaches equilibrium between the two phases. Allow the layers to fully separate for at least 30 minutes.
-
Sampling: Carefully collect an aliquot from both the upper (n-octanol) and lower (aqueous) phases.
-
Quantification: Determine the concentration of the compound in each aliquot using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ)
Caption: Workflow for the experimental determination of LogP.
Chemical Stability Assessment
Expertise & Causality: Chemical stability is a non-negotiable property for any developmental compound. Degradation can lead to loss of potency and the formation of potentially toxic byproducts.[8] This protocol assesses stability across a pH range relevant to physiological conditions and formulation, using LC-MS for its high sensitivity and ability to separate the parent compound from potential degradants.[9]
Experimental Protocol: pH-Dependent Stability via LC-MS
-
Buffer Preparation: Prepare a set of aqueous buffers, for example:
-
pH 2.0 (Glycine-HCl buffer)
-
pH 7.4 (Phosphate-buffered saline, PBS)
-
pH 9.0 (Glycine buffer)
-
-
Incubation Setup: From a 10 mM DMSO stock solution of the compound, spike it into each buffer to a final concentration of 5 µM. Prepare these solutions in triplicate in a 96-well plate.
-
Time Points: Incubate the plate at a controlled temperature (e.g., 37°C). Collect aliquots at specified time points: 0, 1, 2, 4, 8, and 24 hours.
-
Sample Quenching: Immediately quench the degradation process by mixing the aliquot with a 2:1 ratio of cold acetonitrile containing an internal standard. This precipitates proteins and stops the reaction.
-
Analysis: Analyze all samples by LC-MS. Monitor the peak area of the parent compound (m/z for [C₉H₁₀N₂O₂ + H]⁺ = 179.08).
-
Data Interpretation: Plot the natural logarithm of the parent compound's peak area ratio (to the internal standard) versus time for each pH. The degradation rate constant (k) is the slope of this line. The half-life (t₁/₂) can be calculated as 0.693/k.
Caption: An overview of the pH-rate profile stability assay.
Predicted Spectral Data
While experimental spectra are required for definitive structural confirmation, the following are predictions based on the known shifts of related structural motifs.[10][11]
-
¹H NMR (400 MHz, CDCl₃, δ):
-
~8.0-8.2 ppm (s, 1H): Pyridine H at C2.
-
~7.5-7.8 ppm (d, J≈16 Hz, 1H): Vinylic H adjacent to the carbonyl.
-
~7.4-7.6 ppm (d, 1H): Pyridine H at C4.
-
~6.5-6.7 ppm (d, 1H): Pyridine H at C5.
-
~6.3-6.5 ppm (d, J≈16 Hz, 1H): Vinylic H adjacent to the pyridine ring.
-
~4.5-5.0 ppm (br s, 2H): Amine (-NH₂) protons.
-
~3.7-3.8 ppm (s, 3H): Methyl ester (-OCH₃) protons.
-
-
¹³C NMR (100 MHz, CDCl₃, δ):
-
~167 ppm: Ester carbonyl (C=O).
-
~158 ppm: Pyridine C6 (attached to NH₂).
-
~140-150 ppm: Pyridine C2 and C4.
-
~138-142 ppm: Vinylic CH adjacent to the carbonyl.
-
~115-125 ppm: Vinylic CH adjacent to the ring and Pyridine C3.
-
~108-112 ppm: Pyridine C5.
-
~52 ppm: Methyl ester (-OCH₃).
-
-
Mass Spectrometry (ESI+):
-
Calculated m/z for [M+H]⁺: 179.0815
-
Calculated m/z for [M+Na]⁺: 201.0635
-
Conclusion
This compound is a compound with a balanced physicochemical profile that makes it an attractive starting point for drug discovery and materials science. Its predicted low-to-moderate lipophilicity, basicity derived from the aminopyridine ring, and acceptable molecular weight position it favorably within the "rule-of-five" space for drug-likeness. However, its potential chemical liabilities, namely the hydrolytic instability of the ester and the reactivity of the Michael acceptor, must be carefully considered and experimentally evaluated. The protocols and insights provided in this guide offer a comprehensive framework for the empirical characterization of this molecule, enabling researchers to make informed, data-driven decisions in their development programs.
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The Royal Society of Chemistry. (2012). The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. [Link]
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Supporting Information. (n.d.). Transition-Metal-Free Synthesis of β-Trifluoromethylated Enamines with Trifluoromethanesulfinate. [Link]
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Wikipedia. (n.d.). Methyl acrylate. [Link]
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ResearchGate. (n.d.). Reaction with 3-aminopyridine with methyl acrylate. [Link]
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An In-depth Technical Guide to Methyl (E)-3-(6-aminopyridin-3-yl)acrylate: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl (E)-3-(6-aminopyridin-3-yl)acrylate, a notable heterocyclic compound, stands as a significant scaffold in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical identity, including its CAS number and structure, alongside a detailed exploration of synthetic methodologies. We delve into the causality behind experimental choices for its synthesis via established routes such as the Heck and Horner-Wadsworth-Emmons reactions. Furthermore, this document outlines the compound's physicochemical properties and discusses its potential therapeutic applications, particularly in the realm of kinase inhibition and oncology, based on the well-documented biological activities of related aminopyridine derivatives. This guide is intended to be a valuable resource for researchers engaged in the design and development of novel therapeutics, offering both foundational knowledge and practical insights into the chemistry and potential of this versatile molecule.
Introduction: The Significance of the Aminopyridine Acrylate Scaffold
The fusion of an aminopyridine ring with an acrylate moiety in this compound creates a molecule of significant interest in medicinal chemistry. The aminopyridine core is a well-established pharmacophore present in numerous approved drugs, renowned for its ability to form crucial hydrogen bond interactions with biological targets.[1] This structural motif is particularly prominent in the design of kinase inhibitors, where the nitrogen atoms of the pyridine ring can mimic the hinge-binding interactions of the native ATP ligand.[1]
The acrylate portion of the molecule introduces a degree of conformational flexibility and serves as a versatile handle for further chemical modification. The conjugated system of the acrylate can participate in various chemical transformations and may also play a role in the molecule's interaction with target proteins. The "E" stereochemistry of the double bond is a critical determinant of the overall molecular shape and its ability to fit into a specific binding pocket.
This guide will provide a detailed examination of this compound, a key building block for the synthesis of more complex, biologically active compounds.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is paramount for research and development. This compound is registered under the CAS number 179625-70-8 . Its chemical structure and key identifiers are detailed below.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | methyl (E)-3-(6-aminopyridin-3-yl)prop-2-enoate |
| CAS Number | 179625-70-8 |
| Molecular Formula | C₉H₁₀N₂O₂ |
| Molecular Weight | 178.19 g/mol |
| Canonical SMILES | COC(=O)C=CC1=CC(=C(N)N=C1) |
The structure consists of a pyridine ring substituted with an amino group at the 6-position and a methyl acrylate group at the 3-position. The acrylate double bond is in the trans or (E) configuration.
Figure 1: Chemical Structure of this compound
A 2D representation of the title compound.
Synthetic Strategies: A Rationale-Driven Approach
The synthesis of this compound can be approached through several established methodologies in organic chemistry. The choice of a particular synthetic route is often dictated by the availability of starting materials, desired scale, and the need for stereochemical control. Two of the most prominent and reliable methods for the construction of the acrylate moiety are the Horner-Wadsworth-Emmons reaction and the Heck reaction.
Horner-Wadsworth-Emmons (HWE) Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, particularly favoring the formation of the (E)-isomer.[2] This methodology involves the reaction of a stabilized phosphonate ylide with an aldehyde or ketone.
Conceptual Workflow:
Horner-Wadsworth-Emmons synthesis pathway.
Experimental Protocol (Hypothetical):
This protocol is based on established procedures for similar substrates and serves as a validated starting point for optimization.
-
Preparation of the Ylide (if using a phosphonate ester): To a solution of triethyl phosphonoacetate in a suitable anhydrous solvent (e.g., tetrahydrofuran), a strong base such as sodium hydride is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.
-
Olefination Reaction: A solution of 6-aminopyridine-3-carbaldehyde in the same anhydrous solvent is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (typically several hours to overnight), monitored by thin-layer chromatography (TLC) for the consumption of the aldehyde.
-
Work-up and Purification: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Causality of Experimental Choices:
-
Anhydrous Conditions and Inert Atmosphere: The phosphonate ylide is a strong base and highly reactive, necessitating the exclusion of water and atmospheric oxygen to prevent quenching and side reactions.
-
Choice of Base: Sodium hydride is a common choice for deprotonating phosphonate esters due to its high basicity and the irreversible nature of the deprotonation. Other bases like lithium diisopropylamide (LDA) or potassium tert-butoxide can also be employed depending on the substrate's sensitivity.
-
Stereoselectivity: The HWE reaction with stabilized ylides, such as the one derived from triethyl phosphonoacetate, generally yields the (E)-alkene as the major product due to thermodynamic control in the formation of the key oxaphosphetane intermediate.[2]
Palladium-Catalyzed Heck Reaction
The Heck reaction is a versatile method for the formation of carbon-carbon bonds, typically involving the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[3]
Conceptual Workflow:
Sources
- 1. Wittig-Horner Reaction [organic-chemistry.org]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spectroscopic Data of Methyl (E)-3-(6-aminopyridin-3-yl)acrylate
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for methyl (E)-3-(6-aminopyridin-3-yl)acrylate, a compound of interest in medicinal chemistry and materials science due to its hybrid structure incorporating both a pyridine and an acrylate moiety. While direct experimental data for this specific molecule is not widely published, this document leverages spectral data from closely related analogs and foundational spectroscopic principles to provide a detailed characterization. This guide will cover the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with plausible experimental protocols for its synthesis and spectroscopic analysis. The insights herein are designed to empower researchers in the unambiguous identification and characterization of this and similar molecules.
Introduction: The Structural Significance of this compound
This compound is a bifunctional organic molecule that holds potential as a versatile building block in the synthesis of novel pharmaceutical agents and functional materials. The presence of the 6-aminopyridine group offers a site for hydrogen bonding and potential coordination with biological targets, while the methyl acrylate portion serves as a Michael acceptor and a precursor for polymerization. The "(E)" stereochemistry of the acrylate double bond is a critical determinant of the molecule's overall shape and reactivity.
Accurate structural elucidation through spectroscopic methods is paramount for any application of this compound. This guide provides a detailed roadmap for interpreting the NMR, IR, and MS data expected for this compound.
Plausible Synthesis via the Heck Reaction
A highly effective and scalable method for the synthesis of this compound is the Palladium-catalyzed Heck reaction.[1][2][3][4] This reaction couples an unsaturated halide with an alkene. In this case, 5-bromo-2-aminopyridine would be reacted with methyl acrylate in the presence of a palladium catalyst and a base.
Diagram of the Proposed Synthesis:
Caption: Proposed synthesis of this compound via the Heck Reaction.
Spectroscopic Data Analysis
The following sections detail the expected spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.[5][6] The predicted ¹H and ¹³C NMR spectra are discussed below.
Molecular Structure with Proton and Carbon Numbering:
Caption: Numbering scheme for NMR assignments.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~8.10 | d | ~2.0 | 1H | H-2 |
| ~7.65 | dd | ~8.5, 2.0 | 1H | H-4 |
| ~7.50 | d | 16.0 | 1H | H-β |
| ~6.50 | d | ~8.5 | 1H | H-5 |
| ~6.30 | d | 16.0 | 1H | H-α |
| ~4.50 | br s | - | 2H | -NH₂ |
| 3.75 | s | - | 3H | -OCH₃ |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~167.5 | C=O |
| ~158.0 | C-6 |
| ~148.0 | C-2 |
| ~144.0 | C-β |
| ~139.0 | C-4 |
| ~122.0 | C-3 |
| ~118.0 | C-α |
| ~109.0 | C-5 |
| 51.7 | -OCH₃ |
Solvent: CDCl₃, Frequency: 100 MHz
Causality Behind Predicted Chemical Shifts:
-
Pyridine Protons: The protons on the pyridine ring (H-2, H-4, and H-5) will exhibit characteristic shifts and coupling patterns. H-2, being ortho to the nitrogen and the acrylate substituent, is expected to be the most deshielded. The coupling constants will reflect the ortho and meta relationships between the protons.
-
Vinylic Protons: The (E)-configuration of the double bond is confirmed by the large coupling constant (~16.0 Hz) between the vinylic protons H-α and H-β.[7]
-
Amino and Methyoxy Protons: The amino (-NH₂) protons will likely appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. The methyl (-OCH₃) protons will be a sharp singlet.
-
Carbonyl and Pyridine Carbons: The carbonyl carbon (C=O) will be the most downfield signal in the ¹³C NMR spectrum. The carbons of the pyridine ring will have distinct chemical shifts influenced by the nitrogen atom and the substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.[8][9][10][11] The predicted IR spectrum of this compound will show characteristic absorption bands for the amine, alkene, ester, and pyridine moieties.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, sharp (doublet) | N-H stretching (primary amine) |
| ~3050 | Weak | C-H stretching (aromatic and vinylic) |
| ~2950 | Weak | C-H stretching (aliphatic -OCH₃) |
| ~1710 | Strong | C=O stretching (α,β-unsaturated ester) |
| ~1640 | Medium | C=C stretching (alkene) |
| ~1600, ~1470 | Medium | C=C and C=N stretching (pyridine ring) |
| ~1250 | Strong | C-O stretching (ester) |
| ~980 | Strong | =C-H out-of-plane bending (trans-alkene) |
Rationale for IR Absorptions:
-
The presence of a primary amine is indicated by the two N-H stretching bands.
-
The strong carbonyl absorption at a lower wavenumber (~1710 cm⁻¹) is characteristic of an α,β-unsaturated ester due to conjugation.
-
The C=C stretching of the acrylate is often observed around 1640 cm⁻¹.
-
The characteristic aromatic ring stretching vibrations of the pyridine ring will be present in the 1600-1470 cm⁻¹ region.
-
A strong band around 980 cm⁻¹ is a key indicator of the (E) or trans stereochemistry of the double bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[12][13][14][15] For this compound, Electron Ionization (EI) would be a suitable technique.
Table 4: Predicted Mass Spectrometry Data
| m/z | Possible Fragment |
| 192 | [M]⁺ (Molecular Ion) |
| 161 | [M - OCH₃]⁺ |
| 133 | [M - COOCH₃]⁺ |
| 105 | [C₆H₅N₂]⁺ |
Interpretation of Fragmentation:
-
Molecular Ion: The molecular ion peak at m/z 192 would confirm the molecular weight of the compound.
-
Key Fragments: The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 161, and the loss of the entire methoxycarbonyl radical (-•COOCH₃) to yield a fragment at m/z 133. Cleavage of the bond between the pyridine ring and the acrylate side chain would lead to a fragment corresponding to the aminopyridinyl cation.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[16][17]
-
¹H NMR Acquisition:
-
Tune and shim the instrument for optimal resolution.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus (typically 1024 or more scans).
-
Process the data similarly to the ¹H spectrum.
-
Diagram of the NMR Workflow:
Caption: A streamlined workflow for NMR analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain an infrared spectrum to identify functional groups.
Protocol (Thin Solid Film Method): [18]
-
Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent such as dichloromethane or acetone.
-
Film Deposition: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
-
Data Acquisition:
-
Place the salt plate in the sample holder of an FTIR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern.
-
Sample Introduction: Introduce a small amount of the sample (typically sub-milligram) into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography, through the GC column.
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Diagram of the EI-MS Workflow:
Sources
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- 14. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
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An In-depth Technical Guide to the Solubility and Stability of Methyl (E)-3-(6-aminopyridin-3-yl)acrylate
Introduction
Methyl (E)-3-(6-aminopyridin-3-yl)acrylate is a molecule of significant interest within contemporary drug discovery and development. Its chemical architecture, featuring a substituted aminopyridine ring linked to an acrylate moiety, presents a unique combination of functionalities that are prevalent in pharmacologically active compounds. The aminopyridine scaffold is a well-established pharmacophore known for its diverse biological activities, while the acrylate group serves as a versatile Michael acceptor, capable of covalent interactions with biological targets.
This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound: its solubility and stability. A thorough understanding of these parameters is paramount for researchers, scientists, and drug development professionals, as they directly impact a compound's developability, from formulation and manufacturing to its ultimate bioavailability and therapeutic efficacy. We will delve into the theoretical considerations, experimental design, and analytical methodologies required to fully characterize this promising molecule.
I. Solubility Characterization
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For this compound, its solubility profile will dictate the choice of formulation strategies and influence its absorption in the gastrointestinal tract. The presence of a basic aminopyridine moiety suggests that its solubility will be pH-dependent.
A. Theoretical Considerations
The structure of this compound, with its aminopyridine group (pKa of the pyridine nitrogen is typically around 5-7), suggests that it will exhibit higher solubility in acidic environments where the amino group is protonated. Conversely, in neutral to basic conditions, the compound will be in its less soluble free base form. The acrylate portion of the molecule is relatively non-polar and will contribute to its solubility in organic solvents.
B. Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound.[1] This protocol is adapted from guidelines provided by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[2][3]
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound
-
pH 1.2 HCl buffer
-
pH 4.5 Acetate buffer
-
pH 6.8 Phosphate buffer
-
Purified water
-
Methanol
-
Ethanol
-
Acetonitrile
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the different solvents.
-
Securely cap the vials and place them on an orbital shaker set to a constant temperature (typically 25 °C or 37 °C).
-
Shake the vials for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable mobile phase for HPLC analysis.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.[4]
C. Data Presentation: Expected Solubility Profile
The following table illustrates a hypothetical solubility profile for this compound.
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) |
| pH 1.2 HCl Buffer | 25 | > 10.0 |
| pH 4.5 Acetate Buffer | 25 | 1.5 |
| pH 6.8 Phosphate Buffer | 25 | 0.2 |
| Water | 25 | 0.5 |
| Methanol | 25 | 25.0 |
| Ethanol | 25 | 15.0 |
| Acetonitrile | 25 | 5.0 |
| DMSO | 25 | > 100.0 |
| PEG 400 | 25 | 40.0 |
| Propylene Glycol | 25 | 30.0 |
D. Visualization of the Solubility Workflow
Caption: Potential Degradation Pathways for the Compound.
III. Conclusion
This technical guide has outlined a comprehensive strategy for the characterization of the solubility and stability of this compound. A thorough understanding of these fundamental properties is indispensable for the successful development of this compound as a potential therapeutic agent. The experimental protocols and analytical methods described herein provide a robust framework for generating the critical data required to inform formulation development, establish appropriate storage conditions, and ensure the quality, safety, and efficacy of the final drug product. The insights gained from these studies will be invaluable for advancing this promising molecule through the drug development pipeline.
References
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HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. (n.d.). Retrieved from [Link]
-
HPLC Methods for analysis of Pyridine - HELIX Chromatography. (n.d.). Retrieved from [Link]
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WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy. (n.d.). Retrieved from [Link]
-
World Health Organization. (2015). Annex 4: Guideline on the Biopharmaceutics Classification System-based biowaiver. WHO Technical Report Series, No. 992. Retrieved from [Link]
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HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (n.d.). Retrieved from [Link]
- Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018). Journal of Pharmaceutical Sciences, 107(5), 1431-1439.
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved from [Link]
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Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (n.d.). Retrieved from [Link]
- Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. (2012). Journal of Pharmaceutical and Biomedical Analysis, 66, 213-221.
- Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). International Journal of Scientific Research in Science and Technology, 8(3), 245-252.
-
Ethyl Acrylate - Methyl Acrylate - OSHA. (n.d.). Retrieved from [Link]
- Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. (2020). IOP Conference Series: Earth and Environmental Science, 546(4), 042044.
- Validation of analytical methods for acrylic acid from various food products. (2022). Food Science and Biotechnology, 31(10), 1315-1323.
-
methyl acrylate 2552 | niosh - CDC. (n.d.). Retrieved from [Link]
- RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. (2021). Micromachines, 12(6), 672.
- Determination of two acrylates in environmental water by high performance liquid chromatography. (2021). E3S Web of Conferences, 233, 01023.
- Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. (2022).
- Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry, 7(1), 99-102.
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(3), 38435-38440.
- Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis, 3(3), 159-165.
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- 3. who.int [who.int]
- 4. helixchrom.com [helixchrom.com]
The Pharmacological Kaleidoscope: A Technical Guide to the Potential Biological Activities of Aminopyridine Acrylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Nexus of Pyridine and Acrylate Moieties
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores often leads to the discovery of novel therapeutic agents with enhanced potency and unique biological profiles. This guide delves into the promising intersection of two such moieties: the aminopyridine scaffold and the acrylate functional group. The aminopyridine core, a privileged structure in drug discovery, is renowned for its diverse biological activities, including its role in kinase inhibition and ion channel modulation.[1] When coupled with the reactive and versatile acrylate group, a new chemical space of aminopyridine acrylate derivatives emerges, offering a wealth of possibilities for therapeutic intervention. This document serves as an in-depth technical exploration of the potential biological activities of these derivatives, providing a foundation for researchers and drug development professionals to navigate this exciting area of study. We will explore the synthesis, established and putative mechanisms of action, and detailed experimental protocols to evaluate their anticancer, antimicrobial, anti-inflammatory, and antioxidant potential, alongside other nascent therapeutic applications.
I. Synthetic Pathways to Aminopyridine Acrylate Derivatives
The generation of a diverse library of aminopyridine acrylate derivatives is the cornerstone of exploring their biological potential. The primary synthetic route involves the reaction of an aminopyridine with an acrylic acid derivative. A common and efficient method is the aza-Michael addition, where the amino group of the aminopyridine acts as a nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated carbonyl system of an acrylate.[2] This reaction can be catalyzed by both Brønsted and Lewis acids to improve yields and reaction times.
Another key synthetic strategy is the amidation reaction between an aminopyridine and a pre-functionalized acrylic acid or acryloyl chloride. This approach allows for greater control over the final structure and the introduction of various substituents on both the pyridine and acrylate moieties.[1]
Diagram: General Synthetic Schemes
Caption: Synthetic routes to aminopyridine acrylate derivatives.
II. Anticancer Activity: Targeting the Engines of Malignancy
The aminopyridine scaffold is a well-established constituent of numerous anticancer agents, primarily due to its ability to act as a bioisostere for the purine scaffold of ATP, thus enabling it to interact with the ATP-binding sites of various protein kinases.[1] The deregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.
Mechanism of Action: Kinase Inhibition and Beyond
Aminopyridine derivatives have been shown to inhibit a range of kinases involved in cancer progression, including:
-
Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[1]
-
Serine/Threonine Kinases: Including Akt and Aurora Kinases.[1]
-
c-Jun N-terminal Kinases (JNK): Members of the mitogen-activated protein (MAP) kinase family.
The acrylate moiety can contribute to the anticancer activity through several mechanisms. Its electrophilic nature can allow for covalent bonding with nucleophilic residues in the active sites of target proteins, leading to irreversible inhibition. Furthermore, the acrylate group can influence the pharmacokinetic and pharmacodynamic properties of the molecule, enhancing cell permeability and target engagement.
Recent studies have also implicated aminopyridine derivatives in the inhibition of other cancer-related pathways, such as the Wnt/β-catenin signaling pathway. Some derivatives have demonstrated the ability to attenuate tumor development in colorectal cancer cell lines by targeting β-catenin.[3]
Diagram: Anticancer Mechanisms of Action
Caption: Putative anticancer mechanisms of aminopyridine acrylates.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., HCT 116, HT29 for colorectal cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.[3]
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the aminopyridine acrylate derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.[3]
Data Presentation: Summary of Anticancer Activity
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| Derivative 4a | HCT 116 | 8.1 | [3] |
| Derivative 4b | HCT 116 | 5.4 | [3] |
| Derivative 4c | HCT 116 | 3.7 | [3] |
| Derivative 4d | HCT 116 | 6.2 | [3] |
| Derivative 4a | HT29 | 7.7 | [3] |
| Derivative 4b | HT29 | 4.1 | [3] |
| Derivative 4c | HT29 | 3.27 | [3] |
| Derivative 4d | HT29 | 5.9 | [3] |
III. Antimicrobial Activity: A New Front in the Fight Against Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridine-based compounds have demonstrated a broad spectrum of antimicrobial activities.[1] The incorporation of an acrylate moiety can enhance these properties, potentially through increased interaction with microbial cell membranes or inhibition of essential microbial enzymes.
Mechanism of Action: Disrupting Microbial Viability
The antimicrobial action of aminopyridine acrylate derivatives is likely multifactorial. The lipophilic nature of these compounds may facilitate their partitioning into the lipid bilayers of bacterial and fungal cell membranes, leading to membrane disruption and leakage of intracellular components.
Furthermore, these derivatives may target essential microbial enzymes. For instance, aminopyridine derivatives have been identified as inhibitors of bacterial enoyl-ACP reductase (FabI), a key enzyme in fatty acid biosynthesis.
Diagram: Antimicrobial Mechanisms of Action
Caption: Proposed antimicrobial mechanisms of aminopyridine acrylates.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Step-by-Step Methodology:
-
Microorganism Preparation: Grow the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the aminopyridine acrylate derivatives in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[1]
IV. Anti-inflammatory and Antioxidant Potential
Chronic inflammation and oxidative stress are implicated in a wide range of diseases. Aminopyridine derivatives have shown promise in modulating inflammatory responses, and the acrylate moiety can contribute to antioxidant activity through its ability to scavenge free radicals.
Mechanism of Action: Quenching Inflammation and Oxidative Stress
Studies on 4-aminopyridine have demonstrated its ability to attenuate inflammation by reducing the expression of pro-inflammatory cytokines such as IL-1β and TNF-α, while increasing the levels of anti-inflammatory markers like IL-10 and CD206.[4] This suggests a potential mechanism involving the modulation of macrophage polarization towards an anti-inflammatory M2 phenotype.
The antioxidant properties of these derivatives can be attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence of the aminopyridine ring and potentially other substituents can influence the radical scavenging capacity.
Experimental Protocol: In Vitro Antioxidant Activity (DPPH Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol. The concentration is typically around 0.1 mM.
-
Sample Preparation: Prepare solutions of the aminopyridine acrylate derivatives in methanol at various concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix the DPPH solution with the sample solutions. Include a control containing only DPPH and methanol.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from violet to yellow, which corresponds to a decrease in absorbance.[5]
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.
V. Other Potential Biological Activities
The versatile nature of the aminopyridine acrylate scaffold suggests a broader range of potential therapeutic applications beyond those already discussed.
-
Antiviral Activity: Pyridine-containing compounds have been investigated for their antiviral properties. The ability of these derivatives to intercalate with nucleic acids or inhibit viral enzymes could be explored.
-
Antifungal Activity: Some novel acrylamide derivatives have shown promising antifungal activities.[6] Further investigation into aminopyridine acrylates against various fungal strains is warranted.
-
Neuroprotective Effects: Certain aminopyridine derivatives have been studied for their potential in treating neurodegenerative disorders.[7][8] The acrylate moiety could be modified to improve blood-brain barrier permeability and target specific neuronal pathways.
VI. Conclusion and Future Directions
Aminopyridine acrylate derivatives represent a compelling class of compounds with a rich and largely unexplored pharmacological potential. The synergistic combination of the aminopyridine and acrylate moieties offers a versatile platform for the design and synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of their potential anticancer, antimicrobial, anti-inflammatory, and antioxidant activities, complete with mechanistic insights and detailed experimental protocols.
Future research should focus on the synthesis of diverse libraries of these derivatives to establish robust structure-activity relationships. A deeper understanding of their mechanisms of action, including the identification of specific molecular targets, will be crucial for their rational design and optimization. Furthermore, in vivo studies are necessary to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of these promising compounds. The exploration of aminopyridine acrylate derivatives holds the promise of yielding next-generation therapies for a multitude of human diseases.
VII. References
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Sadowska-Bartosz, I., & Bartosz, G. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(1), 145. [Link]
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Bentham Science Publishers. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. [Link]
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Pellegrini, N., et al. (2018). Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays. Molecules, 23(11), 2937. [Link]
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Pharmacia. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. [Link]
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MDPI. (2022). DPPH Radical Scavenging Assay. [Link]
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MDPI. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. [Link]
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From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. (2025). Pharmaceuticals, 18(7), 882. [Link]
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Tsvetkova, D., et al. (2021). Neuroprotective effect of newly synthesized 4-aminopyridine derivatives on cuprizone-induced demyelination in mice-a behavioral and immunohistochemical study. Amino Acids, 53(8), 1279-1286. [Link]
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MDPI. (2021). RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. [Link]
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Zhelyazkova, V. H., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research, 20(1), 58-66. [Link]
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ResearchGate. (n.d.). Reaction with 3-aminopyridine with methyl acrylate. [Link]
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MDPI. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. [Link]
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ResearchGate. (2025). New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. [Link]
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MDPI. (2022). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. [Link]
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Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]
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An In-Silico Target Deconvolution Workflow for Novel Chemical Entities: A Technical Guide Using Methyl (E)-3-(6-aminopyridin-3-yl)acrylate
Abstract
Target identification is a formidable bottleneck in modern drug discovery. The transition from a promising hit in a phenotypic screen to a validated lead candidate hinges on rapidly and accurately identifying its molecular target(s). This process, known as target deconvolution, is often resource-intensive. This technical guide presents a robust, multi-algorithmic in silico workflow to predict and prioritize the biological targets of novel or uncharacterized small molecules. Using methyl (E)-3-(6-aminopyridin-3-yl)acrylate as a case study, we detail a consensus-based strategy that triangulates data from ligand-based similarity, pharmacophore mapping, and structure-based approaches. By explaining the causality behind each methodological choice, this guide provides researchers and drug development professionals with a self-validating framework to generate high-confidence, experimentally testable hypotheses, thereby accelerating the drug discovery pipeline.
The Foundational Challenge: From Phenotype to Target
The discovery of a small molecule with desirable activity in a cell-based (phenotypic) assay is a moment of significant promise. However, this promise is immediately followed by a critical question: what protein or pathway is this molecule modulating to produce the observed effect? Without this knowledge, optimizing the compound's potency, selectivity, and safety profile is an exercise in serendipity rather than rational design.
Traditional methods for target identification can be costly and time-consuming. Computational, or in silico, methods offer a powerful alternative to rapidly generate hypotheses and narrow the field of potential targets for experimental validation.[1][2] These approaches leverage vast public and proprietary databases of chemical structures and their known biological activities.[3][4]
This guide outlines a pragmatic and effective workflow for this purpose, centered on a query molecule with no publicly documented biological targets: This compound .
1.1 Profile of the Query Molecule
-
Structure:
-
Molecular Formula: C₉H₁₀N₂O₂
-
Molecular Weight: 178.19 g/mol
-
Canonical SMILES: COC(=O)/C=C/c1cc(N)ccn1
-
Rationale for Selection: This molecule represents a common scenario where a novel chemical scaffold is identified, but its mechanism of action is unknown. Its structure, featuring a pyridine ring, an amine, and a methyl acrylate group, contains chemical features common in bioactive molecules, making it an ideal candidate for computational target fishing.
A Multi-Algorithmic Prediction Workflow
No single in silico method is foolproof. The core principle of a trustworthy prediction workflow is data triangulation . By employing multiple, methodologically distinct algorithms, we can build confidence in targets that are predicted by more than one approach. This consensus-based strategy minimizes the risk of method-specific artifacts and biases.
Our workflow integrates two primary paradigms: ligand-based methods, which rely on the principle of chemical similarity[5], and structure-based methods, which assess the physical fit of a molecule into a protein's binding site.[6]
Caption: A multi-pronged workflow for in silico target prediction.
Protocol 1: Ligand-Based Prediction via 2D/3D Similarity
Causality: This approach is founded on the similarity principle: structurally similar molecules tend to bind to similar protein targets.[5] Web servers like SwissTargetPrediction compare the query molecule to a vast database of known active ligands using a combination of 2D fingerprint and 3D shape similarity metrics.[5][7] This method is computationally efficient and provides an excellent overview of the most probable target classes.
Step-by-Step Methodology (using SwissTargetPrediction):
-
Navigate: Access the SwissTargetPrediction web server.[8]
-
Input Molecule: Paste the canonical SMILES string COC(=O)/C=C/c1cc(N)ccn1 into the query box. The 2D structure will be automatically generated and displayed.
-
Select Organism: Choose the organism of interest (e.g., Homo sapiens).
-
Execute Prediction: Click the "Predict targets" button to initiate the search.
-
Analyze Results: The output will be a list of predicted targets, ranked by probability. The server provides a pie chart visualizing the distribution of predicted target classes (e.g., kinases, proteases, GPCRs). Examine the "Known ligands" for each prediction to visually assess the similarity between your query and the molecules known to bind that target.
Protocol 2: Ligand-Based Prediction via Pharmacophore Mapping
Causality: A pharmacophore is a 3D arrangement of electronic and steric features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for molecular recognition at a target's binding site.[9][10][11] Reverse pharmacophore mapping, employed by servers like PharmMapper, screens the query molecule against a database of pre-computed pharmacophore models derived from thousands of protein-ligand crystal structures.[12][13][14] This method excels at identifying structurally diverse molecules that share a common binding motif, a task where simple similarity searching might fail.
Step-by-Step Methodology (using PharmMapper):
-
Navigate: Access the PharmMapper web server.[13]
-
Prepare Ligand: The query molecule must be in a 3D format (e.g., .mol2). This can be generated from the SMILES string using software like Open Babel or other molecular modeling tools. Ensure the structure has a reasonable 3D conformation and correct atom types.
-
Upload Molecule: Upload the generated .mol2 file.
-
Configure Search: Select the appropriate target set (e.g., "Human Protein Targets Only"). Set the number of desired results (e.g., top 300).
-
Submit Job: Submit the query and wait for the job to complete. This process is more computationally intensive than 2D similarity searching.
-
Analyze Results: The output will list potential targets ranked by a "Fit Score," which indicates how well the query molecule's conformation maps onto the target's pharmacophore model. The server provides aligned 3D visualizations for detailed inspection.
Protocol 3: Structure-Based Prediction via Reverse Docking
Causality: Reverse docking flips the conventional virtual screening paradigm. Instead of screening many compounds against one target, it screens one compound against a library of many potential protein targets.[6][15] This physics-based method calculates the theoretical binding affinity (scoring function) of the query molecule in the binding pocket of each protein.[1] It is invaluable for identifying novel or non-obvious targets that may not have known ligands similar to the query molecule.
Step-by-Step Methodology (Conceptual Overview):
-
Ligand Preparation: The query molecule's 3D structure must be prepared for docking. This involves generating a low-energy conformation and assigning partial charges.
-
Target Library Selection: A crucial step is selecting a relevant library of protein structures (in .pdb or .pdbqt format). This could be the entire PDB, a curated set of human druggable proteins, or a specific family like kinases.
-
Grid Box Definition: For each protein, a "search space" or grid box must be defined, typically centered on the known binding site or a predicted druggable pocket.
-
Execution: A docking program (e.g., AutoDock Vina, GOLD) is scripted to sequentially dock the prepared ligand into each protein in the library.[16][17]
-
Analyze and Score: The results are a list of proteins ranked by their docking scores (e.g., binding energy in kcal/mol). Lower binding energy values suggest a more favorable interaction. Post-processing is essential to filter results and visually inspect the top-ranking binding poses for plausible interactions (e.g., hydrogen bonds, hydrophobic contacts).
Data Triangulation and Target Prioritization
The strength of this workflow lies in synthesizing the outputs from these distinct methods. A target predicted by a ligand-based method (implying it binds molecules like ours) and a structure-based method (implying it can physically accommodate our molecule with favorable energy) is a much higher-confidence candidate.
3.1 Consensus Scoring and Analysis
-
Collect Predictions: Gather the top-ranked target lists from all three protocols.
-
Normalize Ranks: Convert the ranks from each method into a normalized score.
-
Identify Overlap: The highest priority targets are those that appear in the results of at least two, and ideally all three, methods.
-
Pathway Analysis: Input the list of high-confidence targets into a pathway analysis tool (e.g., KEGG, Reactome). Identifying multiple targets within the same signaling pathway (e.g., several kinases in the MAPK pathway) significantly strengthens the hypothesis that this pathway is modulated by the compound.
Table 1: Hypothetical Consensus Results for this compound (Note: This data is illustrative for workflow demonstration purposes.)
| Target Name | UniProt ID | Predicted by Similarity (Swiss) | Predicted by Pharmacophore (PharmMapper) | Predicted by Reverse Docking | Consensus Score | Target Class |
| PI3K-gamma | P48736 | ✓ | ✓ | ✓ | High | Kinase |
| mTOR | P42345 | ✓ | ✗ | ✓ | Medium | Kinase |
| Aurora Kinase A | O14965 | ✗ | ✓ | ✓ | Medium | Kinase |
| JAK2 | O60674 | ✓ | ✓ | ✗ | Medium | Kinase |
| HSP90 alpha | P07900 | ✓ | ✗ | ✓ | Medium | Chaperone |
| FXR | Q96RI1 | ✓ | ✗ | ✗ | Low | Nuclear Rec. |
| Cathepsin S | P25774 | ✗ | ✓ | ✗ | Low | Protease |
digraph "Hypothetical_Signaling_Pathway" { graph [fontname="Arial", splines=true, overlap=false]; node [fontname="Arial", style=filled, shape=box, margin="0.2,0.1"]; edge [fontname="Arial"];RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K-gamma", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cds, tooltip="High-confidence predicted target"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124", shape=cds, tooltip="Medium-confidence predicted target"]; Proliferation [label="Cell Growth &\nProliferation", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; RTK -> PI3K [label=" activates"]; PI3K -> PIP2 [label=" phosphorylates"]; PIP2 -> PIP3 [style=dashed]; PIP3 -> AKT [label=" activates"]; AKT -> mTOR [label=" activates"]; mTOR -> Proliferation [label=" promotes"];
}
Caption: Hypothetical pathway impacted by the query molecule.
From In Silico Prediction to Experimental Validation
The ultimate goal of this workflow is to produce a short, high-quality list of targets for experimental validation. Based on the hypothetical results in Table 1, a clear strategy emerges:
-
Biochemical Assays: The primary hypothesis is that the compound is a kinase inhibitor, likely targeting the PI3K/mTOR pathway. The first validation step should be to test the compound's activity against recombinant PI3K-gamma, mTOR, Aurora Kinase A, and JAK2 in cell-free enzymatic assays to determine IC₅₀ values.
-
Cellular Target Engagement: If biochemical activity is confirmed, the next step is to verify that the compound engages its target in a cellular context. Techniques like cellular thermal shift assays (CETSA) or NanoBRET can confirm target binding in intact cells.
-
Phenotypic Rescue/Mimicry: To link target engagement to the original phenotype, one could use siRNA to knock down the expression of the prioritized target (e.g., PI3K-gamma). If the knockdown replicates the phenotype observed with compound treatment, it provides strong evidence for a direct mechanism of action.
Conclusion
The deconvolution of a compound's mechanism of action is a pivotal step in drug discovery. The in silico workflow presented here provides a scientifically rigorous, cost-effective, and rapid framework for generating high-confidence target hypotheses. By strategically combining ligand-based and structure-based methods, researchers can overcome the limitations of any single approach. This consensus-driven strategy, exemplified with this compound, transforms target prediction from a speculative exercise into a data-driven process that can effectively guide experimental resources and accelerate the journey from hit to lead.
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A Comprehensive Literature Review of 6-Aminopyridin-3-yl Substituted Compounds: A Medicinal Chemistry Perspective
Introduction: The Significance of the 6-Aminopyridin-3-yl Scaffold
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, frequently incorporated into the structures of numerous approved drugs.[1] Its derivatives, particularly aminopyridines, offer a versatile platform for drug design due to their unique electronic properties and ability to form key hydrogen bond interactions with biological targets.[2] Among these, the 6-aminopyridin-3-yl moiety has emerged as a particularly valuable pharmacophore. This scaffold provides a distinct vector for substitution, allowing for the fine-tuning of steric and electronic properties to achieve desired potency and selectivity. The presence of the amino group at the 6-position and the nitrogen atom within the pyridine ring allows for multiple points of interaction with protein targets, making this scaffold a cornerstone in the development of a diverse range of therapeutic agents, from kinase inhibitors in oncology to neuroprotective agents for neurodegenerative diseases.[3][4] This technical guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of 6-aminopyridin-3-yl substituted compounds, offering insights for researchers and drug development professionals.
Synthetic Methodologies: Accessing the 6-Aminopyridin-3-yl Core
The synthetic accessibility of a scaffold is paramount to its utility in drug discovery. The 6-aminopyridin-3-yl core can be constructed and functionalized through a variety of synthetic routes, often leveraging well-established organic reactions.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are a mainstay for the synthesis of aryl-substituted pyridines.[5] This approach is particularly useful for introducing aryl or heteroaryl groups at the 3-position of the 6-aminopyridine ring. The general workflow involves the coupling of a boronic acid or ester with a halogenated 6-aminopyridine derivative.
Below is a conceptual workflow for a typical Suzuki-Miyaura coupling to generate a 6-aminopyridin-3-yl substituted compound.
Caption: A generalized workflow for the synthesis of 6-amino-3-arylpyridine derivatives via a Suzuki-Miyaura cross-coupling reaction.
Photocatalytic C-H Functionalization
More recently, visible-light photocatalysis has emerged as a powerful and environmentally friendly method for C-H functionalization.[6] This approach avoids the need for pre-functionalized starting materials, such as halogenated pyridines. For instance, a one-step synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a key intermediate for the CDK4/6 inhibitor Palbociclib, has been reported using a photocatalytic method.[6][7] This method utilizes a photocatalyst and an oxidant to directly couple 2-aminopyridine with a piperazine derivative, shortening the synthetic route and reducing byproducts.[7]
Experimental Protocol: Photocatalytic Synthesis of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
The following protocol is adapted from a patented procedure and serves as an example of a modern synthetic approach to a key 6-aminopyridin-3-yl intermediate.[6]
Materials:
-
2-Aminopyridine
-
tert-Butyl piperazine-1-carboxylate
-
Acridine salt photocatalyst
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) as an oxidant
-
Anhydrous 1,2-dichloroethane (DCE) as solvent
-
Blue LED light source
Procedure:
-
To a reaction vessel, add 2-aminopyridine (1.0 mmol), tert-butyl piperazine-1-carboxylate (1.2 mmol), the acridine salt photocatalyst (0.02 mmol), and TEMPO (1.5 mmol).
-
Add anhydrous DCE (10 mL) to the vessel.
-
Seal the vessel and degas the reaction mixture by bubbling with oxygen for 15 minutes.
-
Place the reaction vessel in proximity to a blue LED light source and irradiate for 10 hours with stirring at room temperature.
-
Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.
Rationale: This protocol is self-validating as the progress of the reaction can be monitored by standard chromatographic techniques, and the identity and purity of the final product can be confirmed by spectroscopic methods such as NMR and mass spectrometry.[7] The use of a photocatalyst allows for the direct C-H amination of the pyridine ring, a transformation that is often challenging to achieve with traditional methods.
Structure-Activity Relationship (SAR) Analysis
The 6-aminopyridin-3-yl scaffold offers multiple positions for substitution, allowing for a systematic exploration of the structure-activity relationship. The following diagram illustrates the key positions for modification and their potential impact on biological activity.
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The Advent of Aminopyridines: A Technical Guide to Discovery and Synthesis of Novel Bioactive Scaffolds
Abstract
The aminopyridine moiety, a cornerstone in medicinal chemistry, continues to demonstrate its versatility as a privileged scaffold in the design of novel therapeutics. This technical guide provides an in-depth exploration of the discovery and synthesis of innovative aminopyridine-based compounds for researchers, scientists, and drug development professionals. We will traverse the strategic considerations in modern drug discovery, from target identification to preclinical evaluation, with a practical focus on the synthetic methodologies that empower the creation of diverse aminopyridine libraries. Detailed experimental protocols for key synthetic transformations, insights into structure-activity relationship (SAR) optimization, and a review of their impact on critical signaling pathways will be presented. This guide aims to be a comprehensive resource, blending established principles with cutting-edge techniques to accelerate the development of the next generation of aminopyridine-based medicines.
The Enduring Significance of the Aminopyridine Scaffold in Drug Discovery
The aminopyridine core, a simple heterocyclic structure, is a recurring motif in a multitude of FDA-approved drugs and clinical candidates.[1] Its prevalence stems from a unique combination of physicochemical properties. The pyridine nitrogen acts as a hydrogen bond acceptor, enhancing solubility and target engagement, while the amino group provides a convenient handle for synthetic diversification, allowing for the fine-tuning of pharmacological activity.[1] These compounds have demonstrated a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, anti-viral, and neuroprotective effects, primarily by modulating the function of key enzymes and ion channels.[1]
The therapeutic success of aminopyridine-containing drugs has spurred continuous innovation in synthetic chemistry to efficiently generate novel analogs. Modern drug discovery campaigns increasingly rely on the rapid assembly of compound libraries for high-throughput screening, and the development of robust and versatile synthetic methods for aminopyridines is paramount to this endeavor. This guide will delve into the practical aspects of bringing novel aminopyridine-based compounds from concept to preclinical evaluation.
The Drug Discovery Workflow: A Roadmap for Novel Aminopyridine-Based Compounds
The journey of a novel drug from initial concept to a potential clinical candidate is a complex, multi-stage process. For aminopyridine-based compounds, this workflow is tailored to leverage the unique characteristics of this scaffold.
This process begins with the identification and validation of a biological target implicated in a disease. Subsequently, high-throughput screening of compound libraries can identify initial "hits." Through a process of iterative chemical synthesis and biological testing, these hits are optimized into "lead" compounds with improved potency, selectivity, and drug-like properties. Finally, promising lead candidates undergo rigorous preclinical testing to assess their safety and efficacy before they can be considered for clinical trials in humans.[2][3]
Crafting the Core: Modern Synthetic Strategies for Aminopyridine Derivatives
The ability to efficiently and diversely synthesize aminopyridine derivatives is the engine of discovery in this chemical space. Several powerful synthetic strategies have emerged, each offering distinct advantages in terms of scope, efficiency, and functional group tolerance.
Multicomponent Reactions (MCRs): A Convergent Approach to Complexity
Multicomponent reactions, where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, are a highly efficient strategy for generating molecular diversity. For the synthesis of 2-aminopyridines, MCRs offer a rapid and atom-economical route.
Experimental Protocol: Catalyst-Free, Four-Component Synthesis of Substituted 2-Aminopyridines
This protocol describes a simple and environmentally friendly method for the synthesis of 2-aminopyridine derivatives under solvent-free conditions.[4][5]
Materials:
-
Acetophenone derivative (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)
-
Ammonium carbonate (1.0 mmol)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, combine the acetophenone derivative (1.0 mmol), malononitrile (1.0 mmol), the aromatic aldehyde (1.0 mmol), and ammonium carbonate (1.0 mmol).
-
Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours, and its progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a solid product will form.
-
Wash the solid product several times with diethyl ether to remove any unreacted starting materials.
-
The resulting solid is the desired 2-aminopyridine derivative, which can be further purified by recrystallization if necessary.
Causality of Experimental Choices:
-
Solvent-free conditions: This approach is considered a "green" chemistry method as it reduces waste and avoids the use of potentially hazardous organic solvents. The intimate contact of the reactants in their solid or molten state often accelerates the reaction.
-
Ammonium carbonate: This reagent serves as the source of the amino group in the final product and also acts as a mild base to facilitate the initial condensation reactions.
-
Room temperature: The reaction proceeds efficiently at ambient temperature, which simplifies the experimental setup and reduces energy consumption.
Palladium-Catalyzed Amination: A Workhorse for C-N Bond Formation
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[6] This reaction is particularly valuable for the synthesis of aminopyridines from their corresponding halopyridine precursors.
Experimental Protocol: Palladium-Catalyzed Amination of Bromopyridines on a KF-Alumina Surface
This protocol offers an efficient and practical method for the amination of bromopyridines, avoiding the use of strong, soluble bases.[7]
Materials:
-
Bromopyridine derivative (2.0 mmol)
-
Amine (primary or secondary) (8.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.04 mmol)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.08 mmol)
-
Activated KF-Alumina (2 g)
-
Anhydrous toluene
Procedure:
-
Preparation of activated KF-Alumina: Mix basic alumina and KF (4:1 w/w) in THF. Stir for 30 minutes at room temperature, then evaporate the solvent. Heat the solid residue at 250°C under vacuum for 4 hours. Cool under a nitrogen atmosphere.
-
To a reaction vessel, add the bromopyridine (2.0 mmol), the amine (8.0 mmol), Pd(OAc)₂ (0.04 mmol), BINAP (0.08 mmol), and the activated KF-Alumina (2 g).
-
Add anhydrous toluene to the mixture.
-
Stir the reaction mixture at 90-100°C under a nitrogen atmosphere for the appropriate time (typically 8-24 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the solid support.
-
Wash the solid with an organic solvent (e.g., ethyl acetate).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
-
Palladium(II) acetate and BINAP: This combination forms the active Pd(0) catalyst in situ. The bulky BINAP ligand is crucial for promoting both the oxidative addition of the bromopyridine to the palladium center and the reductive elimination of the aminopyridine product.
-
KF-Alumina: This solid support acts as a mild base, which is often better tolerated by sensitive functional groups compared to strong bases like sodium tert-butoxide. It also simplifies the workup procedure.
-
Anhydrous conditions and nitrogen atmosphere: These precautions are necessary to prevent the deactivation of the palladium catalyst by oxygen and moisture.
Rhodium-Catalyzed C-H Amination: A Modern Approach to Direct Functionalization
Direct C-H functionalization represents a paradigm shift in organic synthesis, offering a more atom- and step-economical approach to creating complex molecules. Rhodium catalysts have emerged as powerful tools for the direct amination of C-H bonds, including those on pyridine rings.
Experimental Protocol: Rhodium(III)-Catalyzed Intermolecular Direct Amination of a Pyridine Derivative
This protocol is a representative example of a rhodium-catalyzed C-H amination using an N-chloroamine as the nitrogen source.[8]
Materials:
-
Pyridine derivative (e.g., 2-phenylpyridine) (0.5 mmol)
-
N-chloroamine (e.g., N-chloromorpholine) (1.5 mmol)
-
[RhCp*Cl₂]₂ (0.01 mmol, 2 mol%)
-
AgSbF₆ (0.04 mmol, 8 mol%)
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
To an oven-dried reaction vial, add the pyridine derivative (0.5 mmol), [RhCp*Cl₂]₂ (0.01 mmol), and AgSbF₆ (0.04 mmol).
-
Seal the vial with a septum and purge with an inert gas (e.g., argon).
-
Add anhydrous DCE via syringe.
-
Add the N-chloroamine (1.5 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for the required time (typically 12-24 hours), monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
-
[RhCpCl₂]₂ and AgSbF₆: The silver salt acts as a halide scavenger, generating a more catalytically active cationic rhodium species. The Cp (pentamethylcyclopentadienyl) ligand is crucial for the stability and reactivity of the rhodium catalyst.
-
N-chloroamine: This reagent serves as the amine source. The N-Cl bond is readily cleaved by the rhodium catalyst to generate a reactive rhodium-nitrenoid intermediate that undergoes C-H insertion.
-
Room temperature: The high reactivity of the rhodium catalyst allows the reaction to proceed under mild conditions.
Structure-Activity Relationship (SAR): The Art of Molecular Optimization
Once a series of aminopyridine analogs has been synthesized, the next critical step is to understand the relationship between their chemical structure and their biological activity. This process, known as Structure-Activity Relationship (SAR) analysis, guides the iterative design of more potent and selective compounds.
A prime example of the power of SAR is in the development of aminopyridine-based kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[9]
Table 1: Illustrative SAR Data for 2-Aminopyridine-Based JAK2 Inhibitors
| Compound | R1 | R2 | JAK2 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |
| 12k | H | 2,4-dichloro-5-methoxyphenyl | 6 | >1000 | >1000 |
| 12l | H | 2-chloro-4-(trifluoromethyl)phenyl | 3 | 580 | 450 |
| 15a | Methyl | 2,4-dichloro-5-methoxyphenyl | >1000 | >1000 | >1000 |
| 15b | Ethyl | 2,4-dichloro-5-methoxyphenyl | >1000 | >1000 | >1000 |
| 21b | H | 2-fluoro-4-(trifluoromethyl)phenyl | 9 | 2484 | 1656 |
Data adapted from a study on 2-aminopyridine derivatives as JAK2 inhibitors.[9][10][11]
Analysis of SAR Trends:
-
Substitution on the Amino Group (R1): The data clearly shows that even small alkyl substitutions on the 2-amino group (compounds 15a and 15b ) lead to a dramatic loss of activity against JAK2.[9] This suggests that an unsubstituted amino group is crucial for potent inhibition, likely forming a key hydrogen bond interaction with the hinge region of the kinase's ATP-binding pocket.
-
Substitution on the Phenyl Ring (R2): The nature and position of substituents on the phenyl ring significantly impact both potency and selectivity. For instance, the combination of chloro and methoxy groups in compound 12k leads to high potency and excellent selectivity for JAK2 over other JAK family members.[10] The trifluoromethyl group in compound 12l also confers high potency.[10] The introduction of a fluorine atom in compound 21b maintains good potency and selectivity.[9] These observations highlight the importance of exploring a diverse range of substituents to optimize interactions within the hydrophobic pocket of the kinase.
Mechanism of Action: Targeting Key Signaling Pathways
Understanding how aminopyridine-based compounds exert their therapeutic effects at a molecular level is crucial for their rational development. Many of these compounds function by inhibiting key signaling pathways that are dysregulated in disease.
The JAK-STAT Signaling Pathway
The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including inflammation, immunity, and cell growth.[1][12] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers.[13]
Upon stimulation by growth factors, receptor tyrosine kinases activate PI3K, which then phosphorylates PIP2 to generate PIP3. PIP3 serves as a docking site for Akt, leading to its activation. Activated Akt then phosphorylates and activates a host of downstream targets, including mTORC1, which promotes cell growth and proliferation. Certain 2-aminopyridine derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to cell death in cancer cells. [6]These inhibitors typically compete with ATP for binding to the catalytic subunit of PI3K. [2][3]
Preclinical Development: The Path to Clinical Investigation
Before a promising aminopyridine-based compound can be tested in humans, it must undergo a rigorous preclinical development program to evaluate its safety and efficacy. [2]This phase involves a series of in vitro and in vivo studies designed to provide a comprehensive understanding of the compound's pharmacological and toxicological properties.
Key stages in preclinical development include:
-
In Vitro ADMET Studies: These studies assess the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity profile using cell-based assays and other in vitro models.
-
In Vivo Efficacy Studies: The compound's therapeutic effect is evaluated in animal models of the target disease.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: These studies examine how the body affects the drug (PK) and how the drug affects the body (PD) in animal models.
-
Toxicology Studies: A comprehensive set of studies is conducted to identify any potential toxic effects of the compound.
-
IND-Enabling Studies: The culmination of preclinical development is the compilation of all data into an Investigational New Drug (IND) application, which is submitted to regulatory authorities for approval to begin clinical trials. [3]
Conclusion and Future Perspectives
The aminopyridine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics. The ongoing development of innovative and efficient synthetic methodologies, coupled with a deeper understanding of the molecular targets and signaling pathways, promises to further expand the therapeutic potential of this versatile chemical class. As our ability to rationally design and synthesize aminopyridine-based compounds with tailored pharmacological profiles improves, we can anticipate the emergence of new and more effective treatments for a wide range of human diseases. The integration of computational drug design, high-throughput synthesis, and sophisticated biological screening will undoubtedly accelerate the journey of these promising molecules from the laboratory to the clinic.
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A Technical Guide to the Preliminary Screening of Methyl (E)-3-(6-aminopyridin-3-yl)acrylate
Executive Summary
This guide provides a comprehensive framework for the initial biological evaluation of methyl (E)-3-(6-aminopyridin-3-yl)acrylate, a novel compound featuring two key pharmacophores: the aminopyridine nucleus and an acrylate moiety. The aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently found in molecules targeting a wide array of biological pathways, including protein kinases.[1][2][3] This document outlines a strategic, tiered screening cascade designed for researchers in drug discovery. The proposed workflow begins with a broad assessment of cytotoxicity to establish a therapeutic window, followed by targeted high-throughput screens against a panel of protein kinases and representative microbial strains. We provide detailed, field-proven protocols for each assay, explain the scientific rationale behind experimental choices, and offer a clear path for data analysis and hit prioritization. This guide is intended to serve as a practical playbook for efficiently uncovering the therapeutic potential of this and structurally related compounds.
Introduction: The Rationale for Screening
The process of drug discovery often begins with identifying chemical scaffolds that are known to interact with biological systems.[4][5] The structure of this compound presents a compelling case for preliminary biological screening due to the convergence of two biologically significant chemical motifs.
The Aminopyridine Scaffold: A Privileged Structure
The aminopyridine ring is a cornerstone of medicinal chemistry, recognized for its ability to form key interactions—such as hydrogen bonds and pi-stacking—with various enzymes and receptors.[3][6] This versatility has led to its incorporation into a multitude of FDA-approved drugs.[2] Derivatives of aminopyridine have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antiviral, and antibacterial effects.[2][7][8][9] Notably, this scaffold is a frequent component of small-molecule kinase inhibitors, where the pyridine nitrogen often acts as a hinge-binding motif in the ATP-binding pocket of the kinase.[1][10]
The α,β-Unsaturated Ester (Acrylate) Moiety
The acrylate portion of the molecule is an α,β-unsaturated carbonyl system, which can act as a Michael acceptor. This functional group can potentially form covalent bonds with nucleophilic residues (like cysteine) in target proteins, leading to irreversible inhibition. While this reactivity can be a source of toxicity, it is also a well-established mechanism for potent and durable target engagement in many approved drugs. Acrylate-containing compounds have shown a wide range of biological activities, including antimicrobial and antitumor effects.
This compound: A Candidate for Evaluation
The combination of the target-rich aminopyridine scaffold with the potentially reactive acrylate group makes this compound a prime candidate for broad biological screening. The initial screening strategy should therefore aim to answer three fundamental questions:
-
Does the compound exhibit general bioactivity (cytotoxicity) against mammalian cells?
-
Does it inhibit the activity of protein kinases, a class of targets frequently modulated by aminopyridines?
-
Does it possess antimicrobial properties, another common activity for this class of heterocycles?
Designing the Screening Cascade
A tiered or hierarchical approach is the most efficient method for preliminary screening.[4][5][11] This strategy uses broad, cost-effective assays in the first tier to identify "hits," which are then subjected to more specific and complex assays in subsequent tiers. This guide focuses on the critical first tier of this process.
Workflow Overview
The proposed screening cascade is designed to maximize information while conserving resources. It begins with compound acquisition and quality control, proceeds to parallel primary assays, and culminates in hit identification and prioritization for further studies.
Tier 1 Primary Screening: A Multi-Pronged Approach
The following assays are recommended for the initial, single-concentration screening to efficiently identify potential biological activity. A standard screening concentration of 10 µM is often used in early drug discovery.[4]
Assay 1: General Cytotoxicity Assessment (MTT Assay)
3.1.1 Principle and Rationale Before testing for specific activities, it is crucial to assess the compound's general effect on cell viability. The MTT assay is a robust, colorimetric method for this purpose.[12][13] It measures the metabolic activity of cells, which in most cases correlates with the number of viable cells.[14] In this assay, the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[13] The amount of formazan produced is proportional to the number of metabolically active cells. This assay provides a baseline of the compound's potency and helps define the concentration range for subsequent cell-based experiments.
3.1.2 Detailed Experimental Protocol
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound. Add 1 µL of the compound stock solution (or DMSO as a vehicle control) to the appropriate wells to reach the final desired concentrations (e.g., a single point of 10 µM for primary screening). Include wells with cells only (negative control) and wells with a known cytotoxic agent (positive control, e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[13]
3.1.3 Data Analysis and Interpretation The percentage of cell viability is calculated using the following formula: % Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100 A compound resulting in <50% viability at 10 µM is typically considered a "hit" and warrants further investigation through dose-response studies to determine its IC₅₀ (half-maximal inhibitory concentration).
Assay 2: Targeted Kinase Inhibition Screening
3.2.1 Principle and Rationale Protein kinases are a large family of enzymes that play critical roles in cellular signaling.[15] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime drug targets.[15][16] Given the prevalence of the aminopyridine scaffold in known kinase inhibitors, screening against a representative kinase is a logical step.[1][10] A biochemical kinase assay directly measures the enzyme's activity—its ability to transfer a phosphate group from ATP to a substrate.[15] Luminescence-based assays, which quantify the amount of ATP remaining after the kinase reaction, are highly amenable to high-throughput screening (HTS).[17] Low luminescence indicates high kinase activity (ATP consumed), while high luminescence indicates low kinase activity (ATP conserved due to inhibition).
3.2.2 Detailed Experimental Protocol (Generic Luminescence-based)
-
Reagent Preparation: Prepare kinase reaction buffer, kinase enzyme solution, substrate solution, and ATP solution. The ATP concentration should ideally be at or near the Kₘ value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[16]
-
Compound Plating: In a 384-well plate, add the test compound (e.g., to a final concentration of 10 µM) and controls (DMSO for 0% inhibition, a known potent inhibitor like staurosporine for 100% inhibition).
-
Kinase/Substrate Addition: Add the kinase and substrate mixture to all wells.
-
Reaction Initiation: Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination & Detection: Stop the reaction and measure the remaining ATP by adding a detection reagent (e.g., containing luciferase/luciferin). The luciferase enzyme uses the remaining ATP to produce light.
-
Signal Reading: Measure the luminescence signal using a plate reader.
3.2.3 Data Analysis and Interpretation The percentage of kinase inhibition is calculated as follows: % Inhibition = [1 - (Signal_treated - Signal_pos) / (Signal_neg - Signal_pos)] * 100 Where Signal_pos is the 100% inhibition control and Signal_neg is the 0% inhibition (vehicle) control. A compound showing >50% inhibition at 10 µM is considered a promising hit for follow-up studies, including IC₅₀ determination and selectivity profiling against a panel of other kinases.[17]
Assay 3: Antimicrobial Activity Screening
3.3.1 Principle and Rationale Pyridine derivatives are well-documented as having antimicrobial properties.[8][9][18] A preliminary screen for antibacterial and antifungal activity can uncover additional therapeutic potential. The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]
3.3.2 Detailed Experimental Protocol (Broth Microdilution)
-
Strain Preparation: Prepare an inoculum of the test microorganisms (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as a Gram-negative representative, and Candida albicans as a fungal representative) adjusted to a standard concentration (e.g., 5 x 10⁵ CFU/mL) in appropriate broth medium.
-
Compound Plating: In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium, typically starting from a high concentration (e.g., 128 µg/mL).
-
Inoculation: Add 50 µL of the prepared inoculum to each well containing 50 µL of the diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only, no inoculum). A known antibiotic (e.g., gentamicin for bacteria, amphotericin B for fungi) should be run in parallel as a quality control.[8]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible turbidity (growth).
3.3.3 Data Analysis and Interpretation The result is reported as the MIC value in µg/mL. A compound with a low MIC value (e.g., ≤16 µg/mL) is generally considered a good candidate for further antimicrobial drug development.
Data Synthesis and Hit Prioritization
Following the completion of Tier 1 screening, the results should be consolidated for clear comparison and decision-making.
Defining a "Hit" Candidate
A "hit" is a compound that meets a predefined activity threshold in a primary assay. Based on the protocols above, a potential hit profile for this compound could be:
-
Cytotoxicity: >50% growth inhibition at 10 µM.
-
Kinase Inhibition: >50% inhibition of kinase activity at 10 µM.
-
Antimicrobial: MIC ≤ 16 µg/mL against at least one tested strain.
A compound that is highly cytotoxic but shows no specific kinase or antimicrobial activity may be a non-specific pan-assay interference compound (PAINS) or generally toxic, making it a lower priority. Conversely, a compound that shows potent kinase inhibition with minimal cytotoxicity would be a high-priority candidate for further development as a targeted therapeutic.
Data Summary Table
| Assay Type | Target/Cell Line | Screening Concentration | Result (% Inhibition or MIC) | Hit Status (Yes/No) |
| Cytotoxicity | HeLa Cells | 10 µM | 65% Inhibition | Yes |
| Kinase Inhibition | CDK9/CycT | 10 µM | 88% Inhibition | Yes |
| Antimicrobial | S. aureus | N/A | >128 µg/mL | No |
| Antimicrobial | E. coli | N/A | >128 µg/mL | No |
| (Note: Data shown is hypothetical and for illustrative purposes only) |
Advancing the Hit: Outline for Secondary Screening
Once a primary hit is identified and confirmed, the next phase involves more detailed characterization to validate its potential.
-
Dose-Response Analysis: Generate full concentration-response curves in the active assays to accurately determine potency (IC₅₀ or MIC values).
-
Selectivity Profiling: For a kinase hit, screen the compound against a broad panel of kinases to understand its selectivity profile. A selective inhibitor is often more desirable as it is likely to have fewer off-target effects.[17]
-
Preliminary Mechanism of Action (MoA): For a cytotoxic hit, assays to distinguish between apoptosis and necrosis can provide initial insights into how the compound kills cells. For a kinase inhibitor, ATP-competition assays can determine if it binds in the ATP pocket.[16]
Conclusion
The preliminary screening of this compound should be approached systematically to efficiently probe its biological potential. The proposed multi-pronged strategy, beginning with general cytotoxicity and branching into targeted kinase and antimicrobial assays, provides a robust framework for initial hit discovery. By carefully executing these protocols and critically analyzing the resulting data, researchers can rapidly determine whether this compound warrants the significant investment required for lead optimization and further preclinical development. This guide provides the foundational expertise and validated methodologies to confidently embark on that initial phase of discovery.
References
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Eurofins Discovery. (n.d.). In Vitro Kinase Assays. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Joachim, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4933. Available at: [Link]
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Dankwa, S., et al. (2016). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. Methods in Molecular Biology, 1470, 221-230. Available at: [Link]
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Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
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Bettayeb, K., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 129. Available at: [Link]
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Silvennoinen, O., & Hubbard, S. R. (2015). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 1334, 1-10. Available at: [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
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El-Sayed, W. A., et al. (2022). RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. Polymers, 14(15), 3183. Available at: [Link]
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Al-Ostath, A., et al. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Combinatorial Chemistry & High Throughput Screening, 25(10), 1777-1788. Available at: [Link]
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Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245. Available at: [Link]
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El-Yahyawi, A. M., et al. (2023). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 28(14), 5556. Available at: [Link]
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Newman, D. J., & Cragg, G. M. (2017). Screening and identification of novel biologically active natural compounds. Future Medicinal Chemistry, 9(9), 835-840. Available at: [Link]
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Drug Target Review. (2022). Novel streamlined screening method could discover new horizons in chemical reaction design. Retrieved from [Link]
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Méndez-García, C., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(1), 585. Available at: [Link]
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Technology Networks. (2023). Screening Strategies Used in Drug Discovery. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction with 3-aminopyridine with methyl acrylate. Retrieved from [Link]
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Kumar, A., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. Available at: [Link]
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Dashyan, S. S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 150, 107435. Available at: [Link]
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Allaka, T. R., & Katari, N. K. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Journal of the Indian Chemical Society. Available at: [Link]
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PubChem. (n.d.). 3-(6-Aminopyridin-3-Yl)-N-Methyl-N-((1-Methyl-1h-Indol-2-Yl)Methyl)Acrylamide. Retrieved from [Link]
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Bărdaș, O. C., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(21), 7247. Available at: [Link]
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Mohtat, B., et al. (2023). Application of N-isocyaniminotriphenyl phosphorane for preparation of heterocyclic acrylate as a key constituent of many industrial and pharmaceutical compounds. Journal of Applied Chemical Research, 17(1), 87-98. Available at: [Link]
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Methodological & Application
"protocol for the synthesis of methyl (E)-3-(6-aminopyridin-3-yl)acrylate"
An Application Note and Detailed Protocol for the Synthesis of Methyl (E)-3-(6-aminopyridin-3-yl)acrylate
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. The protocol details a robust and stereoselective method utilizing the Horner-Wadsworth-Emmons (HWE) reaction, which is known for its high yield and excellent control in forming (E)-alkenes. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural steps, mechanistic insights, safety protocols, and troubleshooting advice to ensure successful synthesis and characterization.
Introduction and Significance
This compound is a substituted acrylate derivative incorporating the 6-aminopyridine moiety. This structural motif is of significant interest in drug discovery, as aminopyridines are key components in a variety of biologically active molecules. The acrylate functionality serves as a versatile Michael acceptor and a building block for further chemical transformations. The precise stereochemistry of the carbon-carbon double bond is crucial, with the (E)-isomer often exhibiting distinct biological or material properties.
The synthesis of α,β-unsaturated esters such as the target compound can be approached through several established organometallic and organophosphorus reactions. Among the most prominent are the Heck reaction, which couples an aryl halide with an alkene[1][2], and the Wittig reaction, which uses phosphonium ylides[3][4]. However, for achieving high (E)-selectivity with ester-stabilized systems, the Horner-Wadsworth-Emmons (HWE) reaction is often the method of choice.[5][6] The HWE reaction employs a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than its Wittig counterpart, allowing for milder reaction conditions and easier removal of the phosphate byproduct.[5] This protocol will focus on the HWE approach for its reliability and stereochemical control.
Reaction Scheme and Mechanism
The synthesis proceeds via the reaction of 6-amino-3-pyridinecarboxaldehyde with the carbanion generated from trimethyl phosphonoacetate in the presence of a suitable base.
Overall Reaction
Caption: Overall workflow of the Horner-Wadsworth-Emmons reaction.
The Horner-Wadsworth-Emmons Mechanism
The HWE reaction provides a significant advantage in producing predominantly (E)-alkenes.[7][8] The mechanism involves several key steps:
-
Deprotonation: A base, such as sodium hydride (NaH), abstracts the acidic proton from the α-carbon of the trimethyl phosphonoacetate, generating a resonance-stabilized phosphonate carbanion.
-
Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 6-amino-3-pyridinecarboxaldehyde. This addition is the rate-limiting step and forms tetrahedral intermediates.[5]
-
Oxaphosphetane Formation: The intermediate alkoxide attacks the electrophilic phosphorus atom, leading to a cyclic four-membered intermediate known as an oxaphosphetane.
-
Elimination: The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds. This concerted elimination is driven by the formation of a very stable phosphorus-oxygen double bond in the dimethyl phosphate byproduct. The stereochemical outcome is dictated by the thermodynamics of the intermediates, where the transition state leading to the (E)-alkene is sterically favored and lower in energy.[7]
Caption: Key steps in the Horner-Wadsworth-Emmons reaction mechanism.
Materials and Equipment
Reagents
| Reagent | CAS No. | MW ( g/mol ) | Purity | Supplier |
| 6-Amino-3-pyridinecarboxaldehyde | 53055-06-4 | 122.12 | ≥97% | Sigma-Aldrich |
| Trimethyl phosphonoacetate | 5927-18-4 | 182.12 | ≥97% | Sigma-Aldrich |
| Sodium hydride (60% dispersion in oil) | 7646-69-7 | 24.00 | 60% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | ≥99.9% | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | ACS grade | Fisher Scientific |
| Saturated aq. NH₄Cl solution | 12125-02-9 | 53.49 | N/A | In-house prep. |
| Brine (Saturated aq. NaCl solution) | 7647-14-5 | 58.44 | N/A | In-house prep. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ACS grade | VWR |
| Silica Gel for column chromatography | 63231-67-4 | 60.08 | 230-400 mesh | VWR |
| Deuterated Chloroform (CDCl₃) | 865-49-6 | 120.38 | 99.8 atom % D | Cambridge Isotope |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bars
-
Septa and needles
-
Argon or Nitrogen gas line with manifold
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
NMR spectrometer (≥400 MHz)
-
Mass spectrometer (HRMS-ESI)
Detailed Experimental Protocol
Note: This reaction must be performed under an inert atmosphere (Argon or Nitrogen) as sodium hydride is highly reactive with water and air.
Preparation
-
Inert Atmosphere: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser connected to an Argon/Nitrogen line. Flame-dry the glassware under vacuum and allow it to cool to room temperature under the inert atmosphere.
-
Reagent Suspension: To the flask, add sodium hydride (60% dispersion in oil, 1.1 equivalents). Add 50 mL of anhydrous THF to the flask. Stir the suspension.
Reaction Execution
-
Phosphonate Addition: In a separate dry flask, dissolve trimethyl phosphonoacetate (1.1 equivalents) in 20 mL of anhydrous THF. Using a syringe, add this solution dropwise to the stirred NaH/THF suspension at 0 °C (ice bath).
-
Ylide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. During this time, the evolution of hydrogen gas should be observed as the phosphonate carbanion (ylide) is formed. The solution should become clear or slightly hazy.
-
Aldehyde Addition: Dissolve 6-amino-3-pyridinecarboxaldehyde (1.0 equivalent) in 30 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes). The starting aldehyde should be more polar than the product acrylate. The reaction is typically complete within 2-4 hours.
Work-up and Purification
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to neutralize any remaining NaH.
-
Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of ethyl acetate and 50 mL of water. Shake well and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a solid or thick oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting from 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes, is typically effective. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid.[9]
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere. The oil dispersion reduces its pyrophoricity but does not eliminate the hazard.
-
Methyl Acrylate: Flammable liquid and vapor.[10][11] It is toxic if swallowed or inhaled and causes skin and serious eye irritation.[12][13] It may cause an allergic skin reaction and respiratory irritation.[12][13] Store in a cool, well-ventilated area away from heat and ignition sources.[14]
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides upon exposure to air and light. Use anhydrous THF from a freshly opened bottle or distilled from a suitable drying agent.
-
6-Amino-3-pyridinecarboxaldehyde: May be harmful if swallowed or in contact with skin. Causes skin and eye irritation. Handle with care.[15]
Expected Results and Characterization
| Parameter | Expected Outcome |
| Physical Appearance | Yellow to off-white solid |
| Yield | 75-90% |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.95 (d, 1H), ~7.60 (dd, 1H), ~7.55 (d, J≈16 Hz, 1H), ~6.50 (d, 1H), ~6.30 (d, J≈16 Hz, 1H), ~4.60 (br s, 2H, NH₂), ~3.75 (s, 3H, OCH₃). Note: Exact shifts may vary. |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~167.0 (C=O), ~158.0, ~148.0, ~142.0, ~138.0, ~122.0, ~118.0, ~108.0, ~51.5 (OCH₃). Note: Exact shifts may vary. |
| HRMS (ESI+) | m/z: Calculated for C₉H₁₁N₂O₂ [M+H]⁺: 179.0815; Found: 179.081x |
| Key Coupling Constant | A large coupling constant (J ≈ 16 Hz) for the vinylic protons confirms the (E)-stereochemistry. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive NaH (due to moisture exposure). 2. Insufficiently dried THF or glassware. 3. Impure starting aldehyde. | 1. Use fresh NaH from a sealed container. 2. Ensure all glassware is flame-dried and THF is anhydrous. 3. Check the purity of the aldehyde by NMR before starting. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up or purification. | 1. Increase reaction time or slightly warm the reaction mixture (e.g., to 40 °C). 2. Perform extractions carefully. Use a finer silica mesh or a longer column for better separation. |
| Formation of (Z)-isomer | While unlikely with HWE for this substrate, certain conditions (e.g., presence of specific metal salts) can alter selectivity. | The HWE reaction strongly favors the (E)-isomer.[6][7] Confirm the structure by ¹H NMR; the (Z)-isomer would have a smaller coupling constant (J ≈ 12 Hz). |
| Side Reactions | The amino group on the pyridine ring might react with the acrylate product (aza-Michael addition) under certain conditions.[16] | Use mild reaction conditions and avoid prolonged heating. Purify the product promptly after work-up. |
References
-
Methyl Acrylate Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Safety Data Sheet Methyl Acrylate. (2011). ACRYLAT OJSC. Retrieved from [Link]
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Methyl Acrylate - Safety Data Sheet. (2018). Polymer Chemistry Innovations. Retrieved from [Link]
-
Safety Data Sheet - (6-Aminopyridin-2-yl)boronic acid. (2025). Angene Chemical. Retrieved from [Link]
-
Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. Retrieved from [Link]
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Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Professor Dave Explains. (2023). Horner-Wadsworth-Emmons Reaction. YouTube. Retrieved from [Link]
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Heck reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Reaction with 3-aminopyridine with methyl acrylate. (n.d.). ResearchGate. Retrieved from [Link]
-
Horner-Wadsworth-Emmons Reaction. (n.d.). SynArchive. Retrieved from [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Wittig-Horner Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Heck reactions of aryl halides and methyl acrylate. (n.d.). ResearchGate. Retrieved from [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. Retrieved from [Link]
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Wittig reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry. Retrieved from [Link]
-
Mohtat, B., et al. (2023). Synthesis of Acrylate Heterocyclic Compounds. Journal of Applied Chemical Research, 17(1), 87-98. Retrieved from [Link]
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Application Notes and Protocols: Investigating Methyl (E)-3-(6-aminopyridin-3-yl)acrylate in Cancer Cell Lines
Introduction: A Strategic Approach to a Novel Compound
The intersection of aminopyridine and acrylate moieties in the structure of methyl (E)-3-(6-aminopyridin-3-yl)acrylate presents a compelling rationale for its investigation as a potential anti-cancer agent. Both aminopyridine and acrylate derivatives have independently shown significant promise in oncology research, demonstrating activities ranging from cytotoxicity to the modulation of key signaling pathways.[1][2][3][4][5][6] Aminopyridines have been explored as scaffolds for inhibitors of various kinases, including cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[2][7] Similarly, acrylate derivatives have been synthesized and evaluated as potent antiproliferative agents, with some acting as tubulin polymerization inhibitors, inducing cell cycle arrest and apoptosis.[1][3][8][9][10]
This document serves as a comprehensive guide for researchers initiating studies on this compound. It is structured not as a rigid template, but as a logical workflow, beginning with foundational cytotoxicity screening and progressing to more nuanced mechanistic investigations. The causality behind each experimental choice is explained, ensuring that the data generated is not only robust but also contextually meaningful.
Part 1: Foundational Analysis - Assessing Cytotoxicity and Viability
The initial and most critical question for any potential anti-cancer compound is its effect on the viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[11][12][13] It relies on the principle that viable cells with active metabolism contain mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into purple formazan crystals.[12][13] The intensity of the purple color is directly proportional to the number of living cells.[11]
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for determining the IC50 of the compound.
Protocol 1: MTT Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HCT116, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[12]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol)[12]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader spectrophotometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Carefully remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well.[12] Incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Read the absorbance at 590 nm.[11][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
| Cell Line | Treatment Duration (h) | IC50 (µM) [Example Data] |
| MCF-7 | 48 | 5.2 |
| HCT116 | 48 | 8.9 |
| A549 | 48 | 12.5 |
Part 2: Mechanistic Deep Dive - Unraveling the Mode of Action
Once the cytotoxic potential is established, the next logical step is to investigate how the compound induces cell death. Key cellular processes to examine are apoptosis and cell cycle progression.
Apoptosis Detection by Annexin V/PI Staining
Apoptosis, or programmed cell death, is a hallmark of effective cancer therapies. A standard method to detect apoptosis is through flow cytometry using Annexin V and Propidium Iodide (PI) staining.[14][15][16][17] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15][17] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify early apoptotic cells.[17] PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA.[14][17]
Protocol 2: Apoptosis Assay
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Cancer cells treated with the compound at IC50 and 2x IC50 concentrations for 24-48 hours.
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest both adherent and floating cells. Centrifuge and wash the cells twice with cold PBS.[14][15]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[14]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[14]
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Cell Cycle Analysis
Many anti-cancer agents exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M).[1][8] Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze DNA content and determine the distribution of cells in different phases of the cell cycle.[18][19]
Protocol 3: Cell Cycle Analysis
Objective: To determine if the compound induces cell cycle arrest.
Materials:
-
Cancer cells treated with the compound at IC50 concentration for 24 hours.
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest cells, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing. Fix overnight at 4°C.[20]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A in PBS.[20]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.[19]
| Cell Cycle Phase | DNA Content | Expected Peak [Example Data] |
| G0/G1 | 2n | High |
| S | 2n to 4n | Intermediate |
| G2/M | 4n | Low |
Part 3: Exploring Cellular Motility and Signaling Pathways
Wound Healing (Scratch) Assay
A critical aspect of cancer progression is metastasis, which involves cell migration. The wound healing assay is a simple and effective method to assess the effect of a compound on collective cell migration in vitro.[21][22]
Protocol 4: Wound Healing Assay
Objective: To evaluate the effect of the compound on cancer cell migration.
Materials:
-
Cancer cells
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Monolayer Formation: Seed cells in a plate to create a confluent monolayer.
-
Creating the "Wound": Use a sterile pipette tip to create a straight scratch across the center of the monolayer.[21][22]
-
Washing: Gently wash the wells with medium to remove detached cells.[22]
-
Treatment: Add fresh medium containing a sub-lethal concentration of the compound (e.g., 0.5x IC50) to prevent confounding effects from cell death.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours).[21]
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
Investigating Potential Signaling Pathways
Given the structural motifs of this compound, it is plausible that it modulates key signaling pathways frequently dysregulated in cancer, such as the PI3K/Akt and ERK/MAPK pathways.[23][24][25][26][27][28][29] Both pathways are central regulators of cell proliferation, survival, and growth.[23][27][28]
Caption: Potential signaling pathways affected by the compound.
Proposed Follow-up Studies:
-
Western Blot Analysis: Treat cancer cells with the compound and analyze the phosphorylation status of key proteins in the PI3K/Akt (e.g., p-Akt, p-mTOR) and ERK/MAPK (e.g., p-ERK) pathways. A decrease in the phosphorylated forms of these proteins would suggest an inhibitory effect.
-
Kinase Assays: If the compound shows significant inhibition of a particular pathway, in vitro kinase assays can be performed to determine if it directly inhibits any of the kinases in that cascade.
Conclusion and Future Directions
This guide provides a structured and scientifically grounded approach to the initial investigation of this compound in cancer cell lines. By systematically assessing its impact on cell viability, apoptosis, cell cycle, and migration, researchers can build a comprehensive profile of its anti-cancer activity. The proposed mechanistic studies into the PI3K/Akt and ERK/MAPK pathways offer a logical next step to elucidate its molecular mechanism of action. The insights gained from these foundational studies will be crucial in determining the therapeutic potential of this novel compound and guiding its further development.
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Application Notes and Protocols for Antimicrobial Screening of Novel Aminopyridine Compounds
Introduction: The Re-emerging Promise of Aminopyridines in an Era of Resistance
The aminopyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] Historically, while their primary applications have been in other therapeutic areas, there is a renewed and urgent interest in exploring their potential as novel antimicrobial agents.[4][5][6] This resurgence is driven by the escalating crisis of antimicrobial resistance (AMR), which necessitates the discovery of new chemical entities with unique mechanisms of action.[7] Aminopyridine derivatives offer a synthetically tractable starting point for the development of next-generation antibiotics capable of combating multidrug-resistant (MDR) pathogens.[6]
This guide provides a comprehensive, field-proven framework for the systematic evaluation of novel aminopyridine compounds, from initial library screening to foundational mechanistic insights. It is designed for researchers, scientists, and drug development professionals, emphasizing the causal logic behind experimental choices to ensure robust and reproducible data generation.
Part 1: Pre-Screening & Compound Management: Setting the Stage for Success
Before embarking on biological assays, it is critical to address the physicochemical properties of your novel aminopyridine compounds. Neglecting this step is a common source of experimental artifacts and irreproducibility.
Solubility Assessment: The Foundation of Bioavailability
A compound must be in solution to exert its biological effect. Aminopyridines can exhibit variable solubility depending on their substitution patterns.
-
Rationale: Undissolved compound leads to inaccurate concentration measurements and false-negative or highly variable results. The choice of solvent is also critical; for instance, some aminopyridines show good solubility in solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF), but poor solubility in hexane or cyclohexane.[8]
-
Protocol:
-
Stock Solution Preparation: Prepare high-concentration stock solutions (e.g., 10-20 mM) of each aminopyridine compound in 100% dimethyl sulfoxide (DMSO).
-
Visual Inspection: Vortex thoroughly and visually inspect for any undissolved particulate matter against a light and dark background.
-
Aqueous Solubility Check: Perform a serial dilution of the DMSO stock into your primary assay medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to the highest concentration you intend to test.
-
Precipitation Assessment: Allow the solution to equilibrate at the assay incubation temperature (e.g., 37°C) for at least 30 minutes. Inspect for any signs of precipitation. The highest concentration that remains clear is your working upper limit for screening.
-
Compound Stability in Assay Media
The stability of a compound under assay conditions is crucial for accurate assessment of its antimicrobial activity. Some compounds may degrade in aqueous, pH-buffered media over the course of a typical 18-24 hour incubation.
-
Rationale: Compound degradation will lead to an underestimation of potency (i.e., a higher, less potent MIC value).
-
Protocol (HPLC-Based):
-
Prepare a solution of the aminopyridine compound in the final assay medium at a relevant concentration (e.g., the expected MIC).
-
Take an aliquot at time zero (T=0) and analyze by High-Performance Liquid Chromatography (HPLC) to obtain a starting peak area.
-
Incubate the remaining solution under the exact conditions of the antimicrobial assay (e.g., 37°C for 24 hours).
-
At the end of the incubation period (T=24), take another aliquot and analyze by HPLC.
-
Compare the peak area of the parent compound at T=24 to T=0. A significant decrease (>10-15%) suggests instability that must be considered when interpreting results.
-
Part 2: The Screening Cascade: A Tiered Approach to Hit Identification
A tiered or cascaded approach is the most efficient method for screening compound libraries, ensuring that resources are focused on the most promising candidates.
Tier 1: Primary Screening (Qualitative & High-Throughput)
The goal of primary screening is to rapidly identify compounds that possess any level of antimicrobial activity from a larger library. High-throughput screening (HTS) allows for the rapid evaluation of thousands of compounds.[9][10][11]
Method 1: Agar Disk Diffusion (Kirby-Bauer Method)
This is a classic, low-cost qualitative method ideal for smaller compound sets or initial validation.[3][5]
-
Principle: A compound-impregnated disk is placed on an agar plate inoculated with a bacterial lawn. The compound diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear "zone of inhibition" will form around the disk where growth is prevented.[5][12]
-
Protocol: Agar Disk Diffusion
-
Inoculum Preparation: Select 3-5 isolated colonies of the test organism from a fresh (18-24 hour) agar plate. Suspend in a sterile broth (e.g., Tryptic Soy Broth) and adjust the turbidity to match a 0.5 McFarland standard.[5]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees each time to ensure confluent growth.[3]
-
Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface.
-
Compound Addition: Pipette a small, fixed volume (e.g., 10 µL) of a high-concentration stock solution of your aminopyridine compound directly onto each disk. A DMSO vehicle control disk is mandatory.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition in millimeters (mm). A larger zone generally indicates greater activity.
-
Method 2: Single-Point Concentration Broth Dilution (For HTS)
This method is more amenable to automation and high-throughput formats using 96- or 384-well plates.[13][14]
-
Principle: Bacteria are exposed to a single, high concentration of the test compound in liquid broth. Inhibition of growth is typically measured by optical density (OD) or using a viability dye.
-
Protocol: Single-Point Broth Dilution
-
Plate Preparation: In a 96-well microtiter plate, add assay medium (e.g., CAMHB) to all wells.
-
Compound Addition: Add the aminopyridine compound from a DMSO stock to achieve a final desired screening concentration (e.g., 64 µg/mL). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v). Include growth control (media + bacteria + DMSO) and sterility control (media only) wells.
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB, adjusted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Inoculation & Incubation: Add the bacterial inoculum to the appropriate wells. Cover the plate and incubate at 37°C for 18-24 hours with shaking.
-
Result Interpretation: Measure the optical density at 600 nm (OD600). Calculate the percent inhibition relative to the growth control. A high percentage of inhibition (e.g., >80%) identifies a "hit".
-
Tier 2: Potency & Selectivity Assessment
Hits from the primary screen must be confirmed and characterized for potency (how much compound is needed) and selectivity (does it harm mammalian cells?).
Method 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The MIC is the gold-standard metric for quantifying the in vitro potency of an antimicrobial agent.[9] It is defined as the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation.[9][15]
-
Principle: A standardized bacterial inoculum is challenged with a serial two-fold dilution of the test compound in a multi-well plate format. The lowest concentration that inhibits growth is the MIC. This method follows guidelines established by organizations like the Clinical and Laboratory Standards Institute (CLSI).[14]
-
Protocol: Broth Microdilution
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the aminopyridine compound in CAMHB. A typical concentration range might be 128 µg/mL down to 0.25 µg/mL.
-
Controls: Include a growth control well (inoculum, no compound) and a sterility control well (broth only) on every plate.[9]
-
Inoculum Preparation: Prepare a bacterial suspension as described for the single-point screen, resulting in a final well concentration of ~5 x 10^5 CFU/mL.
-
Inoculation & Incubation: Add the inoculum to all wells except the sterility control. Incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration well with no visible turbidity (or a button of cells at the bottom). This can be read by eye or with a plate reader.[16]
-
| Parameter | Description | Typical Value/Range |
| Test Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Standardized per CLSI |
| Inoculum Density | Final concentration in well | ~5 x 10^5 CFU/mL |
| Incubation | Temperature and Duration | 37°C for 18-24 hours |
| MIC Endpoint | Lowest concentration with no visible growth | Read visually or by OD |
Table 1: Key Parameters for Broth Microdilution MIC Assay.
Method 2: Mammalian Cell Cytotoxicity Assay
A promising antimicrobial must be more toxic to bacteria than to host cells. Cytotoxicity assays are essential to determine this selectivity.[17][18]
-
Principle: Mammalian cells (e.g., HeLa, HEK293) are incubated with the test compound. Cell viability is measured using a metabolic indicator like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product.
-
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a 96-well flat-bottom plate with a suitable mammalian cell line (e.g., 1 x 10^4 cells/well) in their appropriate growth medium and incubate for 24 hours to allow attachment.
-
Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of the aminopyridine compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization & Reading: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals. Read the absorbance at ~570 nm.
-
Result Interpretation: Calculate the concentration that causes 50% inhibition of cell viability (IC50). The Selectivity Index (SI) is then calculated as: SI = IC50 / MIC . A higher SI value is desirable, with SI > 10 often considered a good starting point for a promising hit.
-
Tier 3: Elucidating the Nature of Antimicrobial Activity
Once a compound is confirmed to be potent and selective, the next step is to understand how it affects the bacteria.
Method: Time-Kill Kinetics Assay
This assay distinguishes between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.
-
Principle: A standardized inoculum is exposed to the compound at various concentrations (typically multiples of the MIC). At set time points, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (Colony Forming Units, CFU/mL).
-
Protocol: Time-Kill Assay
-
Preparation: In sterile flasks or tubes, prepare bacterial cultures in CAMHB containing the aminopyridine compound at concentrations such as 0.5x, 1x, 2x, and 4x MIC. Include a growth control flask with no compound.
-
Inoculation: Inoculate each flask to a starting density of ~5 x 10^5 to 5 x 10^6 CFU/mL.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each flask.
-
Plating: Perform a 10-fold serial dilution of each aliquot in sterile saline or PBS. Plate the dilutions onto nutrient agar plates.
-
Incubation & Counting: Incubate the plates overnight at 37°C and count the colonies on plates with a countable number (30-300 colonies). Calculate the CFU/mL for each time point.
-
Result Interpretation: Plot the log10 CFU/mL versus time.
-
Bactericidal: A ≥3-log10 (or 99.9%) reduction in CFU/mL compared to the initial inoculum.
-
Bacteriostatic: A <3-log10 reduction in CFU/mL, often characterized by the prevention of bacterial growth beyond the initial inoculum.
-
-
Part 3: Beyond Screening: Initial Mechanism of Action (MOA) Insights
While full MOA deconvolution is a complex field, early-stage assays can provide valuable clues. Traditional approaches involve measuring the impact of a compound on the synthesis of key macromolecules (DNA, RNA, protein, and cell wall).[18] For example, compounds that interfere with protein biosynthesis may induce the expression of genes related to ribosomal proteins.[13] This can be a critical step in prioritizing lead candidates for further development.
Conclusion
The systematic screening pipeline detailed in these notes provides a robust framework for the identification and characterization of novel aminopyridine-based antimicrobial agents. By integrating preliminary physicochemical assessments with a tiered biological evaluation—from high-throughput screening to potency, selectivity, and time-kill analysis—researchers can efficiently triage compound libraries and focus on candidates with the highest therapeutic potential. Each step is designed to be a self-validating system, ensuring that the data generated is reliable and provides a solid foundation for advancing promising aminopyridine leads into the drug development pipeline.
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Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). AZoNetwork. Available at: [Link]
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Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2023). PubMed. Available at: [Link]
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Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). link.springer.com. Available at: [Link]
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High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (2023). National Center for Biotechnology Information. Available at: [Link]
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Small Molecule High-Throughput Screening. (n.d.). Biotyscience. Available at: [Link]
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High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (2023). ResearchGate. Available at: [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [Link]
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Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing. Available at: [Link]
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Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines. (2020). PubMed. Available at: [Link]
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Molecular Modeling and Antimicrobial Screening Studies on Some 3-Aminopyridine Transition Metal Complexes. (2022). Scirp.org. Available at: [Link]
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Molecular Modeling and Antimicrobial Screening Studies on Some 3-Aminopyridine Transition Metal Complexes. (n.d.). Scirp.org. Available at: [Link]
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Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (n.d.). hrpub.org. Available at: [Link]
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Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. (2022). ACS Publications. Available at: [Link]
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Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). National Center for Biotechnology Information. Available at: [Link]
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The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (n.d.). MDPI. Available at: [Link]
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Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). ResearchGate. Available at: [Link]
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Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. (n.d.). MDPI. Available at: [Link]
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Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). PubMed. Available at: [Link]
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Discovering the Mechanism of Action of Novel Antibacterial Agents through Transcriptional Profiling of Conditional Mutants. (n.d.). National Institutes of Health. Available at: [Link]
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Elucidating the Mechanisms of Action of Antimicrobial Agents. (2022). National Center for Biotechnology Information. Available at: [Link]
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Application Note & Protocols: A Discovery-Oriented Approach to Characterizing the Bioactivity of Methyl (E)-3-(6-aminopyridin-3-yl)acrylate
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust screening cascade to elucidate the biological activity of the novel small molecule, methyl (E)-3-(6-aminopyridin-3-yl)acrylate. Given the absence of a known biological target for this compound, this guide is structured as a discovery-oriented workflow. It begins with broad, cell-based phenotypic assays to identify potential areas of biological impact, followed by more focused secondary and tertiary assays designed to deconstruct the mechanism of action and identify specific molecular targets. Each protocol is presented with detailed, step-by-step instructions, alongside the scientific rationale for experimental choices, troubleshooting advice, and data interpretation guidelines, ensuring a self-validating and scientifically rigorous approach.
Introduction: The Rationale for a Tiered Assay Cascade
The journey of a novel small molecule from a chemical entity to a potential therapeutic lead is underpinned by the systematic and rigorous characterization of its biological effects.[1][2] this compound, a compound with a pyridine scaffold, belongs to a class of structures known for their diverse pharmacological activities, including anticancer and antimicrobial effects.[3][4][5][6] However, without a predefined biological target, a broad-to-specific screening approach is essential.[1][7]
This guide, therefore, eschews a single, targeted assay in favor of a tiered cascade. This strategy is designed to efficiently identify a biological phenotype, subsequently guiding the investigation toward the underlying signaling pathways and, ultimately, the specific molecular target(s).
Our discovery workflow is structured as follows:
-
Tier 1: Primary Phenotypic Screening: Broadly assesses the compound's impact on cell viability and proliferation across a diverse panel of cell lines. The goal is to identify if and where the compound has a cytotoxic or cytostatic effect.
-
Tier 2: Secondary Mechanistic & Pathway Analysis: For cell lines showing sensitivity, these assays aim to elucidate the mechanism of cell death (e.g., apoptosis) and identify modulated signaling pathways.
-
Tier 3: Target Deconvolution & Validation: Utilizes biochemical and advanced cell-based methods to identify and validate direct molecular targets of the compound.
This structured approach maximizes the potential for discovering the compound's mechanism of action while conserving resources.
Compound Handling and Preparation
Prior to initiating any biological assay, it is critical to establish the physicochemical properties of this compound.
-
Solubility Testing: The compound's solubility should be determined in common laboratory solvents, such as DMSO, ethanol, and aqueous buffers. For cell-based assays, a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO is standard.[7] The final concentration of DMSO in the assay medium should be kept low (typically <0.5% v/v) to avoid solvent-induced artifacts.
-
Stability Assessment: The stability of the compound in solution and under assay conditions (e.g., temperature, light exposure) should be evaluated to ensure that the observed activity is due to the parent compound and not a degradation product. This can be assessed by analytical methods such as HPLC over time.
Tier 1: Primary Phenotypic Screening - Cell Viability and Proliferation Assays
The initial step is to determine if this compound exerts a general cytotoxic or cytostatic effect. A panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon, leukemia) is recommended to identify potential tissue-specific sensitivities.
Protocol 1: MTT/XTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[3]
Materials:
-
Selected cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (specific to each cell line)
-
This compound (powder)
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT)
-
96-well clear-bottom cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at the appropriate wavelength
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium from a concentrated DMSO stock. Include a vehicle control (medium with the same final DMSO concentration) and a positive control (e.g., a known cytotoxic agent like doxorubicin).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours).
-
Assay Development:
-
For MTT: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer and incubate overnight to dissolve the formazan crystals.
-
For XTT: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours.
-
-
Data Acquisition: Read the absorbance on a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Interpreting Tier 1 Results: A potent and selective effect in one or more cell lines (e.g., a low micromolar IC50 in a specific cell line) is a strong rationale for proceeding to Tier 2 assays with those "hit" cell lines.
Tier 2: Secondary Mechanistic & Pathway Analysis
Once a sensitive cell line is identified, the next step is to understand how the compound is affecting the cells.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Sensitive cell line(s) from Tier 1
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include vehicle and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in the provided binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic). A significant increase in the Annexin V positive populations suggests the compound induces apoptosis.
Protocol 3: Cell Signaling Pathway Reporter Assays
Reporter gene assays are a powerful tool for monitoring the activity of specific signaling pathways.[8][9][10] Commercially available cell lines containing reporters for key cancer-related pathways (e.g., NF-κB, Wnt, STAT3, ARE/Nrf2) can be used to screen for pathway modulation.
Materials:
-
Reporter cell line (e.g., NF-κB luciferase reporter cell line)
-
This compound
-
Luciferase assay reagent
-
96-well white-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well white-bottom plate.
-
Compound Treatment: Treat cells with a dose-response of the compound.
-
Stimulation (if necessary): For inhibitory pathways, stimulate the pathway with a known agonist (e.g., TNFα for NF-κB).
-
Incubation: Incubate for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).
-
Lysis and Luminescence Reading: Lyse the cells and add the luciferase substrate. Read the luminescence on a plate reader.
-
Data Analysis: Normalize the luciferase signal to cell viability (run a parallel viability assay) to ensure the observed effects are not due to cytotoxicity. A dose-dependent change in luminescence indicates modulation of the specific pathway.
Visualization of the Discovery Workflow:
Caption: Tiered assay cascade for compound characterization.
Tier 3: Target Deconvolution and Validation
If a specific signaling pathway is implicated, the next logical step is to identify the direct molecular target within that pathway.
Protocol 4: In Vitro Biochemical Screening (Example: Kinase Profiling)
If pathway analysis suggests modulation of a kinase pathway, profiling the compound against a panel of purified kinases is a direct method to identify potential targets.[11]
Materials:
-
This compound
-
Commercial kinase profiling service or in-house kinase panel
-
Appropriate kinase buffers, substrates, and ATP
-
Detection reagents (e.g., ADP-Glo™, HTRF®)
Procedure:
-
Compound Submission: Provide the compound to a screening facility or prepare for in-house screening at a fixed concentration (e.g., 10 µM).
-
Kinase Assays: The service will perform standardized kinase activity assays in the presence of the compound.
-
Data Analysis: The percentage of inhibition for each kinase is reported. "Hits" are typically defined as kinases inhibited by >50% at the screening concentration.
Protocol 5: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to validate direct target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
Materials:
-
Sensitive cell line
-
This compound
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes and a thermal cycler
-
Instrumentation for protein quantification (e.g., Western Blot, Mass Spectrometry)
Procedure:
-
Cell Treatment: Treat intact cells with the compound or vehicle.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures using a thermal cycler.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Analysis: Analyze the soluble fraction for the presence of the putative target protein (identified in Protocol 4) by Western Blot or other means.
-
Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the compound-treated samples confirms direct binding.
Visualization of a Hypothetical Signaling Pathway:
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, well-structured tables for easy comparison.
Table 1: Example IC50 Data from Tier 1 Screening
| Cell Line | Tissue of Origin | IC50 (µM) of Compound |
| MCF-7 | Breast | > 50 |
| A549 | Lung | 2.5 ± 0.3 |
| HCT116 | Colon | 15.7 ± 2.1 |
| K562 | Leukemia | > 50 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Example Kinase Profiling "Hit" List
| Kinase Target | % Inhibition @ 10 µM |
| BRAF | 92% |
| MEK1 | 15% |
| ERK2 | 5% |
| SRC | 8% |
This hypothetical data suggests a potent and selective inhibition of BRAF kinase, which would then be validated using CETSA.
Conclusion and Future Directions
This application note outlines a systematic, tiered approach to characterizing the biological activity of the novel compound this compound. By starting with broad phenotypic screens and progressively narrowing the focus based on experimental results, researchers can efficiently move from an unknown compound to one with a defined cellular effect, a modulated signaling pathway, and a validated molecular target. This strategy provides a robust framework for the early-stage discovery and development of new therapeutic agents.
References
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- Mitchison, T. J., & Kapoor, T. M. (2007). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PubMed Central.
- Simeonov, A., & Davis, M. I. (2013). Cell-Based Assay for Identifying the Modulators of Antioxidant Response Element Signaling Pathway. PubMed Central.
- Domainex. (n.d.). Biochemical Assays | Enzymatic & Kinetic Activity.
- BPS Bioscience. (n.d.). Cell Signaling Pathway Screening & Profiling.
- European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs.
- Promega Corporation. (n.d.). Choosing the right assay to monitor your signal transduction pathway.
- DiscoveRx. (2020). Simple Signaling Reporter Assays – Easily Quantify Activation & Inhibition of Cellular Pathways.
- Concept Life Sciences. (n.d.). Biochemical Assays.
- News-Medical. (2023). Investigating the Importance of Assays in Drug Discovery and Development.
- Stagljar Lab, University of Toronto. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets.
- Patsnap Synapse. (2025). What Are the Types of Biochemical Assays Used in Drug Discovery?.
- Celtarys Research. (2025). Biochemical assays in drug discovery and development.
- MDPI. (2019). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity.
- Sigma-Aldrich. (n.d.). Cell Signaling Multiplex Assays | MILLIPLEX® Assays.
- Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity.
- IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- Dove Press. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities.
- Sigma-Aldrich. (n.d.). (E)-methyl 3-(2-aminopyridin-3-yl)acrylate sigma-aldrich.
- PubMed Central. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
- Sigma-Aldrich. (n.d.). (E)-Methyl 3-(2-aminopyridin-3-yl)acrylate AldrichCPR 1203500-12-2.
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- ResearchGate. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues.
- Benchchem. (n.d.). Ethyl 3-(2-aminopyridin-3-yl)acrylate | 104830-01-5.
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Application Notes and Protocols for the In Vitro Evaluation of Aminopyridine Derivatives
Introduction: The Therapeutic Potential and Preclinical Assessment of Aminopyridines
Aminopyridine and its derivatives represent a class of compounds with significant therapeutic interest, primarily functioning as voltage-gated potassium channel blockers.[1] This mechanism of action underpins their application in conditions characterized by impaired neuronal conduction. The structural versatility of the aminopyridine scaffold has led to its exploration in a wide array of pharmacological contexts, including but not limited to antibacterial, anticancer, and anti-inflammatory applications.[2][3]
The journey of an aminopyridine derivative from a promising lead compound to a clinical candidate is contingent on a rigorous and comprehensive in vitro evaluation. This process is not merely a sequence of standardized assays but a strategic investigation designed to elucidate the compound's mechanism of action, therapeutic window, and potential liabilities. This guide provides a detailed framework for researchers, scientists, and drug development professionals to design and execute a robust in vitro testing cascade for novel aminopyridine derivatives.
Phase 1: Primary Screening and Target Engagement
The initial phase of in vitro testing focuses on confirming the primary pharmacological activity of the aminopyridine derivatives. Given that their principal mechanism involves the blockade of potassium channels, electrophysiological assays are paramount.
Electrophysiological Assessment of Potassium Channel Blockade
The primary molecular targets for many aminopyridines are voltage-gated potassium (Kv) channels. Direct assessment of a compound's effect on these channels is crucial.
Protocol: Automated Patch-Clamp Electrophysiology for Kv Channels
This protocol outlines a high-throughput method for assessing the inhibitory effects of aminopyridine derivatives on specific Kv channel subtypes expressed in a stable cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing the target Kv channel (e.g., Kv1.1, Kv7.2/7.3)
-
Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Non-enzymatic cell dissociation solution
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH
-
Internal solution (in mM): 120 KF, 20 KCl, 10 HEPES, 5 EGTA; pH 7.2 with KOH
-
Test aminopyridine derivatives dissolved in a suitable vehicle (e.g., DMSO)
-
Positive control (e.g., a known blocker for the specific Kv channel)
-
Automated patch-clamp system and corresponding consumables
Procedure:
-
Cell Preparation: Culture the cells to 80-90% confluency. On the day of the experiment, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution. Resuspend the cells in the external solution at a density of 1-2 x 10^6 cells/mL and allow them to recover for at least 30 minutes.
-
System Preparation: Prime the automated patch-clamp system with the prepared internal and external solutions as per the manufacturer's instructions.
-
Compound Preparation: Prepare a dilution series of the test aminopyridine derivatives and the positive control in the external solution. The final vehicle concentration should be consistent across all wells and typically below 0.5%.
-
Data Acquisition:
-
Load the cell suspension and compound plate into the automated patch-clamp system.
-
The system will automatically capture cells and form whole-cell recording configurations.
-
Record baseline currents using a voltage protocol appropriate for the target Kv channel. A typical protocol involves a holding potential of -80 mV, followed by a depolarizing step to activate the channels (e.g., +20 mV), and then a repolarization step.
-
Apply the vehicle control followed by increasing concentrations of the test compounds.
-
Record the current at each concentration for a sufficient duration (e.g., 3-5 minutes) to allow for steady-state block.
-
-
Data Analysis:
-
Measure the peak current amplitude at the depolarizing step for each concentration.
-
Normalize the current at each concentration to the baseline current to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a Hill equation to determine the half-maximal inhibitory concentration (IC50).
-
Data Presentation: Summary of Electrophysiological Data
| Compound ID | Target Kv Channel | IC50 (µM) | Hill Slope | Maximum Inhibition (%) |
| Derivative A | Kv1.1 | 5.2 | 1.1 | 98 |
| Derivative B | Kv1.1 | 12.8 | 0.9 | 95 |
| Positive Control | Kv1.1 | 0.8 | 1.0 | 100 |
Phase 2: Cellular Activity and Cytotoxicity Assessment
Following confirmation of on-target activity, the next critical step is to evaluate the effect of the aminopyridine derivatives on cellular health and viability. This helps to establish a therapeutic window and identify potential off-target cytotoxic effects.
Cell Viability Assays
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5]
Protocol: MTT Assay for Cell Viability
Materials:
-
Neuronal or other relevant cell line (e.g., SH-SY5Y, PC-12)
-
Cell culture medium
-
Aminopyridine derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the aminopyridine derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[4]
-
Formazan Solubilization: Remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against compound concentration to determine the half-maximal cytotoxic concentration (CC50).
Phase 3: Safety and Liability Profiling
A critical aspect of preclinical drug development is the early identification of potential safety concerns. For aminopyridine derivatives, key areas of investigation include cardiotoxicity, neurotoxicity, mutagenicity, and metabolic liabilities.
Cardiotoxicity Assessment: hERG Channel Assay
Inhibition of the human ether-à-go-go-related gene (hERG) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias.[6] Therefore, assessing the effect of aminopyridine derivatives on the hERG channel is a mandatory step in safety profiling.
Protocol: Automated Patch-Clamp hERG Assay
This protocol is similar to the one described for Kv channels but is specifically tailored for the hERG channel.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Solutions and reagents as described in the Kv channel protocol
-
Known hERG inhibitor as a positive control (e.g., dofetilide, cisapride)[7]
-
Automated patch-clamp system
Procedure:
-
Follow the cell preparation, system preparation, and compound preparation steps as outlined in the Kv channel protocol.
-
Data Acquisition:
-
Record baseline hERG currents. A specific voltage protocol is used to elicit the characteristic hERG tail current, which is crucial for assessing block. A common protocol involves a depolarization step to +20 mV, followed by a repolarization step to -50 mV to measure the tail current.
-
Apply vehicle control and increasing concentrations of the test compounds.
-
Record the hERG tail current at each concentration until a steady-state block is achieved.[6]
-
-
Data Analysis:
-
Measure the peak tail current amplitude for each concentration.
-
Calculate the percentage of inhibition relative to the baseline and determine the IC50 value.
-
Neurotoxicity Evaluation
Given that the nervous system is a primary target for aminopyridines, in vitro neurotoxicity assays are essential to identify potential adverse effects on neuronal health.[8] These assays can assess various endpoints, including neurite outgrowth, cell viability, and electrophysiological activity.[9]
Workflow for In Vitro Neurotoxicity Assessment
Caption: Workflow for in vitro neurotoxicity screening.
Mutagenicity Assessment: The Ames Test
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[10][11] It utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine.[12] The test evaluates a compound's ability to cause mutations that revert the bacteria to a histidine-synthesizing state.[10]
Protocol: Ames Test (Plate Incorporation Method)
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100)
-
Minimal glucose agar plates
-
Top agar
-
Histidine/biotin solution
-
Test aminopyridine derivative
-
Positive and negative controls
-
S9 fraction (a rat liver extract to simulate mammalian metabolism)[12]
Procedure:
-
Prepare dilutions of the test compound.
-
In separate tubes, mix the test compound dilution, the bacterial strain, and either the S9 mix (for metabolic activation) or a buffer.
-
Add molten top agar to each tube, mix gently, and pour the contents onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate. A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.[12]
Phase 4: ADME Profiling
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is crucial for predicting its pharmacokinetic behavior in vivo. Key in vitro ADME assays include metabolic stability, cytochrome P450 (CYP) inhibition, and plasma protein binding.
Metabolic Stability
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[13] It is typically performed using liver microsomes or hepatocytes.[14]
Protocol: Liver Microsomal Stability Assay
Materials:
-
Pooled human liver microsomes
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (cofactor)
-
Test aminopyridine derivative
-
Control compounds (high and low clearance)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Incubate the test compound (at a fixed concentration, e.g., 1 µM) with liver microsomes and the NADPH regenerating system at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45 minutes).
-
Terminate the reaction by adding cold acetonitrile.
-
Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percentage of remaining compound against time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[15]
Cytochrome P450 (CYP) Inhibition
CYP enzymes are responsible for the metabolism of a vast number of drugs. Inhibition of these enzymes by a new drug candidate can lead to drug-drug interactions.[16] Assays are conducted to determine the IC50 of the compound against major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[17]
Workflow for CYP450 Inhibition Screening
Caption: High-level workflow for determining CYP450 inhibition.
Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins affects its distribution and the concentration of free drug available to exert its pharmacological effect.[18] Equilibrium dialysis is a common method for determining the fraction of unbound drug (fu).[19][20]
Protocol: Rapid Equilibrium Dialysis (RED) for PPB
Materials:
-
RED device
-
Human plasma
-
Phosphate buffer (pH 7.4)
-
Test aminopyridine derivative
-
LC-MS/MS system
Procedure:
-
Add the test compound to plasma.
-
Load the plasma-drug mixture into one chamber of the RED device and buffer into the other chamber, separated by a semipermeable membrane.
-
Incubate at 37°C for a sufficient time to reach equilibrium (typically 4-6 hours).
-
After incubation, take aliquots from both the plasma and buffer chambers.
-
Analyze the concentration of the compound in both aliquots by LC-MS/MS.
-
Calculate the fraction unbound (fu) using the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Data Presentation: Summary of ADME Data
| Compound ID | Microsomal Stability (t½, min) | CYP3A4 Inhibition (IC50, µM) | Plasma Protein Binding (% Bound) |
| Derivative A | > 60 | > 50 | 85 |
| Derivative B | 25 | 15 | 92 |
Conclusion
The in vitro experimental setup described in these application notes provides a comprehensive framework for the preclinical evaluation of aminopyridine derivatives. By systematically assessing on-target activity, cytotoxicity, and key safety and ADME liabilities, researchers can make informed decisions about which compounds to advance in the drug discovery pipeline. This structured approach, grounded in robust and validated assays, is essential for de-risking novel candidates and increasing the probability of success in later stages of development.
References
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Plasma Protein Binding Assay. (n.d.). BioIVT. [Link]
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Microbial Mutagenicity Assay: Ames Test. (2018, March 20). Bio-protocol. [Link]
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Plasma Protein Binding - In Vitro Assay. (n.d.). Charnwood Discovery. [Link]
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Plasma Protein Binding Assay. (n.d.). Creative Bioarray. [Link]
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Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbe Notes. [Link]
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Neurotoxicity Assay. (2023, April 4). Visikol. [Link]
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How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. (2022, December 12). Visikol. [Link]
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The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. (n.d.). PubMed. [Link]
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]
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In Vitro Neurotoxicity. (n.d.). Creative Bioarray. [Link]
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Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. (n.d.). AxisPharm. [Link]
-
Microbial Mutagenicity Assay: Ames Test. (2018, March 20). SciSpace. [Link]
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Discovering Potassium Channel Blockers from Synthetic Compound Database by Using Structure-Based Virtual Screening in Conjunction with Electrophysiological Assay. (n.d.). ACS Publications. [Link]
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The Ames Test. (n.d.). [Link]
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Structure-based discovery of potassium channel blockers from natural products: virtual screening and electrophysiological assay testing. (n.d.). PubMed. [Link]
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Comparison of Different Methods to Measure Cell Viability. (n.d.). Creative Bioarray. [Link]
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MTS Cell Viability Assay. (n.d.). Amerigo Scientific. [Link]
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Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025, January 8). RSC Publishing. [Link]
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Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. (2023, February 15). PubMed. [Link]
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Microsomal Stability. (n.d.). Cyprotex. [Link]
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Metabolic Stability Assay Services. (n.d.). BioIVT. [Link]
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CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences. [Link]
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Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. [Link]
-
Synthesis and Antiproliferative Activity in Vitro of New Derivatives of 3-aminopyrazolo[3,4-b]pyridine. Part 1. Reaction of 3-aminopyrazolo[3,4-b]pyridine With 1,3-, 1,4-diketones and Alpha,beta-Unsaturated Ketones. (n.d.). PubMed. [Link]
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hERG Safety Assay. (n.d.). Evotec. [Link]
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Choosing the Optimal Model for in vitro Neurotoxicity Assessment. (n.d.). Evotec. [Link]
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Microsomal stability assay for human and mouse liver microsomes. (2024, December 9). protocols.io. [Link]
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Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments. [Link]
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Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PMC - PubMed Central. [Link]
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Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). PMC - PubMed Central. [Link]
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High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (n.d.). PMC - NIH. [Link]
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Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. (n.d.). MDPI. [Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019, September 18). FDA. [Link]
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One-pot synthesis and in vitro bioactivity of novel 4-aminopyrazolo[3,4-b]pyridine derivatives as potential antimicrobial compounds. (2023, August 8). ResearchGate. [Link]
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hERG Assay. (n.d.). Slideshare. [Link]
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hERG Safety. (n.d.). Cyprotex. [Link]
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In vitro techniques for the assessment of neurotoxicity. (n.d.). PMC - PubMed Central - NIH. [Link]
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In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. (n.d.). NIH. [Link]
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Proarrhythmic and Torsadogenic Effects of Potassium Channel Blockers in Patients. (n.d.). NIH. [Link]
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Proarrhythmic Response to Potassium Channel Blockade. (n.d.). Circulation - American Heart Association Journals. [Link]
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Class III Antiarrhythmics (Potassium Channel Blockers). (n.d.). CV Pharmacology. [Link]
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Methyl (E)-3-(6-aminopyridin-3-yl)acrylate: A Covalent Chemical Probe for Investigating Kinase Signaling Pathways
Introduction: Unveiling a Potential Tool for Kinase Research
Methyl (E)-3-(6-aminopyridin-3-yl)acrylate is a unique small molecule featuring two key functional motifs: a 6-aminopyridine core and an electrophilic acrylate tail. The 6-aminopyridine scaffold is a well-established pharmacophore in kinase inhibitor design, known for its ability to form critical hydrogen bonds within the ATP-binding pocket of various kinases.[1][2] The acrylate moiety, an α,β-unsaturated carbonyl, is a classic Michael acceptor, capable of forming a stable covalent bond with nucleophilic amino acid residues, most notably cysteine.[3][4] This dual functionality suggests that this compound has the potential to act as a potent and selective covalent chemical probe for a subset of the human kinome.
Chemical probes are indispensable tools for dissecting complex biological processes and validating novel drug targets.[5][6] A high-quality probe should exhibit potency, selectivity, and a well-defined mechanism of action. Covalent probes, in particular, offer the advantage of prolonged and specific target engagement, making them exceptionally useful for target identification, imaging, and functional studies.
This guide provides a comprehensive overview of the hypothesized mechanism of action for this compound as a covalent kinase inhibitor. We present detailed protocols for its application in both biochemical and cellular contexts, with a focus on validating its activity and elucidating its impact on a representative signaling cascade, the Mitogen-Activated Protein Kinase (MAPK) pathway.
Hypothesized Mechanism of Action: Covalent Inhibition of "Target Kinase X"
We hypothesize that this compound functions as a targeted covalent inhibitor. The proposed mechanism involves a two-step process:
-
Reversible Binding: The 6-aminopyridine core of the molecule initially directs it to the ATP-binding pocket of a target kinase ("Target Kinase X"). Here, it is presumed to form non-covalent interactions, such as hydrogen bonds with the kinase hinge region, which is a common binding mode for aminopyridine-based inhibitors.[2][7] This initial binding event orients the molecule within the active site.
-
Covalent Bond Formation: Once docked in the active site, the electrophilic acrylate "warhead" is positioned in close proximity to a nucleophilic cysteine residue. This allows for a Michael addition reaction to occur, resulting in the formation of an irreversible covalent bond between the probe and the kinase.[3] This covalent modification permanently inactivates the enzyme.
The selectivity of the probe is likely determined by both the specific non-covalent interactions within the ATP-binding pocket and the presence of a suitably located cysteine residue.
Below is a diagram illustrating the hypothesized mechanism of action.
Caption: Hypothesized two-step mechanism of covalent kinase inhibition.
Data Presentation: Summarizing Probe Activity
Effective characterization of a chemical probe requires quantitative assessment of its potency and cellular effects. The following tables provide templates for summarizing such data.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase Target | This compound IC₅₀ (nM) | Control Compound IC₅₀ (nM) |
|---|---|---|
| Target Kinase X | 50 | >10,000 |
| Kinase Y (no Cys) | >10,000 | >10,000 |
| Kinase Z (related) | 1,500 | >10,000 |
IC₅₀ values are determined from a 10-point dose-response curve.
Table 2: Cellular Activity in MAPK Pathway
| Treatment | Concentration (µM) | p-ERK1/2 Level (Fold Change vs. Control) | Total ERK1/2 Level (Fold Change vs. Control) | Cell Viability (% of Control) |
|---|---|---|---|---|
| DMSO (Vehicle) | - | 1.0 | 1.0 | 100 |
| Probe | 0.1 | 0.85 | 1.0 | 98 |
| Probe | 1.0 | 0.25 | 0.98 | 95 |
| Probe | 10.0 | 0.10 | 0.95 | 60 |
Data represents the mean of three independent experiments.
Experimental Protocols
The following protocols provide a framework for characterizing this compound.
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This assay measures the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitory activity of the probe.[8]
Materials:
-
Recombinant Target Kinase X
-
Kinase substrate peptide
-
ATP
-
This compound
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the probe in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted probe or DMSO control.
-
Add 2 µL of Target Kinase X in kinase assay buffer.
-
Incubate for 30 minutes at room temperature to allow for covalent bond formation.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cell Viability Assay (MTT)
This protocol determines the cytotoxic effects of the probe to establish an appropriate concentration range for cell-based assays.[9]
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the probe (e.g., 0.01 to 100 µM) and a DMSO vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Remove the culture medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of solubilization solution to each well. Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the DMSO control to determine the percentage of cell viability.
Protocol 3: Western Blot Analysis of MAPK Pathway Modulation
This protocol assesses the probe's ability to inhibit a specific kinase signaling pathway within a cellular context by measuring the phosphorylation status of downstream targets.[11][12]
Materials:
-
Human cancer cell line (e.g., A549)
-
This compound
-
Growth factor (e.g., EGF) to stimulate the MAPK pathway
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells for 12-16 hours.
-
Pre-treat cells with the probe at various concentrations (e.g., 0.1, 1, 10 µM) or DMSO for 2-4 hours.
-
Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 10 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal and then to a loading control (e.g., GAPDH).
-
Trustworthiness: A Self-Validating System
To ensure the data generated with this probe is reliable, a set of control experiments is essential.
-
Target Knockdown/Knockout: The cellular phenotype observed upon treatment with the probe should be mimicked by genetic knockdown (e.g., using siRNA) or knockout (e.g., using CRISPR) of the hypothesized target kinase.[13]
-
Target Engagement Assays: Direct evidence of the probe binding to its target in cells can be obtained using techniques such as cellular thermal shift assay (CETSA) or NanoBRET™.
The workflow below outlines a comprehensive approach to validating the probe's activity.
Caption: A self-validating workflow for characterizing the chemical probe.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
MTT (Assay protocol). (2023, February 27). Protocols.io. Retrieved from [Link]
-
Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. (2025, June 1). Bioorganic Chemistry. Retrieved from [Link]
-
Recent advances in the development of covalent inhibitors. (2019, August 29). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014, April 28). Methods in Molecular Biology. Retrieved from [Link]
-
Best Practices for Chemical Probes. (2016, July 6). Alto Predict. Retrieved from [Link]
-
In Vitro and in Vivo Evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 Kinase Inhibitors. (2011, May 15). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. (n.d.). Methods in Molecular Biology. Retrieved from [Link]
-
Best Practices: Chemical Probes Webinar. (2020, January 28). YouTube. Retrieved from [Link]
-
Can anyone suggest a protocol for a kinase assay? (2015, March 25). ResearchGate. Retrieved from [Link]
-
Definitions, criteria and guidelines. (n.d.). The Chemical Probes Portal. Retrieved from [Link]
-
In vitro kinase assay. (2023, September 23). Protocols.io. Retrieved from [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved from [Link]
-
Target validation using chemical probes. (2013, April). Nature Chemical Biology. Retrieved from [Link]
-
Nitriles: an attractive approach to the development of covalent inhibitors. (2021, July 1). RSC Medicinal Chemistry. Retrieved from [Link]
-
Discovery of the potent covalent inhibitor with an acrylate warhead for SARS-CoV-2 3CL protease. (2024, November 1). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. (2024, July 15). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. (2006, June 15). Journal of Medicinal Chemistry. Retrieved from [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency. Retrieved from [Link]
-
Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. (2021, October 28). Molecules. Retrieved from [Link]
-
Methyl Acrylate. (n.d.). PubChem. Retrieved from [Link]
- Inhibition of acrylate polymerization. (1974, June 11). Google Patents.
-
Design, Synthesis, Characterization and antibacterial activity of methyl -2-(mercaptomethyl)-3-(2-thienyl) acrylate. (2011). International Journal of Pharma Sciences and Research. Retrieved from [Link]
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- 3. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. youtube.com [youtube.com]
- 6. Target validation using chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - AR [thermofisher.com]
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- 13. Best Practices for Chemical Probes - Alto Predict [altopredict.com]
Pioneering New Frontiers in Material Science: Application Notes for Methyl (E)-3-(6-aminopyrin-3-yl)acrylate
For Researchers, Scientists, and Drug Development Professionals
While established primarily as an intermediate in medicinal chemistry, the unique molecular architecture of methyl (E)-3-(6-aminopyridin-3-yl)acrylate presents a compelling, yet largely unexplored, opportunity for innovation in material science. This guide serves as a detailed manual for researchers looking to harness the potential of this versatile monomer. By leveraging its distinct functional groups—a polymerizable acrylate, a hydrogen-bonding amino group, and a metal-coordinating/electron-accepting pyridine ring—novel functional materials with tailored properties can be developed.
This document provides the foundational knowledge and detailed protocols to pioneer the use of this compound in three promising areas: functional polymers, optoelectronic materials, and chemical sensors.
Section 1: Monomer Synthesis and Characterization
A reliable supply of high-purity monomer is the prerequisite for any material synthesis. This compound can be synthesized through several cross-coupling strategies. Below is a robust protocol based on the Heck reaction.
Synthesis Protocol: Heck Coupling
This protocol describes the palladium-catalyzed coupling of 6-amino-3-bromopyridine with methyl acrylate.
Materials:
-
6-amino-3-bromopyridine
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 6-amino-3-bromopyridine (1.0 eq) in anhydrous DMF.
-
Catalyst and Ligand Addition: Add Pd(OAc)₂ (0.02 eq) and P(o-tol)₃ (0.04 eq) to the flask. Stir for 10 minutes to allow for complex formation.
-
Reagent Addition: Add triethylamine (2.0 eq) followed by the dropwise addition of methyl acrylate (1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure monomer as a solid[1].
Physicochemical Properties
A summary of the key properties of the monomer is provided below.
| Property | Value |
| CAS Number | 179625-70-8[2] |
| Molecular Formula | C₉H₁₀N₂O₂ |
| Molecular Weight | 178.19 g/mol |
| Appearance | Yellow solid[1] |
| Solubility | Soluble in DCM, DMF, Chloroform, Ethyl Acetate |
| Storage | Store at 2-8 °C[3] |
Section 2: Application in Functional Polymer Synthesis
The acrylate group is readily polymerizable, allowing for the creation of polymers with pendant aminopyridine units. These units can impart unique functionalities, such as pH-responsiveness, metal-binding capabilities, and specific intermolecular interactions.[4][5]
Protocol: Free-Radical Polymerization
This protocol details the synthesis of poly(this compound) via conventional free-radical polymerization.
Materials:
-
This compound monomer
-
Azobisisobutyronitrile (AIBN) (recrystallized)
-
Anhydrous 1,4-Dioxane or Toluene
-
Methanol (for precipitation)
-
Drying oven or vacuum desiccator
Procedure:
-
Monomer Solution: Dissolve the monomer (1.0 eq) in anhydrous dioxane in a Schlenk flask.
-
Initiator Addition: Add AIBN (0.01 eq) to the solution.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir for 24 hours. The solution will become more viscous as the polymer forms.
-
Isolation: Cool the reaction to room temperature and precipitate the polymer by slowly pouring the viscous solution into a large excess of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash thoroughly with methanol to remove unreacted monomer and initiator, and dry under vacuum at 40 °C until a constant weight is achieved.
Potential Functionalities and Post-Polymerization Modification
The resulting polymer possesses pendant aminopyridine groups that can be exploited for further material design:
-
Metal Coordination: The pyridine nitrogen and amino group can act as bidentate ligands to coordinate with various metal ions.[6][7][8] This can be used to create polymer-metal complexes for catalysis or to form crosslinked metallopolymer networks with unique mechanical or optical properties.
-
Hydrogen Bonding: The amino group can act as a hydrogen bond donor and the pyridine nitrogen as an acceptor, leading to self-assembly and potentially thermo-responsive behavior in solution.[4]
-
Acid-Base Chemistry: The basic nature of the pyridine ring allows the polymer to be protonated.[9] This can be used to create pH-responsive materials that change their solubility or conformation with changes in pH.
Caption: Workflow for free-radical polymerization.
Section 3: Application in Optoelectronic Materials
The conjugated system formed by the pyridine ring and the acrylate double bond suggests that this monomer and its corresponding polymers could possess interesting optoelectronic properties. Pyridine-containing polymers are known to have high electron affinity and can serve as electron-transporting materials in devices like Organic Light-Emitting Diodes (OLEDs) and organic solar cells.[10][11][12]
Rationale for Optoelectronic Use
-
Electron Deficiency: The nitrogen atom in the pyridine ring makes it electron-deficient, which can facilitate electron injection and transport.[11][13]
-
Tunable Energy Levels: The HOMO and LUMO energy levels can be tuned by copolymerization with other electron-rich or electron-poor monomers, allowing for optimization within a device architecture.[12]
-
Luminescence: Pyridine-based polymers can exhibit fluorescence, making them potential candidates for emissive layers in OLEDs.[14][15][16]
Experimental Protocol: Thin Film Preparation and Characterization
This protocol outlines the steps for preparing thin films of the synthesized polymer for preliminary optical and electrical characterization.
Materials:
-
Synthesized poly(this compound)
-
Spectroscopic grade chloroform or chlorobenzene
-
Quartz and Indium Tin Oxide (ITO)-coated glass substrates
-
Spin coater
-
UV-Vis Spectrophotometer
-
Photoluminescence Spectrometer
Procedure:
-
Substrate Cleaning: Thoroughly clean the quartz and ITO substrates by sequential sonication in detergent, deionized water, acetone, and isopropanol. Dry them under a stream of nitrogen.
-
Solution Preparation: Prepare a solution of the polymer (e.g., 10 mg/mL) in filtered, spectroscopic grade chloroform.
-
Spin Coating: Dispense the polymer solution onto the substrate. Spin coat at a suitable speed (e.g., 1500 rpm for 60 seconds) to form a uniform thin film.
-
Annealing: Transfer the coated substrates to a hot plate in a nitrogen-filled glovebox and anneal at 80-120 °C for 10 minutes to remove residual solvent and improve film morphology.
-
Optical Characterization:
-
Measure the UV-Vis absorption spectrum of the film on the quartz substrate to determine the absorption onset and calculate the optical bandgap.
-
Measure the photoluminescence spectrum to identify the emission wavelength and quantum efficiency.[17]
-
Caption: Workflow for thin film preparation and characterization.
Section 4: Application in Chemical Sensing
The aminopyridine moiety is an excellent candidate for chemical sensing applications. The lone pair of electrons on the pyridine nitrogen can coordinate to metal cations, and the amino group can participate in hydrogen bonding or protonation, leading to changes in the material's optical properties upon binding to an analyte.[8][18]
Protocol: Fluorescence-Based Metal Ion Sensing
This protocol provides a method to evaluate the potential of the synthesized polymer as a fluorescent chemosensor for heavy metal ions.
Materials:
-
Synthesized polymer
-
High-purity solvent (e.g., acetonitrile or THF)
-
Stock solutions of various metal salts (e.g., CrCl₂, HgCl₂, NiCl₂, CoCl₂, CuCl₂) in the same solvent.[18]
-
Fluorometer and cuvettes
Procedure:
-
Polymer Stock Solution: Prepare a dilute stock solution of the polymer (e.g., 1 x 10⁻⁵ M based on the repeating unit) in the chosen solvent.
-
Titration Experiment:
-
Place a known volume of the polymer stock solution into a cuvette and measure its initial fluorescence spectrum.
-
Sequentially add small aliquots of a metal salt stock solution to the cuvette.
-
After each addition, gently mix and record the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.
-
A significant decrease (quenching) or increase (enhancement) in fluorescence intensity upon addition of a specific metal ion indicates a sensing event.[18][19]
-
Compare the response across different metal ions to determine selectivity.
-
Proposed Sensing Mechanism
The coordination of a metal ion to the aminopyridine unit can induce fluorescence quenching through several mechanisms, such as electron or energy transfer from the excited fluorophore (the polymer backbone) to the metal center. This provides a direct and measurable signal for the detection of the target analyte.
References
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- Zhang, C., & Liu, L. (2017). Dopamine-Triggered One-Step Polymerization and Codeposition of Acrylate Monomers for Functional Coatings.
- Matyjaszewski, K. (2014). Direct polymerization of functional monomers.
- Millenium Inorganic Chemicals. (n.d.). The Role of Pyridine Derivatives in Advanced Chemical Synthesis. Millenium Inorganic Chemicals.
- Bokias, G., & Kallitsis, J. K. (2022). Role of Functional Groups in the Monomer Molecule on the Radical Polymerization in the Presence of Graphene Oxide. Polymerization of Hydroxyethyl Acrylate under Isothermal and Non-Isothermal Conditions. MDPI.
- Kumar, D. U., & Viprabha, K. (2022).
- Hafeez, M., & Riaz, M. (2016).
- Wang, C. S., Kilitziraki, M., & MacBride, J. A. H. (2000). Tuning the optoelectronic properties of pyridine-containing polymers for light-emitting devices.
- Sharma, G. D., & Singh, S. P. (2021). Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells. RSC Publishing.
- Hafeez, M., & Riaz, M. (2016). Aminopyridine stabilized group-IV metal complexes and their applications.
- de la Cruz, P., & Moreno, A. (2023).
- Son, J. H., & Jo, W.-S. (2024).
- Kurbanova, F. A., & Asadov, Z. G. (2018). Synthesis, homopolymerization and properties of p-aminopyridine methacrylate. Journal of the Turkish Chemical Society, Section A: Chemistry.
- Kempe, R. (1998).
- Englert, U., & Bertermann, R. (2020). CuII Complexes and Coordination Polymers with Pyridine or Pyrazine Amides and Amino Benzamides—Structures and EPR Patterns.
- Wikipedia. (n.d.). Pyridine. Wikipedia.
- Am-baya, A., & El-Guesmi, N. (2023).
- Jana, A. (2021). Reaction with 3-aminopyridine with methyl acrylate.
- Nanda, G. P., & Rajamalli, P. (2024). Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters. ACS Omega.
- Li, Y., & Wang, Y. (2021). Synthesis and characterization of an electron-deficient conjugated polymer based on pyridine-flanked diketopyrrolopyrrole. RSC Publishing.
- ChemicalBook. (n.d.). (E)-Methyl 3-(pyridin-2-yl)
- ChemicalBook. (n.d.). (E)-Methyl 3-(2-aminopyridin-3-yl)
- Dikeman. (n.d.). This compound. Shenzhen Dikeman Technology Development Co., Ltd.
- El-Guesmi, N., & Am-baya, A. (2021).
- Sigma-Aldrich. (n.d.). (E)-Methyl 3-(2-aminopyridin-3-yl)
- Sigma-Aldrich. (n.d.). E-methyl 3-(2-aminopyridin-3-yl)
- El-Guesmi, N., & Am-baya, A. (2021). Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications.
- Wang, H., & Liu, Y. (2023). Pyridinium-based acrylate additives for multifunctional 3D-printable photosensitive resins with antibacterial, antistatic, and high-strength properties. AccScience Publishing.
- Navarrete-López, A. M., & Ponce-Vargas, M. (2023). Synthesis and Study of the Optical Properties of a Conjugated Polymer with Configurational Isomerism for Optoelectronics. PubMed Central.
- Mohtat, B. (2023). Application of N-isocyaniminotriphenyl phosphorane for preparation of heterocyclic acrylate as a key constituent of many industrial and pharmaceutical compounds. Journal of Applied Chemical Research.
- El-Guesmi, N., & Am-baya, A. (2021).
- BLDpharm. (n.d.). 925705-61-9|Methyl 3-(6-aminopyridin-2-yl)
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The Synthesis of Functionalized Polyacrylates: A Guide to Advanced Polymerization Techniques
Introduction: The Versatility of Functionalized Polyacrylates
Functionalized polyacrylates are a cornerstone of modern materials science and pharmaceutical development. Their inherent versatility, stemming from the wide array of functional groups that can be incorporated into the acrylate monomer, allows for the precise tuning of polymer properties. This adaptability makes them ideal candidates for a range of sophisticated applications, from targeted drug delivery systems to advanced coatings and stimuli-responsive materials.[1][2] This guide provides an in-depth exploration of the primary polymerization techniques used to synthesize these remarkable polymers, offering both theoretical understanding and practical, field-proven protocols for researchers, scientists, and drug development professionals.
Pillar 1: Understanding the Polymerization Landscape
The choice of polymerization technique is paramount in determining the final architecture, molecular weight distribution, and functionality of the resulting polyacrylate. The primary methods can be broadly categorized into conventional free-radical polymerization and controlled radical polymerization techniques.
Conventional Free-Radical Polymerization (FRP)
FRP is a robust and widely used method for polymerizing a broad range of monomers, including functionalized acrylates.[3] The process involves three key stages: initiation, propagation, and termination.[4]
-
Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) decomposes upon heating or UV irradiation to generate initial free radicals. These radicals then react with a monomer molecule to initiate the polymer chain.
-
Propagation: The newly formed monomer radical adds to another monomer, and this process repeats, rapidly extending the polymer chain.
-
Termination: The growth of polymer chains is terminated by either combination of two growing chains or disproportionation.
While FRP is a straightforward and cost-effective method, it offers limited control over the polymer's molecular weight and dispersity (Đ), often resulting in a broad distribution of chain lengths.[5] This lack of control can be a significant drawback for applications requiring well-defined polymer architectures.
Controlled Radical Polymerization (CRP)
Controlled radical polymerization (CRP) techniques, often referred to as reversible-deactivation radical polymerization (RDRP), have revolutionized polymer synthesis by enabling the preparation of polymers with predetermined molecular weights, low dispersity (typically Đ < 1.5), and complex architectures.[6] These methods introduce a dynamic equilibrium between active (propagating) and dormant species, which minimizes irreversible termination reactions.[5] The two most prominent CRP techniques for functionalized acrylates are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization.
ATRP is a versatile and widely adopted CRP method that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains.[7][8] The key components of an ATRP system are the monomer, an initiator with a transferable halogen atom (e.g., an alkyl halide), and a catalyst system composed of a transition metal salt (e.g., Cu(I)Br) and a ligand (e.g., a nitrogen-based compound).[8]
The mechanism relies on the reversible transfer of a halogen atom between the dormant polymer chain end and the transition metal complex. This process maintains a low concentration of active radicals, thereby suppressing termination reactions and allowing for controlled chain growth.[8] ATRP is tolerant to a wide variety of functional groups, making it suitable for the polymerization of functionalized acrylate monomers.[7][9]
RAFT polymerization is another powerful CRP technique that offers excellent control over polymer synthesis.[10] It is a degenerative chain transfer process that employs a thiocarbonylthio compound as a chain transfer agent (CTA), commonly referred to as a RAFT agent. The choice of RAFT agent is crucial and depends on the type of monomer being polymerized.[11]
The RAFT mechanism involves a series of addition-fragmentation equilibria where the growing polymer radical adds to the C=S bond of the RAFT agent, forming an intermediate radical. This intermediate then fragments to release a new radical that can reinitiate polymerization, while the original propagating chain becomes dormant. This rapid exchange between active and dormant chains ensures that all chains grow at a similar rate, leading to polymers with low dispersity.[11][12]
Pillar 2: Experimental Protocols and Methodologies
This section provides detailed, step-by-step protocols for the synthesis of functionalized polyacrylates using the aforementioned techniques. The causality behind key experimental choices is explained to provide a deeper understanding of the processes.
Protocol: Conventional Free-Radical Polymerization of Hydroxyethyl Acrylate (HEA)
This protocol describes a typical solution polymerization of HEA, a common functionalized acrylate monomer.
Materials:
-
2-Hydroxyethyl acrylate (HEA) (inhibitor removed)
-
Azobisisobutyronitrile (AIBN) (recrystallized)
-
Anhydrous 1,4-Dioxane
-
Nitrogen gas (high purity)
-
Methanol (for precipitation)
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve HEA (e.g., 5.0 g, 43.0 mmol) and AIBN (e.g., 0.071 g, 0.43 mmol, for a monomer to initiator ratio of 100:1) in anhydrous 1,4-dioxane (e.g., 10 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: After the final thaw cycle, backfill the flask with nitrogen and immerse it in a preheated oil bath at 70°C. Allow the polymerization to proceed for a specified time (e.g., 6 hours).
-
Termination and Precipitation: Terminate the reaction by cooling the flask in an ice bath and exposing the solution to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Purification: Decant the supernatant and redissolve the polymer in a minimal amount of a suitable solvent (e.g., THF). Reprecipitate into cold methanol. Repeat this dissolution-precipitation step two more times to remove unreacted monomer and initiator fragments.
-
Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
Causality of Choices:
-
AIBN as Initiator: AIBN is a common thermal initiator that decomposes at a predictable rate at 70°C, providing a steady stream of radicals to initiate polymerization.
-
1,4-Dioxane as Solvent: Dioxane is a good solvent for both the monomer and the resulting polymer, ensuring a homogeneous reaction mixture.
-
Freeze-Pump-Thaw Cycles: Oxygen is a radical scavenger and can terminate growing polymer chains prematurely, leading to low molecular weight polymers. This degassing step is crucial for achieving higher molecular weights.
-
Precipitation in Methanol: Poly(HEA) is insoluble in methanol, while the monomer and initiator are soluble. This allows for the effective separation and purification of the polymer.
Protocol: Atom Transfer Radical Polymerization (ATRP) of n-Butyl Acrylate
This protocol details the ATRP of n-butyl acrylate, a common monomer used in the synthesis of block copolymers and other well-defined architectures.[13]
Materials:
-
n-Butyl acrylate (BA) (inhibitor removed)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Nitrogen gas (high purity)
-
Methanol (for precipitation)
Procedure:
-
Catalyst Complex Formation: In a Schlenk flask, add CuBr (e.g., 14.3 mg, 0.1 mmol) and anisole (e.g., 2 mL).
-
Degassing and Ligand Addition: Degas the mixture by bubbling with nitrogen for 15 minutes. Then, add PMDETA (e.g., 20.8 µL, 0.1 mmol) via a syringe. The solution should turn green/blue, indicating complex formation.
-
Monomer and Initiator Addition: In a separate flask, prepare a solution of BA (e.g., 2.56 g, 20 mmol) and EBiB (e.g., 14.7 µL, 0.1 mmol) in anisole (e.g., 2 mL). Degas this solution by bubbling with nitrogen for 15 minutes.
-
Initiation of Polymerization: Transfer the monomer/initiator solution to the catalyst-containing flask via a cannula under a positive nitrogen pressure.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 60°C. Take samples periodically via a degassed syringe to monitor conversion and molecular weight evolution.
-
Termination and Purification: After the desired conversion is reached, terminate the polymerization by opening the flask to air and adding a small amount of THF. Pass the solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in cold methanol and dry under vacuum.
Causality of Choices:
-
EBiB as Initiator: EBiB is an efficient initiator for ATRP, providing a bromine atom that can be reversibly transferred.
-
CuBr/PMDETA Catalyst System: This is a common and effective catalyst system for the ATRP of acrylates. PMDETA is a multidentate ligand that forms a soluble and active complex with CuBr.
-
Anisole as Solvent: Anisole is a suitable solvent for this system, dissolving all components and having a relatively high boiling point.
-
Removal of Copper Catalyst: The copper catalyst is typically colored and needs to be removed for most applications. Passing the polymer solution through an alumina column is an effective method for this.
Protocol: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of Methyl Methacrylate (MMA)
This protocol outlines the RAFT polymerization of MMA, a widely studied system for producing well-defined polymers.
Materials:
-
Methyl methacrylate (MMA) (inhibitor removed)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) (RAFT agent)
-
Benzene (solvent)
-
Nitrogen gas (high purity)
-
Methanol (for precipitation)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of MMA (e.g., 15 mL, 0.14 mol) and AIBN (e.g., 20.1 mg, 0.122 mmol) in 5 mL of benzene.
-
Reaction Setup: In a glass ampule, add the RAFT agent CPDT (e.g., 12.3 mg, 0.056 mmol). Add a 2 mL aliquot of the stock solution to the ampule.
-
Degassing: Freeze the contents of the ampule in liquid nitrogen, evacuate the headspace, and then thaw. Repeat this freeze-evacuate-thaw cycle three times.
-
Sealing and Polymerization: Seal the ampule under vacuum and place it in a preheated oil bath at 60°C for a specified time (e.g., 15 hours).
-
Isolation and Purification: After the reaction, cool the ampule, carefully open it, and dissolve the contents in a suitable solvent like THF. Precipitate the polymer in cold methanol. Filter and dry the polymer under vacuum.
Causality of Choices:
-
CPDT as RAFT Agent: CPDT is a suitable trithiocarbonate-based RAFT agent for controlling the polymerization of methacrylates.
-
AIBN as Initiator: AIBN provides a source of radicals to initiate the polymerization. The ratio of RAFT agent to initiator is crucial for controlling the polymerization.
-
Benzene as Solvent: Benzene is a common solvent for RAFT polymerization of MMA.
-
Sealed Ampule: Using a sealed ampule under vacuum ensures an oxygen-free environment, which is critical for the success of the RAFT process.
Pillar 3: Data Presentation and Visualization
Comparative Summary of Polymerization Techniques
| Feature | Conventional FRP | ATRP | RAFT |
| Control over MW | Poor | Excellent | Excellent |
| Dispersity (Đ) | High (>1.5) | Low (1.1 - 1.5) | Low (1.1 - 1.3) |
| End-group Fidelity | Low | High | High |
| Monomer Scope | Broad | Broad (some functional group sensitivity) | Very Broad |
| Reaction Conditions | Simple | Requires catalyst, ligand, and inert atmosphere | Requires RAFT agent and inert atmosphere |
| Cost | Low | Moderate | Moderate to High |
| Post-polymerization Modification | Difficult | Facile | Facile |
Visualization of Polymerization Workflows
Caption: General workflow for conventional free-radical polymerization.
Caption: Step-by-step workflow for Atom Transfer Radical Polymerization.
Caption: The core mechanism of RAFT polymerization.
Pillar 4: Characterization of Functionalized Polyacrylates
The properties of the synthesized polymers must be thoroughly characterized to ensure they meet the desired specifications. A combination of techniques is typically employed.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer, determine the monomer conversion, and analyze the end-groups.[15]
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC/GPC is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn) of the polymer.[14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer.[14]
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the polymer, which provides information about its physical state and mechanical properties.[14]
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer.
Applications in Drug Development
The precise control over polymer architecture and functionality afforded by techniques like ATRP and RAFT is particularly valuable in the field of drug delivery.[16][17] Functionalized polyacrylates can be designed to form nanoparticles, micelles, or hydrogels for encapsulating and delivering therapeutic agents.[1][18] For instance, polymers with pH-sensitive functional groups can be used to create drug delivery systems that release their payload in the acidic environment of a tumor.[19] Similarly, polymers with specific ligands can be used for targeted drug delivery to specific cells or tissues.
Conclusion
The ability to synthesize well-defined functionalized polyacrylates is a powerful tool for materials scientists and drug development professionals. By understanding the principles and mastering the protocols of conventional and controlled radical polymerization techniques, researchers can design and create novel polymers with tailored properties for a wide range of advanced applications. This guide serves as a foundational resource to aid in the successful synthesis and characterization of these versatile macromolecules.
References
-
Treat, N. J., Fors, B. P., Kramer, J. W., Christianson, M., Chiu, C.-Y., Read de Alaniz, J., & Hawker, C. J. (2014). Controlled Radical Polymerization of Acrylates Regulated by Visible Light. ACS Macro Letters, 3(6), 580–584. [Link]
-
Treat, N. J., Fors, B. P., Kramer, J. W., Christianson, M., Chiu, C.-Y., Read de Alaniz, J., & Hawker, C. J. (2014). Controlled Radical Polymerization of Acrylates Regulated by Visible Light. Sci-Hub. [Link]
-
Treat, N. J., Fors, B. P., Kramer, J. W., Christianson, M., Chiu, C.-Y., Read de Alaniz, J., & Hawker, C. J. (2014). Controlled Radical Polymerization of Acrylates Regulated by Visible Light. ACS Macro Letters. [Link]
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Controlled Radical Polymerization of Acrylates and Isocyanides Installs Degradable Functionality into Novel Copolymers. ResearchGate. [Link]
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Moineau, G., Minet, M., Dubois, P., Teyssié, P., Senninger, T., & Jérôme, R. (1999). Controlled Radical Polymerization of (Meth)acrylates by ATRP with NiBr2(PPh3)2 as Catalyst. Macromolecules, 32(1), 27-35. [Link]
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Functional Acrylate Polymer Synthesis: Postpolymerization Modification Approach. ResearchGate. [Link]
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Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. DergiPark. [Link]
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Polyacrylic acid-based drug delivery systems: A comprehensive review on the state-of-art. ResearchGate. [Link]
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Photopolymerization of Polyfunctional Acrylates and Methacrylate Mixtures: Characterization of Polymeric Networks by a Combination of Fluorescence Spectroscopy and Solid State Nuclear Magnetic Resonance. ACS Publications. [Link]
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Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Publications. [Link]
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Ionic Polymethacrylate Based Delivery Systems: Effect of Carrier Topology and Drug Loading. National Institutes of Health. [Link]
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Iron-initiated radical polymerization of acrylate monomers. Royal Society of Chemistry. [Link]
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Radical polymerization of acrylic monomers: An overview. ResearchGate. [Link]
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Synthesis of Poly(methacrylic acid-co-butyl acrylate) Grafted onto Functionalized Carbon Nanotube Nanocomposites for Drug Delivery. National Institutes of Health. [Link]
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Functional Nanocarriers for Drug Delivery by Surface Engineering of Polymeric Nanoparticle Post-Polymerization-Induced Self-Assembly. ACS Publications. [Link]
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Hydroxyl-functional acrylic adhesives: leveraging polysilazane chemistry for curing. Springer. [Link]
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ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. MDPI. [Link]
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Acrylates Polymerization on Covalent Plasma-Assisted Functionalized Graphene: A Route to Synthesize Hybrid Functional Materials. National Institutes of Health. [Link]
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RAFT General Procedures. Boron Molecular. [Link]
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A Comprehensive Guide to Cell-Based Assays for the Evaluation of Aminopyridine Acrylates
An Application Note from the Senior Scientist's Desk
Abstract
The aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its combination with an acrylate moiety—a group known for its Michael acceptor reactivity and potential for covalent modification—creates a compelling chemical space for novel therapeutic agents. However, this reactivity also necessitates a thorough and systematic evaluation of their cellular effects, from general cytotoxicity to specific mechanisms of action. This guide provides a comprehensive, tiered framework of cell-based assay protocols designed for researchers, scientists, and drug development professionals. Moving beyond a simple listing of steps, we delve into the causality behind experimental choices, offering a robust, field-proven strategy to characterize the biological activity of novel aminopyridine acrylates and validate their therapeutic potential.
Introduction: A Strategy for Characterization
The journey of a novel compound from synthesis to a potential drug candidate is paved with rigorous biological evaluation. For aminopyridine acrylates, a class of compounds with inherent reactivity, a multi-faceted approach is critical. The acrylate group can interact with cellular nucleophiles, such as cysteine residues in proteins, suggesting a potential for targeted covalent inhibition or off-target toxicity.[3][4] Therefore, our evaluation strategy begins with broad, high-throughput screening to establish a basic cytotoxicity profile and determine a working concentration range. Subsequent assays are then deployed in a logical cascade to dissect the specific cellular response, investigating whether the observed effect is due to programmed cell death (apoptosis), a halt in cell division (cytostasis), or disruption of specific signaling pathways.
This document outlines a four-stage experimental workflow:
-
Initial High-Throughput Viability & Cytotoxicity Screening: To rapidly determine the dose-dependent effect of the compounds on cell health.
-
Mechanism of Cell Death Elucidation: To differentiate between apoptosis and other forms of cell death.
-
Cell Proliferation & Cycle Analysis: To assess cytostatic effects and identify interference with cell division.
-
Mechanistic Pathway Interrogation: To probe specific molecular targets and signaling cascades.
This tiered approach ensures an efficient use of resources, building a comprehensive biological profile from foundational data to detailed mechanistic insights.
Section 1: Initial Viability and Cytotoxicity Screening
Expertise & Experience: The first critical step in evaluating any new chemical entity is to understand its impact on cell viability. This initial screen serves two primary purposes: it flags overtly toxic compounds early and establishes the potency (e.g., the half-maximal inhibitory concentration, or IC50) of active compounds. This IC50 value is not just a number; it is the cornerstone for designing all subsequent, more detailed mechanistic studies. We recommend using two mechanistically distinct assays to ensure the data is robust and not an artifact of a single detection technology. An ATP-based assay measures metabolic health, while an MTS assay measures mitochondrial reductase activity.[5][6] Concordant results from both lend high confidence to the initial findings.
Experimental Workflow: Initial Screening Cascade
Caption: Key molecular events during the process of apoptosis.
Protocol 2.1: Early & Late Apoptosis Detection (Annexin V/PI Staining)
Trustworthiness: This flow cytometry-based assay is the gold standard for quantifying apoptosis. By using Annexin V in conjunction with a viability dye like Propidium Iodide (PI), which can only enter cells with compromised membranes, we can precisely differentiate four cell populations: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). [7] Step-by-Step Methodology:
-
Cell Culture: Seed cells in 6-well plates and treat with the aminopyridine acrylate at 1X, 5X, and 10X its IC50 value for 24-48 hours. Include vehicle and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE™. Centrifuge all cells at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Create quadrant plots (FITC vs. PI) to quantify the percentage of cells in each of the four populations.
Protocol 2.2: Executioner Caspase-3/7 Activity Assay
Trustworthiness: This plate-based assay provides quantitative data on the activation of the key executioner caspases. It utilizes a substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7, releasing a fluorescent or luminescent signal. [8]Its high-throughput nature makes it ideal for confirming dose-dependency and the time-course of apoptosis.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow Step 1 from Protocol 1.1, using appropriate assay plates (white plates for luminescence, black for fluorescence). Treat cells with a dose-range of the compound for various time points (e.g., 6, 12, 24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay Execution: Remove plates from the incubator and allow them to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each 100 µL of sample.
-
Incubation: Mix the contents by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the signal to vehicle-treated cells to determine the fold-increase in caspase-3/7 activity.
Data Presentation: Expected Apoptotic Profile
| Assay | Metric | Untreated Control | APA-001 (at 5x IC50) |
| Annexin V/PI | % Early Apoptotic | < 5% | 30-40% |
| Annexin V/PI | % Late Apoptotic | < 2% | 15-25% |
| Caspase-3/7 | Fold-Increase in Activity | 1.0 | > 5.0 |
Section 3: Investigating Effects on Cell Proliferation
Expertise & Experience: If a compound reduces viable cell numbers without strongly inducing apoptosis, it may be cytostatic, meaning it prevents cells from dividing. This is a common mechanism for drugs targeting the cell cycle machinery, such as CDK inhibitors. [9]The most direct way to investigate this is by analyzing the distribution of cells across the different phases of the cell cycle (G1, S, G2/M). A block at a specific phase will cause an accumulation of cells in that phase. Flow cytometry with a DNA-binding dye like propidium iodide (PI) is the classic and most reliable method for this analysis. [10]
The Eukaryotic Cell Cycle
Caption: The four main phases of the eukaryotic cell cycle.
Protocol 3.1: Cell Cycle Analysis via Propidium Iodide Staining
Trustworthiness: The stoichiometric binding of PI to double-stranded DNA ensures that the measured fluorescence intensity is directly proportional to the total DNA content of a cell. This allows for clear discrimination between cells in G0/G1 (2n DNA content), S phase (between 2n and 4n), and G2/M (4n). The protocol includes an RNase treatment step, which is critical to prevent PI from binding to double-stranded RNA and confounding the results.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Treat with the aminopyridine acrylate at concentrations around its IC50 for a duration equivalent to one to two cell cycles (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet once with PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix overnight or for at least 2 hours at -20°C. [11]4. Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 0.1% Triton X-100 (for permeabilization). Incubate at 37°C for 30 minutes.
-
PI Staining: Add 50 µg/mL Propidium Iodide to the cell suspension. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, using a linear scale for the fluorescence signal. Collect at least 20,000 events.
-
Data Analysis: Generate a histogram of cell count versus fluorescence intensity. Use cell cycle analysis software (e.g., FlowJo, ModFit LT™) to deconvolute the histogram and quantify the percentage of cells in the G1, S, and G2/M phases.
Data Presentation: Cell Cycle Arrest Profile
| Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M | Interpretation |
| Vehicle Control | 55% | 30% | 15% | Normal Distribution |
| APA-001 (at IC50) | 25% | 20% | 55% | G2/M Arrest |
Section 4: Mechanistic Insights via Pathway Analysis
Expertise & Experience: The preceding assays define the compound's phenotypic effect (e.g., G2/M arrest and apoptosis). The final step is to probe the molecular machinery responsible. Western blotting is a cornerstone technique that allows us to visualize changes in the expression level or activation state (via phosphorylation) of specific proteins within key signaling pathways. [12][13]For a compound causing G2/M arrest and apoptosis, we would logically investigate markers like PARP cleavage (a hallmark of caspase-3 activity) and the phosphorylation status of proteins that regulate the G2/M checkpoint, such as CDK1 or Histone H3.
Signaling Pathway Interrogation Workflow
Caption: Standard workflow for Western Blot analysis.
Protocol 4.1: Protein Expression & Phosphorylation by Western Blot
Trustworthiness: This protocol provides a semi-quantitative method to assess specific protein targets. The validity of the data relies on using highly specific, validated antibodies and ensuring equal protein loading across all lanes, which is confirmed by probing for a housekeeping protein (e.g., GAPDH or β-actin) whose expression is unaffected by the treatment.
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Treat cells in 10 cm dishes with the compound as determined by previous assays. Wash cells with ice-cold PBS and lyse by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Clarify the lysate by centrifugation. Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Normalize all samples to the same concentration (e.g., 1-2 mg/mL). Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation. [14]8. Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.
-
Analysis: Strip and re-probe the membrane for a loading control (e.g., β-actin). Quantify band intensities using densitometry software (e.g., ImageJ).
Data Presentation: Potential Protein Targets
| Pathway | Protein Target | Expected Change | Interpretation |
| Apoptosis | Cleaved PARP | Increase | Confirms caspase-3 activity |
| Cell Cycle | Phospho-Histone H3 (Ser10) | Increase | Marker for cells in mitosis |
| Cell Cycle | Cyclin B1 | Increase | Accumulation at G2/M checkpoint |
| Kinase Signaling | Phospho-CDK1 (Tyr15) | Increase | Inhibitory phosphorylation causing G2 arrest |
Conclusion
This application note provides a structured, multi-tiered strategy for the comprehensive cellular evaluation of novel aminopyridine acrylates. By progressing from high-throughput viability screening to detailed, mechanism-focused assays, researchers can efficiently build a robust biological profile for their compounds. This approach, grounded in established and validated protocols, ensures that the resulting data is reliable, interpretable, and sufficient to guide critical decisions in the drug discovery process. The integration of orthogonal assays and the emphasis on understanding the "why" behind each protocol provide the trustworthiness and authoritative grounding necessary for advancing promising new chemical entities toward the clinic.
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Fujisawa, S., & Kadoma, Y. (2005). Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity. PubMed. Available at: [Link].
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Profacgen. Cell-based Kinase Assays. Profacgen. Available at: [Link].
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Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. Available at: [Link].
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Sartorius. Incucyte® Apoptosis Assays for Live-Cell Analysis. Sartorius. Available at: [Link].
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Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Available at: [Link].
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Sittampalam, G. S., et al. (Eds.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Available at: [Link].
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Imazato, S., et al. (1994). Cytotoxic effects of acrylic acid, methacrylic acid, their corresponding saturated carboxylic acids, HEMA, and hydroquinone on fibroblasts derived from human pulp. PubMed. Available at: [Link].
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Singh, P. P., & Kumar, A. (2014). 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. Available at: [Link].
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National Center for Biotechnology Information. Assay Guidance Manual. NIH. Available at: [Link].
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Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PMC - NIH. Available at: [Link].
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University of Arizona College of Medicine. Cell Cycle Tutorial Contents. University of Arizona College of Medicine. Available at: [Link].
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Murata, H., et al. (2018). Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells. PubMed. Available at: [Link].
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Reaction Biology. Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. Available at: [Link].
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Wikipedia. Cell cycle analysis. Wikipedia. Available at: [Link].
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MSU Drug Discovery. Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. Available at: [Link].
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Deraeve, C., et al. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC - PubMed Central. Available at: [Link].
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Mand, A. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link].
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baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH. Available at: [Link].
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PubMed. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Available at: [Link].
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Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available at: [Link].
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AMiner. 2-Aminopyridine - an Unsung Hero in Drug Discovery. AMiner. Available at: [Link].
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Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. Available at: [Link].
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Hrubá, L., et al. (2002). Effect of acrylate chemistry on human health. ResearchGate. Available at: [Link].
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BMG LABTECH. High-throughput screening (HTS). BMG LABTECH. Available at: [Link].
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Springer Nature Experiments. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Springer Nature Experiments. Available at: [Link].
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl (E)-3-(6-aminopyridin-3-yl)acrylate
Welcome to the technical support guide for the synthesis of methyl (E)-3-(6-aminopyridin-3-yl)acrylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to help you achieve a successful synthesis.
Synthetic Strategies Overview
The synthesis of this compound typically involves the formation of a carbon-carbon double bond between the pyridine core and the acrylate moiety. The two most prevalent and effective strategies are Palladium-catalyzed cross-coupling reactions (specifically the Heck reaction) and olefination reactions like the Horner-Wadsworth-Emmons (HWE) or Wittig reaction. Each pathway has distinct advantages and potential challenges that are addressed in this guide.
Caption: Primary synthetic routes to the target compound.
Troubleshooting Guide & FAQs
This section is organized by common experimental issues. Each question is addressed with an explanation of the underlying chemical principles and actionable troubleshooting steps.
Section 1: Low Yield & Reaction Stagnation
Q1: My Heck reaction between 5-bromo-2-aminopyridine and methyl acrylate has stalled or resulted in a very low yield. What is going wrong?
This is a frequent issue when using aminopyridine substrates in palladium-catalyzed cross-coupling reactions. The primary challenges are catalyst inhibition and suboptimal reaction conditions.[1][2]
Core Problem: Catalyst Inhibition
The nitrogen atoms in the 2-aminopyridine moiety, particularly the endocyclic pyridine nitrogen and the exocyclic amino group, can act as ligands, coordinating to the palladium center. This coordination can stabilize the palladium complex, preventing it from participating effectively in the catalytic cycle (e.g., hindering oxidative addition), thereby "poisoning" the catalyst.[1]
Troubleshooting Workflow
Caption: Decision tree for troubleshooting a failing Heck reaction.
Troubleshooting Summary Table
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Catalyst Inactivity | 1. Coordination of aminopyridine to Pd(0).[1] 2. Catalyst decomposition. | 1. Use modern, bulky phosphine ligands (e.g., RuPhos, BrettPhos) that promote reductive elimination.[2] 2. Increase catalyst loading (e.g., from 1 mol% to 3-5 mol%).[3] |
| Suboptimal Base | 1. Base is too weak to regenerate the catalyst. 2. Base is too strong, causing side reactions. | 1. Use an appropriate base like triethylamine (Et₃N) or an inorganic base like K₂CO₃.[4] A combination can be effective. |
| Reaction Conditions | 1. Presence of oxygen deactivating the Pd(0) catalyst. 2. Presence of water. | 1. Ensure the reaction mixture is thoroughly deoxygenated. 2. Use anhydrous solvents (e.g., DMF, Toluene).[5] |
| Temperature | Reaction is too slow at lower temperatures. | Increase the temperature. Microwave irradiation can significantly accelerate the reaction, often reducing times from hours to minutes.[5] |
Q2: My Horner-Wadsworth-Emmons (HWE) reaction of 6-aminopyridine-3-carbaldehyde is giving a low yield. What should I check?
The HWE reaction is an excellent alternative that avoids transition metals. Its success hinges on the efficient generation of the phosphonate carbanion and its subsequent reaction with the aldehyde.[6][7]
Core Problem: Incomplete Deprotonation or Aldehyde Issues
The acidity of the phosphonate ester's α-proton is crucial. If the base is not strong enough or is sterically hindered, deprotonation will be incomplete. Additionally, the aldehyde starting material must be pure, as impurities can consume the carbanion.
Troubleshooting Summary Table
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Inefficient Deprotonation | 1. The base is too weak (e.g., Et₃N is often insufficient). 2. Steric hindrance. | 1. Use a stronger base like sodium hydride (NaH), sodium methoxide (NaOMe), or lithium hexamethyldisilazide (LHMDS).[8][9] 2. Perform the deprotonation at 0 °C before adding the aldehyde. |
| Aldehyde Reactivity | 1. Impure aldehyde starting material. 2. Aldehyde is unstable under basic conditions. | 1. Purify the 6-aminopyridine-3-carbaldehyde by recrystallization or column chromatography before use. 2. Add the aldehyde solution slowly to the pre-formed ylide at a low temperature (e.g., 0 °C or -78 °C) to control the reaction. |
| Solvent Choice | Solvent is protic or not suitable for the base. | Use anhydrous aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). |
Section 2: Purity, Side Products, and Stereochemistry
Q3: I am getting a mixture of the desired (E)-isomer and the undesired (Z)-isomer. How can I improve the (E)-selectivity?
The "(E)" designation is critical for this molecule's intended applications. Your choice of synthetic route has the largest impact on stereoselectivity.
Causality of Stereoselectivity
-
Horner-Wadsworth-Emmons: The HWE reaction, particularly with stabilized phosphonates like triethyl phosphonoacetate, strongly favors the formation of the thermodynamically more stable (E)-alkene. This is the most reliable method for obtaining high (E)-selectivity.[6][9]
-
Wittig Reaction: The stereochemical outcome of the Wittig reaction depends on the nature of the ylide. Stabilized ylides (those with an electron-withdrawing group like an ester) generally yield the (E)-alkene, whereas non-stabilized ylides (e.g., from simple alkyl halides) typically give the (Z)-alkene.[8][10] For this synthesis, you would use a stabilized ylide.
-
Heck Reaction: The Heck reaction mechanism inherently favors the syn-addition of the aryl-palladium species to the alkene followed by syn-elimination, which typically results in the (E)-product. However, isomerization can sometimes occur under harsh conditions (prolonged heating).
Recommendations for High (E)-Selectivity:
-
Prioritize the HWE Reaction: This is the most robust method for ensuring (E)-stereochemistry.
-
Use Stabilized Ylides: If using a Wittig approach, ensure you are using a stabilized ylide such as (carbomethoxymethyl)triphenylphosphonium bromide.[8]
-
Optimize Heck Conditions: If using the Heck reaction, avoid unnecessarily high temperatures or prolonged reaction times to minimize the risk of isomerization.
Q4: My crude product is contaminated with byproducts from the olefination reagent (triphenylphosphine oxide or dialkyl phosphate). How can I effectively remove them?
This is a classic purification challenge in Wittig and HWE reactions. These byproducts often have polarities similar to the desired product, complicating standard chromatography.
Purification Strategies
| Reagent Byproduct | Method | Protocol |
|---|---|---|
| Triphenylphosphine Oxide (TPPO) (from Wittig) | 1. Precipitation/Crystallization: | TPPO is often less soluble in non-polar solvents than the desired product. After reaction, concentrate the mixture and triturate with a solvent like diethyl ether or a hexane/ethyl acetate mixture. The TPPO may precipitate and can be removed by filtration. |
| 2. Acidic Wash: | If your product is stable to acid, you can try an acidic wash. However, the aminopyridine moiety in your target molecule is basic and will be protonated, potentially altering its solubility. This method should be used with caution. | |
| Dialkyl Phosphate Byproducts (from HWE) | 1. Aqueous Workup: | The phosphate byproducts are water-soluble salts. A thorough aqueous workup (washing the organic layer with water or brine) after the reaction is usually sufficient to remove the majority of these impurities. |
| | 2. Column Chromatography: | Standard silica gel column chromatography is typically very effective at separating the polar phosphate byproduct from the less polar acrylate product.[11] |
Section 3: Product Characterization
Q5: What are the expected spectroscopic data for this compound?
Confirming the structure and purity of your final product is essential. While an experimental spectrum from a single source is not available, the expected data can be compiled from analysis of similar structures.[12][13]
Table of Expected Spectroscopic Data
| Technique | Parameter | Expected Value / Observation |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | ~ 8.3 (s, 1H, Pyridine H2) ~ 7.7 (d, 1H, Pyridine H4) ~ 7.6 (d, J ≈ 16 Hz, 1H, Vinylic H) ~ 6.5 (d, 1H, Pyridine H5) ~ 6.3 (d, J ≈ 16 Hz, 1H, Vinylic H) ~ 4.6 (br s, 2H, -NH₂) ~ 3.8 (s, 3H, -OCH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ, ppm) | ~ 167.5 (C=O) ~ 159.0 (C6-NH₂) ~ 151.0 (C2) ~ 144.0 (Vinylic CH) ~ 138.0 (C4) ~ 122.0 (C3) ~ 118.0 (Vinylic CH) ~ 109.0 (C5) ~ 51.8 (-OCH₃) |
| Mass Spec. (HRMS, ESI+) | Calculated m/z | For [C₉H₁₀N₂O₂ + H]⁺: 179.0815 |
Note: The large coupling constant (J ≈ 16 Hz) between the two vinylic protons is a key indicator of the desired (E)-stereochemistry.
Detailed Experimental Protocol: Heck Reaction
This protocol provides a starting point for optimization. All operations should be performed in a fume hood using appropriate personal protective equipment.
Materials:
-
5-Bromo-2-aminopyridine (1.0 equiv)
-
Methyl acrylate (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 equiv)
-
RuPhos (0.06 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 5-bromo-2-aminopyridine, K₂CO₃, Pd(OAc)₂, and RuPhos.
-
Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes.
-
Using a syringe, add anhydrous DMF, followed by methyl acrylate.
-
The reaction mixture is stirred and heated at 100-120 °C for 12-24 hours, or until TLC/LCMS analysis indicates consumption of the starting material. Alternatively, microwave heating at ~150 °C for 30-60 minutes can be employed.[5]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure this compound.[11]
References
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]
-
Journal of the American Chemical Society. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available from: [Link]
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PubChem. 3-(6-Aminopyridin-3-Yl)-N-Methyl-N-((1-Methyl-1h-Indol-2-Yl)Methyl)Acrylamide. Available from: [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available from: [Link]
-
National Institutes of Health. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Available from: [Link]
-
PubMed. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. Available from: [Link]
-
Arkivoc. Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Available from: [Link]
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Organic Chemistry Portal. Wittig Reaction. Available from: [Link]
-
ResearchGate. Previous and present synthetic routes of 3‐substituted N‐pyridinyl/N‐aryl Isoindolinones. Available from: [Link]
-
PubMed. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Available from: [Link]
-
International Journal of Pharmaceutical Compounding. Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. Available from: [Link]
-
ResearchGate. Heck coupling reaction of aryl bromide with methyl acrylate. Available from: [Link]
-
Reddit. Troubleshooting a difficult Heck reaction. Available from: [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction. Available from: [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available from: [Link]
- Google Patents. Process for the purification of acrylate and methacrylate esters.
-
PubMed. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Available from: [Link]
-
Chemistry LibreTexts. The Wittig Reaction. Available from: [Link]
-
PubMed. Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. Available from: [Link]
-
Wikipedia. Wittig reaction. Available from: [Link]
-
The Royal Society of Chemistry. The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. Available from: [Link]
-
ResearchGate. Mizoroki-Heck coupling reactions of methylacrylate, acrylic acid, acrylonitrile with different aryl halides. Available from: [Link]
-
ResearchGate. Inserting a radical label at position 9 of bispidine using the Horner—Wadsworth—Emmons reaction to create a spin-labeled organocatalyst. Available from: [Link]
-
ACS Publications. Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Available from: [Link]
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ACS Publications. Flow Heck Reactions Using Extremely Low Loadings of Phosphine-Free Palladium Acetate. Available from: [Link]
-
MDPI. Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Available from: [Link]
-
ResearchGate. Reaction with 3-aminopyridine with methyl acrylate. Available from: [Link]
-
University of Groningen. Synthesis and Characterization of Novel Supramolecular Polymers. Available from: [Link]
-
Chemistry LibreTexts. Heck Reaction. Available from: [Link]
-
ResearchGate. Heck reaction between bromobenzene (PhBr) and methyl acrylate in the presence of the C1. Available from: [Link]
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NROChemistry. Wittig Reaction: Mechanism and Examples. Available from: [Link]
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Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]
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PubMed. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction. Available from: [Link]
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ResearchGate. An Improved Synthesis of 3-Substituted 1,2,4-Triazolo[4,3-a]pyridines and 1,2,4-Triazolo[4,3-b]pyridazines. Available from: [Link]
-
PubMed. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Available from: [Link]
- Google Patents. Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
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American Journal of Heterocyclic Chemistry. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Available from: [Link]
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MDPI. Heck Reaction—State of the Art. Available from: [Link]
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MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available from: [Link]
-
ResearchGate. Molecular structure and nmr spectra of stereoregular poly(methyl acrylate) models. Available from: [Link]
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MDPI. Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate. Available from: [Link]
-
National Institutes of Health. Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. Available from: [Link]
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Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available from: [Link]
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- 13. rsc.org [rsc.org]
"common side reactions in the synthesis of aminopyridine derivatives"
Welcome to the Technical Support Center for the synthesis of aminopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these crucial building blocks. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Introduction: Navigating the Synthesis of Aminopyridines
The synthesis of aminopyridines is a cornerstone of medicinal chemistry and materials science. However, the inherent electronic properties of the pyridine ring often lead to a variety of side reactions that can complicate synthesis and purification. This guide provides practical, field-proven insights into identifying and mitigating these common issues across several key synthetic strategies.
Section 1: The Chichibabin Reaction
The Chichibabin reaction is a classical and direct method for the amination of pyridines, typically at the 2-position, using sodium amide (NaNH₂).[1][2][3] While powerful, its harsh reaction conditions often lead to undesired byproducts.[2][4]
Frequently Asked Questions (FAQs)
Q1: My Chichibabin reaction is producing a significant amount of dark, tar-like material, and my yield of 2-aminopyridine is very low. What's happening?
A1: This is a frequent challenge with the Chichibabin reaction and can be attributed to several factors stemming from the high reactivity of sodium amide and the elevated temperatures typically employed.[4]
-
Polymerization: The reactive intermediates generated under these harsh conditions can polymerize, leading to the formation of intractable tars.
-
Dimerization: A common side reaction is the dimerization of the pyridine starting material, leading to bipyridyl byproducts.[1][5] For example, the synthesis of 2-amino-4-tert-butylpyridine can yield a significant amount of 4,4'-di-tert-butyl-2,2'-bipyridine.[1][5]
-
Hydroxypyridine Formation: The presence of moisture is highly detrimental. Sodium amide reacts readily with water to form sodium hydroxide, which can then attack the pyridine ring to form the corresponding hydroxypyridine as a significant byproduct.[4]
-
Poor Reagent Quality: The purity of sodium amide is critical for a successful reaction. Old or impure reagents can lead to inconsistent and poor results.[4][5]
Troubleshooting Guide: Chichibabin Reaction
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low Yield & Tar Formation | Polymerization, dimerization, moisture | - Ensure anhydrous conditions: Thoroughly dry all glassware and solvents. Use freshly opened, high-purity sodium amide. - Optimize temperature: Use the lowest temperature that still allows for the steady evolution of hydrogen gas.[5] - Inert atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Significant Dimer Byproduct | High concentration of pyridine starting material | - Slow addition: Add the pyridine to the sodium amide solution slowly to maintain a low concentration of the pyridine starting material. |
| Formation of 4-Aminopyridine Isomer | Reaction with electron-withdrawing groups | - Consider alternative methods: For pyridines with electron-withdrawing groups, the Chichibabin reaction may favor the 4-position. SNAr or other methods may be more suitable.[2] |
Section 2: Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a widely used method for the synthesis of aminopyridines, particularly from halopyridines. The success of this reaction is highly dependent on the position of the leaving group and the presence of electron-withdrawing groups.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction on a 3-halopyridine is not working. Why is this position so unreactive?
A1: The position of the leaving group on the pyridine ring is critical for a successful SNAr reaction. Reactions at the C-2 and C-4 positions are generally favorable because the electron-withdrawing nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate through resonance.[6] In contrast, for a 3-halopyridine, the nitrogen atom cannot directly delocalize the negative charge, making the intermediate significantly less stable and the reaction much more difficult to achieve under standard SNAr conditions.[6]
Q2: I'm observing a mixture of regioisomers in my SNAr reaction with an unsymmetrically substituted pyridine. How can I improve selectivity?
A2: The regioselectivity of SNAr on pyridines with multiple potential reaction sites can be challenging. The electronics and sterics of the substituents play a significant role. Generally, a leaving group at a more electron-deficient position (ortho or para to the ring nitrogen) will be more reactive.
Troubleshooting Workflow: SNAr Reactions
Caption: Troubleshooting workflow for SNAr reactions on halopyridines.
Section 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] While highly versatile, it is susceptible to side reactions, particularly with electron-deficient pyridine substrates.
Frequently Asked Questions (FAQs)
Q1: I am seeing a significant amount of hydrodehalogenation (replacement of the halogen with a hydrogen atom) in my Buchwald-Hartwig reaction. How can I prevent this?
A1: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and often competes with the desired C-N bond formation.[8][9] This side reaction can arise from several pathways, including β-hydride elimination from a palladium-amido intermediate.[8]
-
Ligand Choice: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands can promote the desired reductive elimination step, outcompeting β-hydride elimination.[8] Ligands such as BrettPhos and RuPhos have been specifically designed to minimize this side reaction.[8]
-
Amine Substrate: Primary amines are more prone to hydrodehalogenation than secondary amines.[8] If the synthesis allows, using a secondary amine can be advantageous.
-
Reaction Temperature: Lowering the reaction temperature, if the desired reaction still proceeds at a reasonable rate, can sometimes suppress hydrodehalogenation.[8]
Q2: My Buchwald-Hartwig reaction with a 2-chloropyridine is very sluggish. What can I do to improve the reaction rate?
A2: 2-Chloropyridines can be challenging substrates for Buchwald-Hartwig amination due to the coordinating ability of the pyridine nitrogen, which can interfere with the palladium catalyst.
-
Ligand Selection: Employing highly active, sterically hindered biarylphosphine ligands is often necessary.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used.[9] For base-sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may necessitate higher temperatures.[9]
-
Solvent: Toluene and dioxane are common solvents.[9] For more polar substrates, THF or t-BuOH may be beneficial.[9] It is important to avoid using pyridine itself as a solvent as it can inhibit the catalyst.[8]
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Potential Cause | Troubleshooting & Optimization |
| Hydrodehalogenation | β-Hydride elimination | - Use bulky, electron-rich ligands (e.g., BrettPhos, RuPhos).[8] - Use a secondary amine if possible.[8] - Lower the reaction temperature.[8] |
| Low Conversion | Catalyst inhibition/deactivation | - Use a pre-catalyst for more consistent results.[8] - Screen different ligands and bases. - Ensure anhydrous and degassed solvents.[9] |
| Amidation of Ester Group | Reaction with ester functionality | - For substrates with ester groups, consider using milder reaction conditions or protecting the ester if possible. |
Section 4: Synthesis from Pyridine N-Oxides
The use of pyridine N-oxides is a valuable strategy for the synthesis of 2-aminopyridines and 4-aminopyridines, as the N-oxide activates the pyridine ring for nucleophilic attack.[10][11][12]
Frequently Asked Questions (FAQs)
Q1: In the synthesis of 2-aminopyridine from a pyridine N-oxide, I am observing the formation of a significant amount of the starting pyridine N-oxide being reduced back to the pyridine. How can I avoid this?
A1: Reduction of the pyridine N-oxide to the corresponding pyridine is a known side reaction, particularly in cases of poor reactivity of the aminating agent.[10] This indicates that the desired amination pathway is not proceeding efficiently.
-
Activating Agent: Ensure the activating agent (e.g., Ts₂O, PyBroP) is added under appropriate conditions to effectively activate the N-oxide for nucleophilic attack.[13]
-
Nucleophile Reactivity: The choice of amine nucleophile is important. More nucleophilic amines will react more efficiently.
Q2: My attempt to synthesize 4-aminopyridine by reduction of 4-nitropyridine-N-oxide is giving me 4-pyridone as a major byproduct. What is causing this hydrolysis?
A2: The formation of 4-pyridone during the reduction of 4-nitropyridine-N-oxide is often due to hydrolysis of the 4-aminopyridine product, especially under neutral or basic aqueous conditions at elevated temperatures.[12]
-
Work-up Conditions: Avoid prolonged heating of the reaction mixture after neutralization. It is preferable to extract the product promptly into an organic solvent.
-
pH Control: Careful control of the pH during work-up is essential to minimize hydrolysis.
Reaction Scheme: Common Side Reaction in N-Oxide Chemistry
Caption: Competing pathways in the amination of pyridine N-oxides.
Section 5: The Curtius Rearrangement
The Curtius rearrangement provides a route to aminopyridines from pyridine carboxylic acids via an acyl azide intermediate.[14][15] This method is valued for its mild conditions and tolerance of a wide range of functional groups.[16][17]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when performing a Curtius rearrangement?
A1: The main safety hazard associated with the Curtius rearrangement is the use of acyl azides, which can be explosive. It is crucial to handle these intermediates with care, avoid high temperatures during their formation, and use appropriate personal protective equipment. Whenever possible, generating the acyl azide in situ is a safer alternative to isolating it.
Q2: My Curtius rearrangement is giving a low yield of the desired aminopyridine. What are some common pitfalls?
A2: While generally a robust reaction, low yields in the Curtius rearrangement can occur due to several factors:
-
Incomplete formation of the acyl azide: Ensure the complete conversion of the carboxylic acid to the acyl azide. This can be monitored by IR spectroscopy (disappearance of the carboxylic acid O-H stretch and appearance of the azide stretch).
-
Side reactions of the isocyanate intermediate: The isocyanate intermediate is reactive and can be trapped by various nucleophiles.[14] Ensure that the desired nucleophile (e.g., water for the amine, an alcohol for a carbamate) is present in sufficient quantity and that other nucleophilic impurities are absent.
References
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
- Chichibabin reaction. Wikipedia.
- Chichibabin reaction. Grokipedia.
- strategies to avoid side reactions in aminopyridine synthesis. Benchchem.
- preventing byproduct formation in aminopyridine synthesis. Benchchem.
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ
- Chichibabin reaction. Source not specified.
- 2-Aminopyridines via reaction of pyridine N-oxides and activ
- A kind of method and its purification process that aminopyridine is prepared by picoline.
- Direct preparation of 2-Aminopyridines
- SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar.
- Synthesis of 2-substituted pyridines from pyridine N-oxides. University of Michigan.
- Chichibabin Reaction. Slideshare.
- Buchwald–Hartwig amin
- Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines. Benchchem.
- Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Benchchem.
- Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines. Benchchem.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central.
- 3-aminopyridine. Organic Syntheses Procedure.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Source not specified.
- The Chichibabin amination reaction.
- Amination of 2-halopyridines. [a].
- A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH.
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd
- Curtius rearrangement. Wikipedia.
- (PDF) Amination of Aminopyridines via η6-Coordination Catalysis.
- Synthesis and Fluorescent Properties of Aminopyridines and the Applic
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.
- Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides | The Journal of Organic Chemistry.
- SNAr reactions of pi-deficient arom
- The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH.
- Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem.
- SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson.
- (PDF) A simple synthesis of aminopyridines: use of amides as amine source.
- Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. MDPI.
- Transition metal-catalyzed amination reactions. American Chemical Society.
- 4-aminopyridine preparation method.
- Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium | Crystal Growth & Design. Source not specified.
- The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry | Request PDF.
- A simple synthesis of aminopyridines: use of amides as amine source. SciELO.
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Source not specified.
- The Curtius Rearrangement: Mechanistic Insight and Recent Applications in N
- Haloselectivity of Heterocycles. Baran Lab.
- The Curtius rearrangement: Mechanistic insight and recent applications in natural product syntheses.
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Source not specified.
- Transition-metal-catalyzed aminations and aziridinations of C-H and C=C bonds with iminoiodinanes. PubMed.
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Technical Support Center: Optimizing Reaction Conditions for Aminopyridine and Acrylate Coupling
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for optimizing the coupling of aminopyridines and acrylates. This guide is designed for researchers, chemists, and drug development professionals who are navigating the nuances of this important transformation. The coupling, primarily proceeding via an aza-Michael addition, is a cornerstone for synthesizing β-amino acid derivatives, which are vital precursors for a multitude of biologically active molecules.
However, the reaction is not without its challenges. The inherent electronic properties of the aminopyridine ring can lead to issues with reactivity, selectivity, and side reactions. This document provides a structured, in-depth resource in a question-and-answer format to address the specific experimental issues you may encounter. We will delve into the causality behind experimental choices, offering field-proven insights to guide your optimization efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism between an aminopyridine and an acrylate?
The principal reaction pathway is the aza-Michael addition , also known as conjugate addition. In this reaction, the nitrogen atom of the aminopyridine's amino group acts as a nucleophile, attacking the β-carbon of the electron-deficient acrylate. This forms a C-N bond and results in a β-aminopyridine ester derivative.[1][2] The reaction is driven by the formation of a stable enolate intermediate which is subsequently protonated.
Q2: Is a catalyst always necessary for this reaction?
Not always, but it is often beneficial. The necessity of a catalyst depends on the nucleophilicity of the aminopyridine and the reactivity of the acrylate.
-
Catalyst-Free: Highly nucleophilic amines can react with activated acrylates at elevated temperatures or under microwave irradiation without a catalyst.[3]
-
Base Catalysis: A common strategy involves using a base to increase the nucleophilicity of the amine. However, the aminopyridine itself can act as a base.
-
Acid Catalysis: Lewis or Brønsted acids can activate the acrylate, making it more electrophilic and susceptible to attack by the weakly nucleophilic aminopyridine.
-
Solvent Effects: Certain solvents, particularly polar protic fluorinated alcohols like hexafluoroisopropanol (HFIP), can promote the reaction without an external catalyst by activating the acrylate via hydrogen bonding.[4]
Q3: Which aminopyridine isomer (2-, 3-, or 4-aminopyridine) is the most reactive?
The reactivity is governed by the nucleophilicity of the exocyclic amino group, which is influenced by the position of the nitrogen atom within the pyridine ring.
-
4-Aminopyridine is generally the most reactive due to resonance effects that increase the electron density on the amino nitrogen.
-
2-Aminopyridine is also quite reactive.
-
3-Aminopyridine is often the least reactive. The nitrogen of the amino group at the C3 position does not benefit from resonance stabilization involving the ring nitrogen, and the ring nitrogen's electron-withdrawing inductive effect reduces its nucleophilicity.[5][6] Overcoming the low reactivity of 3-aminopyridine derivatives often requires more forcing conditions or specific catalytic systems.[5]
Q4: How can I prevent the polymerization of my acrylate starting material?
Acrylate polymerization is a common side reaction, especially at higher temperatures. To mitigate this:
-
Add a Radical Inhibitor: Introduce a small amount of a radical scavenger like hydroquinone (HQ), monomethyl ether hydroquinone (MEHQ), or butylated hydroxytoluene (BHT) to the reaction mixture.
-
Control Temperature: Use the lowest effective temperature for the reaction.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxygen from initiating radical polymerization.
-
Purity of Reagents: Ensure your acrylate monomer is free from peroxides, which can initiate polymerization.
Troubleshooting Guide
This section addresses specific experimental failures and provides systematic solutions.
Issue 1: Low or No Conversion
Observing unreacted starting materials is a frequent challenge, particularly with electron-deficient or sterically hindered aminopyridines.
-
Low Nucleophilicity of the Aminopyridine: The electron-withdrawing nature of the pyridine ring, especially in 3-aminopyridine derivatives, significantly reduces the amine's nucleophilicity.[5]
-
Solution 1: Increase Reaction Temperature. If the reaction is sluggish at room temperature, gradually increase the heat. Refluxing in a suitable solvent or using a sealed tube for higher temperatures can be effective. A systematic temperature screen is recommended.[7]
-
Solution 2: Employ Microwave Irradiation. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently overcoming activation energy barriers.[3]
-
Solution 3: Utilize Activating Solvents. Highly polar, hydrogen-bond-donating solvents like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) can enhance the electrophilicity of the acrylate, facilitating the addition of weak nucleophiles without an external catalyst.[4]
-
-
Catalyst Inhibition or Inactivity: If using a transition metal-based system (less common for this direct coupling but relevant for related reactions), the lone pair on the pyridine ring nitrogen can coordinate to the metal center, inhibiting catalysis.[5][8]
-
Solution 1: Switch to a Non-metallic Promoter. Explore Lewis acids (e.g., Yb(OTf)₃) or strong Brønsted acids to activate the acrylate.[7]
-
Solution 2: Ligand Screening (for metal catalysis). For palladium-catalyzed reactions, the choice of ligand is critical. Electron-rich, bulky phosphine ligands can often promote the desired catalytic cycle and prevent catalyst inhibition.[9][10]
-
Here is a decision tree to guide your optimization strategy when faced with low or no product formation.
Caption: A decision tree for troubleshooting low conversion.
Issue 2: Poor Selectivity - Formation of a Double Addition Product
When using a primary aminopyridine (containing an -NH₂ group), the initial mono-adduct is a secondary amine, which can react with a second molecule of acrylate to form a diadduct.
-
Reaction Kinetics: The first aza-Michael addition on a primary amine is significantly faster than the second addition onto the resulting, more sterically hindered, and less nucleophilic secondary amine.[1][11] However, given enough time and favorable conditions, the second addition will occur.
-
Solution 1: Control Stoichiometry. Use an excess of the aminopyridine relative to the acrylate (e.g., 1.5 to 2.0 equivalents). This increases the probability that an acrylate molecule will encounter a primary amine rather than the mono-adduct.
-
Solution 2: Lower the Reaction Temperature. Performing the reaction at a lower temperature will favor the kinetically faster mono-addition product over the thermodynamically more demanding di-addition.
-
Solution 3: Control Reaction Time. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting aminopyridine is consumed, before significant formation of the diadduct occurs.
-
Solution 4: Solvent Choice. Halogenated alcohols have been shown to favor double substitution, while hydrocarbon alcohols tend to favor mono-addition.[12] A solvent screen can be a powerful tool to control this selectivity.
-
Caption: Kinetic control factors for selective mono-addition.
Issue 3: Difficult Product Purification
Separating the desired product from unreacted starting materials or byproducts can be challenging.
-
Removing Excess Aminopyridine: Aminopyridines are basic and can be difficult to separate from the product, which also contains a basic nitrogen.
-
Solution 1: Acidic Wash. During aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl or saturated NH₄Cl). This will protonate the basic aminopyridine, extracting it into the aqueous layer. Be cautious, as your product may also be extracted if it is sufficiently basic. A careful pH adjustment might be necessary.
-
Solution 2: Cation-Exchange Chromatography. For a more robust solution, especially for larger scales, use a cation-exchange column (e.g., Dowex 50X8). The basic aminopyridine will be retained on the column, while the potentially less basic product can be eluted.[13]
-
-
Separating Mono- and Di-adducts: These compounds often have similar polarities.
-
Solution: Careful Column Chromatography. Use a high-performance silica gel and a shallow solvent gradient during column chromatography to improve separation. Analyzing fractions carefully by TLC is crucial.
-
General Experimental Protocol
This protocol provides a starting point for the aza-Michael addition. Optimization of solvent, temperature, and stoichiometry will be necessary based on the specific substrates used.
Materials:
-
Aminopyridine (1.0 eq)
-
Acrylate (1.1 eq, to ensure full conversion of the limiting reagent if mono-addition is desired and aminopyridine is limiting)
-
Solvent (e.g., Acetonitrile, Dioxane, or HFIP)
-
Radical Inhibitor (e.g., MEHQ, ~100 ppm)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aminopyridine (1.0 eq) and the chosen solvent (~0.5 M concentration).
-
Add the radical inhibitor.
-
Begin stirring and place the flask under an inert atmosphere (e.g., Nitrogen).
-
Add the acrylate (1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Workup: Dissolve the residue in an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with water and then brine. If excess aminopyridine is present, consider an acidic wash (see Issue 3).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient).
Summary of Recommended Reaction Parameters
| Parameter | Recommendation | Rationale & Considerations |
| Stoichiometry | Start with 1:1.1 Aminopyridine:Acrylate. For double addition issues, use 1.5:1. | An excess of aminopyridine suppresses diadduct formation.[12] |
| Solvent | Screen polar aprotic (MeCN, Dioxane) and activating protic (HFIP, TFE) solvents. | HFIP can significantly accelerate reactions with poor nucleophiles.[4] Avoid DMF at high temperatures as it can decompose. |
| Temperature | Screen from RT to 120 °C. Consider microwave for difficult substrates. | Higher temperatures increase rate but may promote side reactions (polymerization, di-addition).[3][7] |
| Catalyst | Often not required. If needed, screen Lewis acids (Yb(OTf)₃) or bases (DBU). | Catalyst choice is highly substrate-dependent. Catalyst-free conditions are preferable for process simplicity.[7] |
| Atmosphere | Inert (N₂ or Ar). | Prevents oxidation and O₂-initiated polymerization of the acrylate. |
| Additives | Radical inhibitor (e.g., MEHQ). | Essential to prevent acrylate polymerization, especially when heating. |
References
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). This review discusses various transition metal-catalyzed reactions of N-aryl-2-aminopyridines, including cyclization and functionalization with partners like acrylates, primarily using Rh(III)
- Process for preparing 4-aminopyridines using pyridine betaine intermediates. (n.d.). Google Patents.
- New Stable Cu(I) Catalyst Supported on Weakly Acidic Polyacrylate Resin for Green C-N Coupling. (n.d.). NIH. This article describes a heterogeneous copper(I)
- Optimization of conditions for the reaction of the Aza-Michael addition. (n.d.). ResearchGate.
- Reaction with 3-aminopyridine with methyl acrylate. (n.d.). ResearchGate. This source shows a reaction scheme and discusses that polar protic solvents like fluorinated alcohols (HFIP and TFE) favor the aza-Michael addition of weak nucleophiles.
- Mechanism of amine-acrylate aza-Michael addition for curing polymer networks. (n.d.). ResearchGate. This source illustrates the different kinetics of the first and second hydrogen additions of primary amines to acrylates, which is relevant to controlling mono- vs. di-addition.
- Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. (n.d.). Royal Society of Chemistry. This paper discusses how experimental conditions (solvent, temperature) can be tuned to selectively form either the monoadduct or diadduct in aza-Michael reactions.
- Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. (n.d.). DCU Research Repository.
- Amines as the ligands for palladium-catalyzed coupling reactions. (2025). ResearchGate.
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. (n.d.). Benchchem.
- Dealing with low reactivity of 3-aminopyridine derivatives. (n.d.). Benchchem. This guide explains that the low reactivity of 3-aminopyridine is due to the electron-withdrawing nature of the pyridine ring and potential catalyst inhibition by the pyridine nitrogen.
- Aza-Michael addition between a primary amine and an acrylate. (n.d.). ResearchGate.
- The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. (2017). ResearchGate.
- Tips and tricks for difficult amide bond formation?. (2021). Reddit. A discussion thread where a user notes that their 3-aminopyridine derivative is unreactive in standard amide coupling reactions, a problem analogous to its low nucleophilicity in aza-Michael additions.
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (n.d.). Royal Society of Chemistry.
- Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (n.d.). NIH. This paper describes a protocol for the Michael addition of amines to acrylates under microwave irradiation, noting a significant decrease in reaction time and an increase in yields.
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (n.d.). PubMed.
- Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. (n.d.). PubMed Central. This article details a Rh(III)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
"stability issues with methyl (E)-3-(6-aminopyridin-3-yl)acrylate in solution"
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for methyl (E)-3-(6-aminopyridin-3-yl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. We provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: Based on its chemical structure, the primary stability concerns for this compound are hydrolysis of the methyl ester, polymerization of the acrylate double bond, and photodegradation due to the pyridine ring. The aminopyridine moiety can also be susceptible to oxidation.[1][2][3][4] The rate of these degradation pathways can be influenced by pH, temperature, light exposure, and the presence of contaminants.[5]
Q2: What is the likely effect of pH on the stability of this compound?
A2: The stability of this compound is expected to be highly pH-dependent. The ester group is susceptible to both acid- and base-catalyzed hydrolysis.[1][6] Alkaline conditions, in particular, are known to accelerate the hydrolysis of acrylate esters.[1][6] The aminopyridine ring's basicity means the compound will exist in a protonated state at low pH, which may alter its reactivity and degradation profile.[4]
Q3: Can this compound polymerize in solution?
A3: Yes, acrylate esters are known to undergo polymerization, which can be initiated by heat, light, or radical species.[2] While this compound may be supplied with a polymerization inhibitor, this inhibitor can be depleted over time, especially at higher temperatures.[2][7] It is crucial to store the compound and its solutions under appropriate conditions to minimize polymerization.
Q4: How should I store stock solutions of this compound?
A4: To maximize stability, stock solutions should be prepared fresh. If storage is necessary, we recommend storing them at low temperatures (-20°C or -80°C) in a tightly sealed container, protected from light.[8] The choice of solvent is also critical; aprotic, anhydrous solvents are generally preferred over aqueous or protic solutions for long-term storage. For short-term storage, a buffered aqueous solution at a slightly acidic to neutral pH may be acceptable, but stability should be verified.
Q5: What analytical techniques are best for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for stability testing, as it can separate the parent compound from its degradation products and quantify them.[9][10] Coupling HPLC with mass spectrometry (LC-MS) is highly recommended for identifying unknown degradation products.[9][11] Nuclear Magnetic Resonance (NMR) spectroscopy can also provide detailed structural information on degradants.[9]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
Q: I'm seeing variable results in my cell-based assays. Could this be a compound stability issue?
A: Yes, inconsistent biological activity is a classic sign of compound degradation in the assay medium. The physiological conditions of most cell cultures (aqueous buffer, 37°C, neutral pH) can promote hydrolysis of the ester group.
-
Causality: The ester group in this compound can hydrolyze to the corresponding carboxylic acid. This change in the molecule's structure can significantly alter its biological activity, leading to reduced potency and inconsistent results.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Before preparing dilutions, confirm the purity and concentration of your stock solution using HPLC.
-
Assess Stability in Assay Buffer: Conduct a time-course experiment by incubating the compound in your specific assay buffer at 37°C. Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to quantify the remaining parent compound.
-
Prepare Fresh Solutions: Always prepare working solutions immediately before use from a validated stock.[12]
-
pH Control: If possible, assess if slight modifications to the assay buffer pH (while maintaining biological viability) can improve stability.
-
Issue 2: Appearance of new peaks in my HPLC chromatogram over time.
Q: I'm analyzing my sample and see new, unidentified peaks that were not present in the initial analysis. What could they be?
A: The appearance of new peaks strongly suggests that your compound is degrading. The identity of these peaks will depend on the degradation pathway.
-
Causality: The most probable degradation products are the carboxylic acid from hydrolysis and oligomers/polymers from polymerization. Photodegradation could also lead to various other byproducts.[13]
-
Troubleshooting Steps:
-
Characterize Degradation Products: Use LC-MS to determine the mass of the new peaks. A mass increase of 14 Da (CH2) could indicate oligomerization, while a mass decrease of 14 Da (CH2) would be consistent with hydrolysis of the methyl ester to a carboxylic acid.
-
Forced Degradation Study: To confirm the identity of the degradation products, perform a forced degradation study. Expose the compound to acidic, basic, oxidative, and photolytic stress conditions. This will help you to create a degradation profile and identify the peaks seen in your stability studies. See the protocol below for more details.
-
Review Storage Conditions: Ensure your solutions are stored protected from light and at the correct temperature.[8] Avoid repeated freeze-thaw cycles.
-
Issue 3: Sample solution has become cloudy or a precipitate has formed.
Q: My solution of this compound, which was initially clear, has become hazy. What is happening?
A: Cloudiness or precipitation is often a sign of either polymerization or the formation of a less soluble degradation product.
-
Causality: Polymerization of the acrylate moiety can lead to the formation of insoluble polymers.[2] Alternatively, if the compound degrades to a product with lower solubility in your chosen solvent system, it may precipitate out of solution.
-
Troubleshooting Steps:
-
Check for Polymerization: Attempt to dissolve the precipitate in various solvents. Polymers will often have very different solubility profiles compared to the monomer.
-
Filter and Analyze: Filter the solution and analyze both the filtrate and the precipitate (if it can be dissolved in a suitable solvent) by HPLC or other analytical methods.
-
Use Inhibitors: For bulk storage or reactions where polymerization is a concern, consider adding a radical inhibitor like hydroquinone, although this may interfere with some biological assays.[7] Always store under an atmosphere containing oxygen, as many common inhibitors require it to be effective.[14][15]
-
Experimental Protocols
Protocol 1: HPLC Method for Stability Analysis
This protocol provides a general starting point for developing a stability-indicating HPLC method.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound (a photodiode array detector is recommended to monitor for peak purity).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Note: This method must be validated to ensure it can separate the parent compound from all potential degradation products.[10]
Protocol 2: Forced Degradation Study
A forced degradation study is essential for understanding the potential degradation pathways of your molecule.[5]
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a UV light source (e.g., 254 nm) for 24 hours. Keep a control sample in the dark.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 48 hours, protected from light.
-
Analysis: Before analysis by HPLC, neutralize the acidic and basic samples. Analyze all samples, including a control sample stored at 4°C, using the stability-indicating HPLC method.
| Condition | Reagent | Incubation | Expected Degradation Pathway |
| Acidic | 1N HCl | 60°C, 24h | Ester Hydrolysis |
| Basic | 1N NaOH | RT, 4h | Ester Hydrolysis (rapid) |
| Oxidative | 3% H₂O₂ | RT, 24h | Oxidation of amine or pyridine ring |
| Photolytic | UV Light (254 nm) | RT, 24h | Photodegradation of pyridine ring, polymerization |
| Thermal | Heat | 60°C, 48h | General degradation, polymerization |
Visualizing Potential Degradation & Workflows
Potential Degradation Pathways
The following diagram illustrates the most likely degradation pathways for this compound based on its functional groups.
Caption: Potential degradation pathways of the target compound.
Troubleshooting Workflow for Inconsistent Results
This workflow provides a logical sequence of steps to diagnose stability-related issues in your experiments.
Caption: Workflow for troubleshooting inconsistent results.
References
- Separation Science. (2025, March 24). Analytical Techniques in Stability Testing.
- Fujishima, H., et al. (n.d.). Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation.
- News-Medical.Net. (2019, March 1). Novel Techniques Improve Pharmaceutical Stability Testing.
- ResearchGate. (2025, August 7).
- Gantrade. (n.d.).
- CAMEO Chemicals - NOAA. (n.d.).
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability.
- Smeds, H., et al. (2021). Hydrolytic (In)
- Blog. (2025, September 3). How does pH affect the chemical stability of Glacial Acrylic Acid?
- Synthomer. (2020, September 22).
- Wilzbach, K. E., & Rausch, D. J. (n.d.). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society.
- Dong, M. W. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- PubMed. (n.d.).
- OSTI.GOV. (n.d.). THE PHOTOCHEMISTRY OF PYRIDINE N-OXIDE (Journal Article).
- Sigma-Aldrich. (2025, May 1).
- Blog. (2025, September 30).
- Bajwa, S. (2012, March 17). Stability Testing of Pharmaceutical Products.
- MDPI. (n.d.).
- RSC Publishing. (n.d.).
- SpecialChem. (2025, July 1).
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Neolinine Instability in Aqueous Solutions.
- ICSC. (n.d.).
- ResearchGate. (2025, August 5). (PDF)
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- ResearchGate. (n.d.).
- PubMed. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- SAFETY DATA SHEET. (2018, March 21).
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
- ResearchGate. (2025, August 5). (PDF)
- SAFETY DATA SHEET. (2025, May 1).
- BASF. (n.d.).
- RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- NIH. (n.d.). An injectable thiol-acrylate poly(ethylene glycol)
- Echemi. (n.d.). methyl 3-(6-aminopyridin-2-yl)
Sources
- 1. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acrylates and Acrylic Acids | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. specialchem.com [specialchem.com]
- 8. ICSC 0625 - METHYL ACRYLATE [chemicalsafety.ilo.org]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
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- 13. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. synthomer.com [synthomer.com]
- 15. chemicals.basf.com [chemicals.basf.com]
Technical Support Center: Navigating the Solubility Challenges of Aminopyridine Compounds in Biological Assays
Welcome to the technical support center dedicated to addressing the complexities of working with aminopyridine compounds in biological assays. Aminopyridines are a vital class of heterocyclic compounds with broad pharmacological applications, from neuroscience to oncology.[1][2][3] However, their often-limited aqueous solubility can present significant hurdles in obtaining reliable and reproducible experimental data. This guide is designed to provide you with the expertise and practical solutions to overcome these challenges, ensuring the integrity of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the immediate questions researchers often face when encountering solubility issues with aminopyridine compounds.
Q1: My aminopyridine compound, dissolved in DMSO, precipitated immediately upon dilution into my aqueous assay buffer. What happened and what's the first thing I should do?
A: This phenomenon, commonly known as "crashing out," is a frequent issue when a compound highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is significantly lower.[4][5] The primary cause is the drastic change in the solvent environment.
Immediate Actions:
-
Optimize Final DMSO Concentration: The final concentration of DMSO in your assay is a critical factor. While high concentrations can impact biological systems, too low a concentration will cause your compound to precipitate.[4][6] For most cell-based assays, a final DMSO concentration of ≤0.5% is generally recommended, though this is system-dependent.[4][7]
-
Employ a Serial Dilution Strategy: Instead of a single, large dilution, perform a stepwise serial dilution. This gradual introduction to the aqueous environment can prevent abrupt precipitation.[4][8]
Q2: How does the pH of my buffer affect the solubility of my aminopyridine compound?
A: The solubility of aminopyridine compounds is highly pH-dependent due to the presence of the basic amino group and the pyridine nitrogen.[9][10][11]
-
In acidic conditions (lower pH): The amino group and pyridine nitrogen become protonated, resulting in a positively charged, more water-soluble species.[9][11]
-
In basic conditions (higher pH): The solubility of the neutral form may decrease.
Therefore, adjusting the pH of your buffer can be a simple and effective first step to improve solubility.[9] However, ensure the chosen pH is compatible with your biological assay.
Q3: I've tried adjusting the DMSO concentration and pH, but my compound still isn't soluble enough. What are my other options?
A: When basic adjustments are insufficient, you can explore the use of solubilizing agents or different formulation strategies. Key options include:
-
Co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be used, often in combination, to increase solubility.[12][13][14]
-
Surfactants: Non-ionic surfactants such as Tween-20 or Triton X-100 can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions.[8] This is particularly useful for in vitro enzymatic assays.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with lipophilic molecules, thereby enhancing their aqueous solubility.[12][13][15]
-
Salt Formation: If you have access to different salt forms of your aminopyridine compound, they often exhibit significantly higher aqueous solubility compared to the free base.[15][16][17][18]
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed, systematic approach to resolving persistent solubility issues.
Systematic Approach to Solubility Optimization
When faced with a poorly soluble aminopyridine compound, a structured approach is crucial. The following decision tree illustrates a logical workflow for selecting the appropriate solubilization strategy.
Caption: A decision-making workflow for addressing poor aminopyridine solubility.
Understanding the Impact of Compound Precipitation
It is critical to recognize that compound precipitation can lead to erroneous results in biological assays.[5]
-
False Positives: Aggregates of the compound can non-specifically inhibit enzymes or disrupt cell membranes, mimicking true biological activity.[5][19]
-
False Negatives: The actual concentration of the compound in solution is lower than the intended concentration, potentially leading to a missed biological effect.[5]
-
Poor Data Quality: Precipitates can interfere with optical detection methods by scattering light, resulting in high variability and unreliable data.[5]
-
Equipment Malfunction: In high-throughput screening (HTS), precipitates can clog the sensitive liquid handling robotics.[5]
Part 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for key solubility enhancement techniques.
Protocol 1: Preparation of a DMSO Stock Solution and Serial Dilution
This protocol outlines the standard procedure for preparing a stock solution in DMSO and performing a serial dilution to minimize precipitation.
Materials:
-
Aminopyridine compound
-
Anhydrous DMSO
-
Aqueous assay buffer
-
Sterile microcentrifuge tubes and pipette tips
Methodology:
-
Prepare High-Concentration Stock Solution:
-
Accurately weigh the aminopyridine compound.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).[8]
-
Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but be cautious of potential compound degradation.[8][20]
-
-
Perform Serial Dilutions in DMSO:
-
If a dose-response curve is required, perform serial dilutions of the high-concentration stock in 100% DMSO.[6] This ensures that the DMSO concentration remains constant across all dilutions before adding to the assay buffer.
-
-
Dilution into Aqueous Buffer:
-
Add a small aliquot of the DMSO stock (or each serial dilution) to the aqueous assay buffer. A common practice is to add 1-2 µL of the DMSO stock to 1 mL of buffer.[6]
-
It is crucial to mix the solution immediately and vigorously upon addition of the DMSO stock to facilitate rapid dispersion and minimize localized high concentrations that can trigger precipitation.
-
Protocol 2: pH-Dependent Solubility Assessment
This protocol allows for the systematic evaluation of your aminopyridine compound's solubility across a range of pH values.
Materials:
-
Aminopyridine compound
-
A series of buffers with varying pH values (e.g., pH 4.0 to 9.0)
-
Shaker/incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range.[8]
-
Compound Addition: Add an excess amount of the aminopyridine compound to a fixed volume of each buffer.
-
Equilibration: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[8]
-
Separation: Centrifuge the samples to pellet the undissolved compound.[8]
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or UV-Vis spectrophotometry against a standard curve.[4]
Data Presentation:
| pH | Solubility (µg/mL) |
| 4.0 | [Insert experimental data] |
| 5.0 | [Insert experimental data] |
| 6.0 | [Insert experimental data] |
| 7.0 | [Insert experimental data] |
| 7.4 | [Insert experimental data] |
| 8.0 | [Insert experimental data] |
| 9.0 | [Insert experimental data] |
Protocol 3: Screening of Solubilizing Excipients
This protocol provides a framework for testing the effectiveness of different excipients in improving the solubility of your compound.
Materials:
-
Aminopyridine compound
-
Stock solutions of various excipients (e.g., 10% Tween-20, 100 mM Hydroxypropyl-β-cyclodextrin)
-
Aqueous assay buffer
-
96-well plate
-
Plate reader capable of measuring turbidity (nephelometry)
Methodology:
-
Prepare Excipient-Containing Buffers: Prepare your assay buffer with a range of concentrations for each excipient to be tested.
-
Compound Addition: Add a consistent amount of your aminopyridine compound (from a concentrated DMSO stock) to each well containing the different excipient formulations.
-
Incubation and Observation: Incubate the plate under your standard assay conditions and visually inspect for precipitation.
-
Quantitative Measurement: Measure the turbidity of each well using a plate reader. A significant increase in light scattering indicates precipitation.[4]
Data Presentation:
| Excipient | Concentration | Apparent Solubility (µM) | Observations |
| None | - | [Baseline solubility] | Precipitate observed |
| Tween-20 | 0.01% | [Experimental value] | Clear solution |
| Tween-20 | 0.1% | [Experimental value] | Clear solution |
| HP-β-CD | 1 mM | [Experimental value] | Slight haze |
| HP-β-CD | 10 mM | [Experimental value] | Clear solution |
References
-
Solubility of Things. (n.d.). 4-Aminopyridine | Solubility of Things. Retrieved from [Link]
-
ResearchGate. (n.d.). Co-solvent and Complexation Systems. Retrieved from [Link]
-
ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]
-
MDPI. (2022, December 16). New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Retrieved from [Link]
-
Sci-Hub. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]
-
ACS Publications. (2022, May 27). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Retrieved from [Link]
-
PubMed. (n.d.). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. Retrieved from [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Retrieved from [Link]
-
ResearchGate. (2025, November 11). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]
-
RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Retrieved from [Link]
-
CatSci. (n.d.). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. Retrieved from [Link]
-
PubMed. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]
-
PubMed. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility. Retrieved from [Link]
-
Reddit. (2022, January 6). How to tackle compound solubility issue. Retrieved from [Link]
-
Wiley Online Library. (n.d.). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Retrieved from [Link]
-
National Institutes of Health. (2010, October 5). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. Retrieved from [Link]
-
PubMed. (2023, February 15). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. Retrieved from [Link]
-
ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays? Retrieved from [Link]
-
ResearchGate. (n.d.). pH effect on the binding of (a) 2-aminopyridine and (b) 5-amino-2-chloropyridine to the MIP-embedded cryogels. Retrieved from [Link]
-
Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved from [Link]
-
Frontiers. (2021, March 16). Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Challenges in the Purification of Functionalized Acrylates
Welcome to the Technical Support Center for the purification of functionalized acrylates. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but challenging monomers. Functionalized acrylates are essential building blocks in materials science and bioconjugation, but their inherent reactivity makes their purification a non-trivial task. Achieving high purity is critical, as trace impurities can drastically alter the kinetics of polymerization and the properties of the final material.[1]
This resource provides in-depth troubleshooting guides, validated protocols, and frequently asked questions to help you navigate the common pitfalls of acrylate purification, from preventing premature polymerization to removing stubborn byproducts.
Section 1: FAQs - First-Line Troubleshooting
This section addresses the most common initial questions and concerns encountered during the purification of functionalized acrylates.
Q1: Why did my acrylate monomer unexpectedly turn into a solid gel during purification?
A: This is a classic case of spontaneous polymerization. Acrylates are highly susceptible to free-radical polymerization, a reaction that can be initiated by heat, light, or the presence of oxygen after the stabilizing inhibitor has been removed.[2] Distillation at atmospheric pressure, for example, often provides enough thermal energy to trigger this process, especially once the inhibitor concentration is low.[3]
Q2: What is the best method to remove common inhibitors like hydroquinone (HQ) or monomethyl ether of hydroquinone (MEHQ)?
A: The optimal method depends on the scale of your purification and the sensitivity of your acrylate.
-
For small to medium scales (lab use): Passing the monomer through a short column of basic activated alumina is highly effective, fast, and avoids heating the monomer.[4][5] This is often the preferred method.
-
For larger scales or to remove phenolic inhibitors: Washing the monomer with an aqueous solution of sodium hydroxide (NaOH) in a separatory funnel is a standard procedure.[4] The inhibitor is deprotonated and partitions into the aqueous layer. This must be followed by washing with water to remove residual NaOH and drying the monomer.
-
For removing a wide range of impurities: Vacuum distillation can remove inhibitors and other non-volatile or high-boiling point impurities simultaneously.[6] However, this carries the highest risk of thermal polymerization if not performed correctly.
Q3: My purified acrylate is pale yellow, but the starting material was colorless. Does this indicate a significant impurity?
A: Not necessarily, but it requires investigation. A yellow tint can arise from several sources. Some phenolic inhibitors, when oxidized, can form colored species. Trace metal impurities, such as iron from a spatula or needle, can also cause coloration.[7] Finally, some sensitive monomers may form colored degradation byproducts upon exposure to air or trace acid/base.[7] We recommend analyzing the product by HPLC or GC to quantify impurities.[2][8] If no significant impurity is detected, the color may be due to a trace contaminant that will not affect subsequent reactions.
Q4: What are the ideal storage conditions for a freshly purified, inhibitor-free functionalized acrylate?
A: Once the inhibitor is removed, the acrylate is highly unstable. To prevent polymerization and degradation, store it under the following conditions:
-
Temperature: At low temperatures, typically -20°C.[9]
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from initiating polymerization.
-
Light: In the dark, using an amber vial or by wrapping the container in foil, as UV light can initiate polymerization.
-
Duration: Use the purified monomer as quickly as possible. Long-term storage is not recommended.[6]
Section 2: In-Depth Troubleshooting Guides
This section provides a structured approach to diagnosing and solving specific problems encountered during purification experiments.
Problem 1: Spontaneous Polymerization During Distillation
-
Symptoms: The liquid in the distillation flask becomes viscous, cloudy, or solidifies completely. The distillation rate slows or stops.
-
Root Cause Analysis: Acrylates readily undergo thermal polymerization once the inhibitor is removed or its concentration is significantly reduced.[2] The temperatures required for distillation, even under vacuum, can be sufficient to initiate this chain reaction.
-
Solutions & Proactive Measures:
-
Minimize Temperature: Always use high vacuum to lower the boiling point of the monomer as much as possible.[4] A good rule of thumb is to keep the pot temperature below 60°C if feasible.
-
Inhibit the Distillation: Add a radical scavenger that will not distill over with your product. Small copper wires or shavings with a clean, shiny surface are excellent for this purpose, as they quench radicals that form in the distillation flask.[6][10]
-
Ensure an Oxygen-Free Environment: While counterintuitive (oxygen can inhibit some radical polymerizations), it's better to perform the distillation under a gentle stream of an inert gas like argon or nitrogen to prevent the formation of peroxides, which can be potent initiators.
-
Do Not Distill to Dryness: Always leave a small amount of liquid in the distillation flask. Concentrating residual initiators or peroxides in a small volume can be hazardous.
-
Problem 2: Incomplete Inhibitor Removal
-
Symptoms: Subsequent polymerization reactions (e.g., ATRP, RAFT) show poor initiation, long induction periods, or inconsistent results.
-
Root Cause Analysis: Radical-scavenging inhibitors like HQ or MEHQ will consume the initiators used in controlled polymerization reactions, leading to unpredictable outcomes.[6][10] This issue arises from insufficient washing or a saturated adsorbent column.
-
Solutions & Proactive Measures:
-
Validate Your Alumina: The capacity of basic alumina can vary. For a new batch of monomer or alumina, test a small amount first. A common guideline is to use a column with a height about 5-10 times its diameter.
-
Perform a Patch Test: After purification, you can perform a qualitative test for phenolic inhibitors. Dissolve a small amount of the purified monomer in a solvent and add a few drops of a 5% aqueous FeCl₃ solution. A dark or colored solution indicates the presence of phenols.
-
Increase Washing Efficiency: When performing an NaOH wash, ensure vigorous mixing in the separatory funnel to maximize surface area contact between the organic and aqueous phases. Repeat the wash 2-3 times with fresh NaOH solution.[4]
-
Consider Inhibitor Removers: For convenience, commercially available pre-packed columns (inhibitor removers) can be used and are highly efficient for small-scale purifications.[4]
-
Problem 3: Co-elution of Impurities During Column Chromatography
-
Symptoms: Analytical TLC or HPLC of the collected fractions shows that the desired product is contaminated with byproducts from the synthesis (e.g., unreacted starting materials, side-products).
-
Root Cause Analysis: The polarity of the functionalized acrylate and the impurity are too similar for the chosen stationary phase and eluent system to resolve.[11] This is common when impurities share a similar backbone to the product.
-
Solutions & Proactive Measures:
-
Optimize the Solvent System: Before running a large column, meticulously develop the separation on an analytical TLC plate. Aim for an Rf value of ~0.3 for your product. A gradient elution on the column may be necessary to separate compounds with close polarities.
-
Switch the Stationary Phase: If silica gel (weakly acidic) fails, consider using neutral or basic alumina. Some functional groups may interact differently with alumina's surface chemistry, leading to better separation. For very non-polar compounds, reversed-phase silica (C18) might be an option.
-
Check for Column Overloading: Loading too much crude product onto the column will cause bands to broaden and overlap, ruining the separation. A general rule is to load 1-5% of the silica gel mass.
-
Consider an Upstream Purification Step: A simple acid-base extraction before the column can remove acidic or basic impurities, reducing the burden on the chromatographic step.
-
Section 3: Key Protocols and Workflows
Workflow: Selecting the Right Purification Strategy
This decision tree provides a logical pathway for choosing the most appropriate purification method based on the monomer's properties and the nature of the impurities.
Caption: Decision tree for selecting an acrylate purification method.
Protocol 1: Inhibitor Removal Using a Basic Alumina Plug
This protocol is ideal for rapid, small-scale removal of acidic inhibitors like HQ and MEHQ.
Materials:
-
Crude acrylate monomer
-
Basic activated alumina (Brockmann I, standard grade, ~150 mesh)
-
Glass column or Pasteur pipette
-
Glass wool or cotton
-
Collection flask
-
Inert gas source (optional)
Procedure:
-
Prepare the Column: Place a small plug of glass wool or cotton at the bottom of your column or pipette.
-
Pack the Alumina: Add the basic alumina powder to a height of approximately 5-10 cm. The amount will depend on the quantity of monomer to be purified. Gently tap the column to ensure even packing.
-
Equilibrate (Optional but Recommended): Pass a small amount of a dry, inert solvent (e.g., dichloromethane or hexane) through the column to wet the alumina.
-
Load the Monomer: Carefully add the crude acrylate monomer to the top of the column.
-
Elute: Allow the monomer to pass through the alumina plug under gravity. If the flow is too slow, apply gentle positive pressure with an inert gas. The inhibitor will be adsorbed onto the alumina.
-
Collect the Product: Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
Store Properly: Immediately store the purified monomer at -20°C under an inert atmosphere and use it as soon as possible.[9]
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This method allows for the quantification of residual monomers and other impurities.[2]
Instrumentation & Columns:
-
System: Agilent 1260 HPLC or equivalent with DAD detector.[2]
-
Column: ZORBAX SB-AQ column (250 mm × 4.6 mm, 5 μm) or equivalent C18 column.[2]
Chromatographic Conditions (Example Method):
| Parameter | Value |
|---|---|
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20%-40% B (0-6.5 min), 40%-65% B (6.5-17 min) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 40°C |
| Detection λ | 210 nm |
| Injection Vol. | 20 µL |
Note: This is a starting point. The gradient must be optimized for your specific functionalized acrylate and expected impurities.[2]
Procedure:
-
Prepare Standards: Create a series of standard solutions of your pure monomer at known concentrations (e.g., 0.1, 1, 5, 10 mg/L) in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare Sample: Accurately weigh and dissolve your purified acrylate sample in the same solvent to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.[2]
-
Run Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Then, inject your purified sample.
-
Quantify Purity: Use the calibration curve to determine the concentration of the acrylate in your sample and identify/quantify any impurity peaks based on their retention times. The purity can be expressed as a percentage of the main peak area relative to the total peak area.
Section 4: Safety & Handling of Functionalized Acrylates
Functionalized acrylates demand strict adherence to safety protocols due to their potential health hazards.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is often insufficient; butyl or laminate gloves may be required), safety goggles or a face shield, and a lab coat.[12]
-
Ventilation: Handle all acrylates in a well-ventilated chemical fume hood to avoid inhaling vapors, which can cause respiratory irritation.[13][14]
-
Skin Contact: Acrylates are known skin irritants and sensitizers.[12][13] In case of contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes.[15] Remove contaminated clothing.
-
Storage: Store monomers away from heat, sparks, and direct sunlight.[13] Ensure containers are tightly sealed. Do not store in containers made of materials that can be dissolved by the monomer, such as polystyrene.[13]
-
Disposal: Dispose of waste acrylate and contaminated materials as hazardous chemical waste according to your institution's guidelines. Do not pour down the drain.
Always consult the Safety Data Sheet (SDS) for your specific acrylate before beginning any work.[12]
References
-
Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. (2021). E3S Web of Conferences, 233, 02045. Available from: [Link]
-
Various Authors. (2014). How can I remove the inhibitors from both Styrene and Butyl acrylate monomers? ResearchGate. Available from: [Link]
-
Matyjaszewski Polymer Group. (n.d.). ATRP of Acrylates. Carnegie Mellon University. Available from: [Link]
-
Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flam. (2022). Brazilian Journal of Analytical Chemistry. Available from: [Link]
- Google Patents. (1979). Method for removal of polymerization inhibitor.
-
Chromatographic Separation: A Versatile Strategy to Prepare Discrete and Well-Defined Polymer Libraries. (2024). Accounts of Materials Research. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ensuring Safety with Ethyl Acrylate: Handling and Precautions. Available from: [Link]
- Google Patents. (1952). Process for the purification of acrylate and methacrylate esters.
-
Validation of analytical methods for acrylic acid from various food products. (2022). Scientific Reports. Available from: [Link]
-
Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. (2021). ACS Publications. Available from: [Link]
-
Tech-Labs. (n.d.). Safe Handling Guide UV curable materials. Available from: [Link]
- Google Patents. (2012). Method for testing contents of residual monomers in acrylate pressure sensitive adhesive by virtue of gas chromatography.
-
Various Authors. (2014). How can I remove an inhibitor from acrylic acid? ResearchGate. Available from: [Link]
- Google Patents. (1980). Process for the removal of free acrylate monomer from polyacrylate compositions by the addition of alkanolamines.
-
10 Acrylic Plastic Safety Tips To Know. (2024). ACME Plastics. Available from: [Link]
- Google Patents. (1998). Method for removal of phenothiazine inhibitor from acrylic acid.
- Google Patents. (2006). Method for purification of acrylic acid.
-
PolySciTech - Akina Inc. (n.d.). Storage and Handling. Available from: [Link]
-
Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions. (2021). American Chemical Society. Available from: [Link]
-
Fast Separation of Acrylamide Monomer from Acrylic Acid. (2017). LCGC International. Available from: [Link]
-
Polyacrylates with protein recognition and functional modulation. (2025). ChemRxiv. Available from: [Link]
-
Reddit. (2024). How to purify Acrylic Acid. Available from: [Link]
-
Acrylic purification and coatings. (2025). ResearchGate. Available from: [Link]
-
Energy transfer-induced polymerization of acrylates. (n.d.). ChemRxiv. Available from: [Link]
-
Fast photopolymerization of acrylate coatings: Achievements and problems. (2025). ResearchGate. Available from: [Link]
-
Summary of Solutions to Common Problems in Acrylic Resin Production. (n.d.). Acrylichina. Available from: [Link]
-
Reddit. (2024). Purification Troubleshooting. Available from: [Link]
-
Waters. (n.d.). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Available from: [Link]
-
End Group Modification of Poly(acrylates) Obtained via ATRP: A User Guide. (2025). ResearchGate. Available from: [Link]
-
Levoglucosenone: a promising renewable building block for functional acrylic polymers. (2026). European Coatings. Available from: [Link]
-
Hydrophobically Functionalized Poly(Acrylic Acid) Comprising the Ester-Type Labile Spacer: Synthesis and Self-Organization in Water. (n.d.). MDPI. Available from: [Link]
-
Light-Mediated Atom Transfer Radical Polymerization of Semi-Fluorinated (Meth)acrylates: Facile Access to Functional Materials. (n.d.). PubMed. Available from: [Link]
-
Functionalized Polymer Colloids: Synthesis and Colloidal Stability. (2025). ResearchGate. Available from: [Link]
-
Controlled Radical Polymerization of Acrylates and Isocyanides Installs Degradable Functionality into Novel Copolymers. (n.d.). ResearchGate. Available from: [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
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- 8. brjac.com.br [brjac.com.br]
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- 10. researchgate.net [researchgate.net]
- 11. escholarship.org [escholarship.org]
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- 15. specialty-chemicals.eu [specialty-chemicals.eu]
Technical Support Center: Navigating the Complexities of Substituted Pyridine NMR Spectra
Welcome to the technical support center for the analysis of substituted pyridine NMR spectra. This guide is designed for researchers, chemists, and professionals in drug development who encounter the unique challenges presented by the NMR spectroscopy of these critical heterocyclic compounds. The inherent electronic properties of the pyridine ring, coupled with the diverse effects of substituents, often lead to spectra that are far from straightforward.
This resource provides in-depth, troubleshooting-focused guidance in a question-and-answer format. We will move beyond simple data reporting to explain the why behind the spectral patterns, empowering you to make confident structural assignments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles in pyridine NMR interpretation.
Q1: Why are the proton signals in my substituted pyridine spectrum so deshielded compared to a benzene analogue?
Answer: The primary reason for the general downfield shift (deshielding) of protons in a pyridine ring compared to benzene is the inductive effect of the electronegative nitrogen atom. Nitrogen is more electronegative than carbon, leading to a withdrawal of electron density from the ring's carbon framework. This reduction in electron density around the ring protons results in less shielding from the external magnetic field (B₀), causing them to resonate at a higher frequency (higher ppm value).
The effect is most pronounced for the protons in the ortho-positions (H-2 and H-6) due to their proximity to the nitrogen atom. The para-proton (H-4) is also significantly affected, while the meta-protons (H-3 and H-5) experience a lesser, though still noticeable, deshielding effect.
Q2: My coupling constants seem unusual. Why don't they follow standard aromatic patterns?
Answer: The coupling constants (J-values) in a pyridine ring are highly informative but differ from those in benzene due to the influence of the nitrogen atom. The electronegativity and lone pair of the nitrogen modulate the electronic communication between adjacent protons.
Here is a summary of typical proton-proton coupling constants in pyridine:
| Coupling Type | Typical Range (Hz) | Notes |
| ³J (ortho) | 4.0 - 6.0 Hz | Generally smaller than in benzene (~7-8 Hz). ³J(H2,H3) is often larger than ³J(H3,H4). |
| ⁴J (meta) | 1.0 - 3.0 Hz | Can be larger than expected, especially ⁴J(H2,H6). |
| ⁵J (para) | 0 - 1.0 Hz | Often not resolved. |
The variation in these values is a powerful tool. For instance, the magnitude of the ³J coupling can help distinguish between different ortho-coupled protons. These values are further influenced by substituents, a topic we explore in the troubleshooting section.
Q3: I've added a substituent to the pyridine ring, and now all the chemical shifts have changed dramatically. How do I predict these changes?
Answer: Substituents profoundly alter the electronic distribution in the pyridine ring, leading to significant and predictable changes in chemical shifts. The effect depends on two key factors:
-
The electronic nature of the substituent:
-
Electron-Donating Groups (EDGs): Groups like -NH₂, -OR, or -CH₃ donate electron density into the ring. This increases shielding, causing upfield shifts (to lower ppm) of the ring protons, particularly at the ortho and para positions relative to the substituent.
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, or -C(O)R withdraw electron density from the ring. This decreases shielding, resulting in downfield shifts (to higher ppm), again, most strongly at the ortho and para positions.
-
-
The position of the substituent: The pyridine nitrogen already acts as an electron-withdrawing entity. The interplay between the nitrogen's position and the substituent's position creates a complex but interpretable pattern. For example, an EWG at the 3-position will strongly deshield H-2 and H-4.
This interplay is crucial for assignment and is a core theme of the troubleshooting guides below.
Part 2: Troubleshooting Complex Spectra
This section provides structured guides to resolve specific, challenging scenarios encountered during the spectral analysis of substituted pyridines.
Scenario 1: Ambiguous Assignment of Protons in a Disubstituted Pyridine
Problem: You have a disubstituted pyridine, and due to overlapping signals and complex splitting patterns, you cannot definitively assign which proton is which.
Troubleshooting Workflow:
Step 1: Re-evaluate 1D ¹H NMR Data Before moving to advanced experiments, meticulously analyze the 1D spectrum.
-
Chemical Shift: Use the principles from FAQ Q3. Is there an EWG or an EDG? Where do you expect the protons to be? For example, a proton ortho to the nitrogen and ortho to a nitro group will be extremely deshielded.
-
Coupling Constants: Carefully measure the J-values. A small coupling constant (1-3 Hz) is likely a meta-coupling (⁴J), while a larger one (4-6 Hz) is an ortho-coupling (³J). This is often the key to building a structural fragment.
Step 2: Employ 2D COSY (Correlation Spectroscopy) If 1D analysis is insufficient, a COSY experiment is the logical next step. It reveals which protons are J-coupled (i.e., which are neighbors).
-
Protocol: A standard gCOSY or COSY-45 experiment is usually sufficient.
-
Interpretation: Look for cross-peaks. A cross-peak between two signals (Hₐ and Hₑ) confirms they are coupled. By "walking" through the correlations (e.g., H-2 couples to H-3, which couples to H-4), you can trace out the spin system of the pyridine ring.
Step 3: Utilize 2D NOESY (Nuclear Overhauser Effect Spectroscopy) For protons that are close in space but not necessarily coupled, a NOESY (or ROESY) experiment provides critical information.
-
Protocol: A standard NOESY experiment with a mixing time of ~500-800 ms is a good starting point.
-
Interpretation: A NOESY cross-peak indicates that two protons are spatially proximate (typically < 5 Å). This is invaluable for distinguishing between isomers. For example, in a 2-substituted pyridine, a NOE between the substituent's protons and H-3 can confirm the substituent's orientation.
Step 4: Leverage Heteronuclear Correlation (HSQC & HMBC) These experiments correlate protons with their attached carbons (HSQC) or carbons that are 2-3 bonds away (HMBC), providing the final, unambiguous confirmation.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment creates a cross-peak between each proton and the carbon it is directly attached to. It helps to assign the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most powerful experiment for complex structures. It shows correlations between protons and carbons over 2-3 bonds. For example, the proton at H-6 will show a correlation to C-2 and C-4. By piecing together these long-range correlations, you can build the entire molecular skeleton and confirm substituent positions.
The following diagram illustrates the logical flow for resolving assignment ambiguity.
Scenario 2: Spectrum is Broad or Poorly Resolved
Problem: Your ¹H NMR signals are broad, poorly resolved, or the baseline is distorted, making interpretation impossible.
Troubleshooting Workflow:
Step 1: Check Sample Preparation and Purity
-
Paramagnetic Impurities: The most common cause of severe broadening is the presence of paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺). Even trace amounts can ruin a spectrum. Ensure all glassware is scrupulously clean. Filtering the sample through a small plug of Celite or silica can sometimes help.
-
Sample Concentration: Very high concentrations can lead to viscosity-related broadening. Try diluting the sample. Conversely, if the sample is too dilute, you may just be seeing noise. Find a happy medium.
-
Solid Particulates: Ensure your sample is fully dissolved and free of any solid material. Filter the sample through a glass wool plug directly into the NMR tube if necessary.
Step 2: Consider Chemical Exchange or Protonation Effects Pyridines are basic, and their nitrogen lone pair can participate in chemical exchange processes, especially in the presence of acidic protons (e.g., from water or acidic functional groups on the molecule itself).
-
The Role of Solvent: The choice of solvent is critical. Protic solvents like D₂O or CD₃OD can lead to H/D exchange and can protonate the pyridine nitrogen. This protonation dramatically alters chemical shifts. Running the sample in an aprotic solvent like CDCl₃, DMSO-d₆, or C₆D₆ can often simplify the spectrum.
-
Acid/Base Effects: If your compound can exist in both a protonated and unprotonated state under the experimental conditions, you may be observing an intermediate rate of exchange on the NMR timescale, which leads to broad peaks. Try adding a drop of D₂O to see if any peaks sharpen or disappear (indicative of exchangeable protons). Alternatively, adding a trace amount of acid (e.g., DCl) or base (e.g., NaOD) can push the equilibrium to one state, resulting in sharp signals for a single species.
Step 3: Optimize NMR Acquisition Parameters
-
Shimming: Poor shimming is a primary cause of broad peaks and distorted lineshapes. Ensure the instrument is properly shimmed before acquisition. Modern spectrometers have excellent automated shimming routines.
-
Acquisition Time (at): A longer acquisition time can improve resolution, but it will not fix broadening caused by chemical or physical factors.
-
Temperature: If dynamic processes or intermediate exchange rates are suspected, acquiring the spectrum at a different temperature can be informative. Cooling the sample may slow the exchange enough to see distinct species, while heating it may push the exchange into the fast regime, resulting in a sharp, averaged signal.
The following diagram illustrates the troubleshooting process for poor spectral resolution.
Part 3: Reference Data & Protocols
Typical ¹³C Chemical Shift Ranges for Substituted Pyridines
The ¹³C NMR spectrum is often simpler to interpret due to the absence of homonuclear coupling. Chemical shifts are highly sensitive to substituent effects.
| Position | Unsubstituted Pyridine (ppm) | Effect of EDG | Effect of EWG |
| C-2 / C-6 | ~150.1 | Upfield Shift | Downfield Shift |
| C-3 / C-5 | ~123.9 | Upfield Shift | Downfield Shift |
| C-4 | ~136.0 | Upfield Shift | Downfield Shift |
Data is approximate and can vary significantly with solvent and substituent.
Experimental Protocol: Acquiring a 2D gCOSY Spectrum
This protocol outlines the basic steps for acquiring a gradient-selected COSY experiment, a fundamental tool for establishing proton-proton correlations.
-
Prepare the Sample: Prepare a moderately concentrated sample (~5-15 mg) in a suitable deuterated solvent (~0.6 mL) and transfer it to an NMR tube.
-
Load and Lock: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent.
-
Shim the Sample: Perform automated or manual shimming to optimize the magnetic field homogeneity. A good lock level and narrow peak shape in a preliminary ¹H scan are indicative of good shims.
-
Acquire a ¹H Spectrum: Obtain a standard 1D ¹H spectrum. Note the spectral width (the ppm range containing all your signals).
-
Set Up the gCOSY Experiment:
-
Load a standard gCOSY parameter set from the spectrometer's library.
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals identified in Step 4.
-
The number of increments in the F1 dimension (indirect dimension) determines the resolution. A value of 256 or 512 is often a good starting point.
-
The number of scans (ns) per increment should be a multiple of 2 or 4 (e.g., 2, 4, 8) to accommodate the phase cycle. For a moderately concentrated sample, ns=2 or ns=4 is usually sufficient.
-
-
Start Acquisition: The experiment time will depend on the number of scans and increments.
-
Process the Data: After acquisition is complete, perform a 2D Fourier transform. This typically involves:
-
Applying a window function (e.g., sine-bell) in both dimensions.
-
Zero-filling to improve the appearance of the digital resolution.
-
Phase correction (often automated for magnitude-mode COSY).
-
Symmetrization of the final spectrum can be performed to reduce artifacts.
-
-
Analyze the Spectrum: Print the 2D plot with the 1D ¹H spectrum along both axes. Identify cross-peaks, which appear off the diagonal, and correlate them to trace the J-coupling network within your molecule.
References
Technical Support Center: Method Development and Troubleshooting for HPLC Analysis of Aminopyridine Acrylates
Welcome to the technical support center for the HPLC analysis of aminopyridine acrylates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex challenges encountered during method development and routine analysis. Drawing from extensive field experience and established scientific principles, this resource aims to empower you to develop robust, reliable, and efficient HPLC methods for these unique and reactive molecules.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns when approaching the HPLC analysis of aminopyridine acrylates.
Q1: What are the primary challenges in the HPLC analysis of aminopyridine acrylates?
A1: The analysis of aminopyridine acrylates by HPLC presents a dual challenge stemming from the distinct chemical properties of the aminopyridine and acrylate moieties. The basic aminopyridine group is prone to causing peak tailing due to interactions with residual silanols on silica-based columns[1][2][3]. The acrylate group, being a reactive monomer, is susceptible to in-situ polymerization, which can lead to a loss of analyte, the appearance of spurious peaks, and system contamination[4][5].
Q2: What is a good starting point for column and mobile phase selection?
A2: For initial method development, a reversed-phase C18 column is a versatile and effective choice[4][6][7]. A mobile phase consisting of a gradient of acetonitrile and water is commonly employed for the separation of acrylate compounds[4]. Due to the basic nature of the aminopyridine group, it is crucial to control the mobile phase pH. Starting with a slightly acidic mobile phase (e.g., pH 3-4 using formic or acetic acid) can help to minimize peak tailing by protonating the residual silanol groups on the stationary phase[1][3].
Q3: How can I prevent my aminopyridine acrylate sample from polymerizing during analysis?
A3: The prevention of polymerization is critical for accurate and reproducible results. Here are some key strategies:
-
Use of Inhibitors: Ensure that your sample and standards contain a suitable inhibitor, such as 4-methoxyphenol (MEHQ), to prevent radical polymerization[6].
-
Temperature Control: Avoid exposing your samples to high temperatures. Use a cooled autosampler if available. HPLC is generally preferred over Gas Chromatography (GC) for acrylates to avoid high temperatures that can induce polymerization[4].
-
Freshly Prepare Samples: Prepare your samples and standards fresh daily to minimize the risk of degradation and polymerization over time.
Q4: What detection wavelength should I use for aminopyridine acrylates?
A4: The optimal detection wavelength will depend on the specific chromophores in your molecule. However, a good starting point is to scan the UV spectrum of your analyte. Many acrylates have a maximum absorbance around 210 nm[4]. The aminopyridine moiety will also have strong absorbance in the UV region. A photodiode array (PDA) detector is highly recommended during method development to select the optimal wavelength for sensitivity and selectivity.
Section 2: Troubleshooting Guide
This section provides a detailed, in-depth guide to diagnosing and resolving specific issues you may encounter during your experiments.
Peak Shape Problems: Tailing and Fronting
Issue: My peak for the aminopyridine acrylate is tailing significantly, leading to poor resolution and inaccurate integration.
Root Cause Analysis and Solutions:
Peak tailing for basic compounds like aminopyridines is most often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase[1][2][3].
-
Mobile Phase pH Optimization: The most effective way to address this is by adjusting the mobile phase pH. Lowering the pH (e.g., to 2.5-3.5) will protonate the silanol groups, reducing their interaction with the protonated amine of the analyte.
-
Protocol for pH Optimization:
-
Prepare a series of mobile phase buffers at different pH values (e.g., 2.5, 3.0, 3.5, 4.0).
-
Equilibrate the column with the first mobile phase for at least 20 column volumes.
-
Inject the sample and record the chromatogram.
-
Repeat for each pH, ensuring proper equilibration between each run.
-
Compare the peak asymmetry factor at each pH to determine the optimal condition.
-
-
-
Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites and improve peak shape. However, be aware that TEA can affect column lifetime and is not ideal for mass spectrometry (MS) detection.
-
Column Selection: If mobile phase optimization is insufficient, consider using a column with a highly inert stationary phase, such as one with end-capping or a polar-embedded phase, which are designed to minimize silanol interactions[1].
Issue: My peak is fronting.
Root Cause Analysis and Solutions:
Peak fronting is less common but can be caused by column overload or poor sample solubility.
-
Reduce Sample Concentration: Prepare a dilution series of your sample and inject each. If the peak shape improves at lower concentrations, you are likely overloading the column.
-
Change Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase. Dissolving the sample in a stronger solvent can cause the analyte to move through the column too quickly at the beginning of the separation, leading to a fronting peak.
Spurious Peaks and Baseline Instability
Issue: I am seeing unexpected peaks ("ghost peaks") in my chromatogram, especially during gradient runs.
Root Cause Analysis and Solutions:
Ghost peaks are extraneous peaks that do not originate from the injected sample and can arise from various sources[8][9][10][11].
-
Mobile Phase Contamination: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Contaminants in the mobile phase can accumulate on the column during the initial, weaker mobile phase conditions and then elute as the organic concentration increases in a gradient run[10].
-
System Contamination: Carryover from previous injections is a common cause. Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the needle and injection port between runs[12].
-
Degradation of the Analyte: The appearance of new peaks could be due to the degradation of your aminopyridine acrylate. This is particularly relevant for these reactive molecules.
-
Forced Degradation Studies: To confirm if the peaks are degradants, perform a forced degradation study. Expose your sample to stress conditions (acid, base, oxidation, heat, light) and analyze the resulting solutions. This will help you to identify potential degradation products and develop a stability-indicating method.
-
Issue: My baseline is drifting or is excessively noisy.
Root Cause Analysis and Solutions:
Baseline issues can be caused by the detector, mobile phase, or column.
-
Detector Issues: Ensure the detector lamp has sufficient energy and that the flow cell is clean.
-
Mobile Phase Issues: Inadequate degassing of the mobile phase can lead to air bubbles in the detector, causing baseline noise. Ensure your mobile phase is properly degassed. If using a buffer, ensure it is fully dissolved and that the mobile phase is well-mixed.
-
Column Equilibration: Insufficient column equilibration, especially when changing mobile phases, can cause baseline drift. Always allow adequate time for the column to equilibrate with the new mobile phase.
Analyte Stability and Recovery Issues
Issue: I am experiencing a loss of my main analyte peak over a sequence of injections, or my recovery is poor.
Root Cause Analysis and Solutions:
This is a critical issue for aminopyridine acrylates and is often linked to their inherent reactivity.
-
In-situ Polymerization: As previously mentioned, the acrylate moiety can polymerize.
-
Check Inhibitor Concentration: Verify that a sufficient concentration of an appropriate inhibitor (e.g., 4-methoxyphenol) is present in your sample diluent and standards.
-
Minimize Residence Time: Use a shorter analysis time if possible to reduce the time the analyte spends in the system.
-
-
Adsorption to System Components: The aminopyridine group can interact with active sites in the HPLC system, leading to poor recovery.
-
System Passivation: Consider passivating your HPLC system, particularly if you are working with low concentrations of the analyte.
-
Section 3: Method Development and Validation Workflow
A systematic approach to method development is crucial for achieving a robust and reliable analytical method for aminopyridine acrylates.
Caption: A typical workflow for HPLC method development and validation.
Section 4: Data and Protocols
Table 1: Starting HPLC Parameters for Aminopyridine Acrylate Analysis
| Parameter | Recommended Starting Condition | Rationale |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | Good retention for moderately polar compounds.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to minimize peak tailing.[1][3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reversed-phase HPLC.[4] |
| Gradient | 5% to 95% B over 20 minutes | A good starting point for screening and separating impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides better reproducibility than ambient temperature. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overload. |
| Detector | PDA/UV at 210 nm and 260 nm | Monitors both the acrylate and aminopyridine chromophores.[4] |
| Sample Diluent | Mobile Phase A with inhibitor (e.g., 100 ppm MEHQ) | Ensures sample compatibility and stability.[6] |
Protocol: Forced Degradation Study
A forced degradation study is essential for developing a stability-indicating method.
-
Prepare Stock Solution: Prepare a stock solution of the aminopyridine acrylate in a suitable solvent.
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid sample in an oven at 80 °C for 48 hours.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 24 hours.
-
Analysis: Dilute the stressed samples to the working concentration and analyze by HPLC. Compare the chromatograms to an unstressed sample to identify degradation products.
Caption: A decision tree for troubleshooting common HPLC issues with aminopyridine acrylates.
References
-
Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. (n.d.). IOP Conference Series: Earth and Environmental Science. [Link]
-
HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. (n.d.). Waters. [Link]
-
Novel Approaches for the Analysis of Stabilizers in Technical Products. (n.d.). JKU ePUB. [Link]
-
Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. (n.d.). Shimadzu. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies. [Link]
-
Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. (n.d.). MDPI. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2019, October 2). BioPharm International. [Link]
-
Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014, May 31). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
“UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. (2024, March 3). International Journal of Novel Research and Development. [Link]
-
HPLC determination of residual monomers released from heat-cured acrylic resins. (2006, August 25). Analytical and Bioanalytical Chemistry. [Link]
-
Synthesis, homopolymerization and properties of p-aminopyridine methacrylate. (n.d.). ResearchGate. [Link]
-
HPLC Separation of Acrylic Acid and 4- Methoxyphenol on Primesep B Column. (n.d.). SIELC Technologies. [Link]
-
Analytical Methods for High Molecular Weight UV Stabilizers. (2022, June 20). Diva-portal.org. [Link]
-
How to Identify Ghost Peaks in U/HPLC. (2025, July 2). Phenomenex. [Link]
-
Conquer Ghost Peaks in HPLC: Identification and Elimination. (2024, July 4). Separation Science. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health (NIH). [Link]
-
What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. [Link]
-
Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst. (n.d.). ACS Publications. [Link]
-
How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]
-
What causes a “ghost” peak and what can I do to prevent this? (n.d.). Waters - Wyatt Technology. [Link]
-
Determination of two acrylates in environmental water by high performance liquid chromatography. (n.d.). E3S Web of Conferences. [Link]
-
Using of HPLC Analysis for Evaluation of Residual Monomer Content in Denture Base Material and Their Effect on Mechanical Properties. (n.d.). Journal of Physical Science. [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (n.d.). PubMed. [Link]
-
Polymer Stabilizer Analysis. (n.d.). SGS PSI. [Link]
-
Low Sample Carryover with Key Performance Indicators on the Alliance HPLC System. (n.d.). Waters. [Link]
-
Synthesis and Characterization of Novel Supramolecular Polymers. (2018, June 28). Student Theses - Faculty of Science and Engineering. [Link]
-
High Sensitivity MS Determination of Carryover in a New Autosampler Design. (n.d.). Shimadzu Scientific Instruments. [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]
-
Ghost Peak Investigation in a Reversed-Phase Gradient LC System. (2015, November 1). LCGC International. [Link]
-
How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs. (2025, February 14). Mastelf. [Link]
-
HPLC method development for fampridine using Analytical Quality by Design approach. (n.d.). ResearchGate. [Link]
-
How to get rid of carryover on my HPLC autosampler? (2016, November 28). ResearchGate. [Link]
Sources
- 1. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Separation of Acrylic Acid and 4- Methoxyphenol on Primesep B Column | SIELC Technologies [sielc.com]
- 5. diva-portal.org [diva-portal.org]
- 6. conquerscientific.com [conquerscientific.com]
- 7. jps.usm.my [jps.usm.my]
- 8. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. polymersolutions.com [polymersolutions.com]
- 12. ijnrd.org [ijnrd.org]
Technical Support Center: Refining Cytotoxicity Assay Parameters for Novel Acrylate Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) for refining cytotoxicity assay parameters, with a specific focus on the unique challenges presented by novel acrylate compounds. Our goal is to equip you with the expertise to design robust experiments, interpret your data with confidence, and overcome common hurdles in the lab.
Introduction: The Challenge of Acrylate Cytotoxicity
Acrylate and methacrylate monomers are reactive compounds widely used in the development of novel biomaterials and therapeutics.[1][2][3] However, their inherent reactivity poses significant challenges for accurately assessing cytotoxicity. These compounds can interact with cellular components and assay reagents, leading to misleading results. This guide will walk you through the critical parameters to consider, from assay selection to data interpretation, ensuring the scientific integrity of your findings.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise when working with acrylate compounds in cytotoxicity assays.
Q1: Which cytotoxicity assay is best for novel acrylate compounds?
A1: There is no single "best" assay. The optimal choice depends on the specific compound, the expected mechanism of cell death, and potential interactions with assay components. A multi-assay approach is highly recommended to obtain a comprehensive understanding of your compound's cytotoxic profile.
Key Considerations for Assay Selection:
-
Mechanism of Action: Is your compound expected to induce apoptosis, necrosis, or another form of cell death?
-
Compound Properties: Is your compound colored, fluorescent, or does it have reducing potential? These properties can interfere with specific assays.
-
Time Course of Cytotoxicity: Does your compound induce rapid or slow cell death? The assay window should align with the kinetics of cytotoxicity.
Here is a comparative overview of commonly used cytotoxicity assays:
| Assay Type | Principle | Advantages | Potential for Acrylate Interference |
| Metabolic Assays (e.g., MTT, MTS, alamarBlue®) | Measures metabolic activity, often via mitochondrial dehydrogenase function, as an indicator of cell viability.[4] | High-throughput, relatively inexpensive. | High. Acrylates can directly reduce tetrazolium salts or interfere with cellular redox environments.[5] |
| Membrane Integrity Assays (e.g., LDH Release) | Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. | Simple, endpoint assay. | Moderate. The compound could potentially inhibit LDH enzyme activity.[6] |
| Lysosomal Integrity Assays (e.g., Neutral Red Uptake) | Measures the ability of viable cells to take up and retain the neutral red dye in their lysosomes.[7][8][9] | Sensitive to lysosomal damage. | Low to moderate. Changes in lysosomal pH could affect dye retention. |
| Apoptosis Assays (e.g., Caspase Activity, Annexin V) | Detects specific markers of apoptosis, such as caspase enzyme activation or phosphatidylserine externalization.[10][11][12][13] | Provides mechanistic insight into the mode of cell death. | Low. Generally less prone to direct chemical interference. |
| ATP-Based Assays | Quantifies intracellular ATP levels as a measure of cell viability. | Rapid, highly sensitive. | Moderate. Acrylates could interfere with ATP production or luciferase-based detection. |
Q2: My MTT assay results show increased "viability" at high concentrations of my acrylate compound. What's happening?
A2: This is a classic example of assay interference. The MTT assay relies on the reduction of a yellow tetrazolium salt (MTT) to a purple formazan product by metabolically active cells.[4] However, some compounds, particularly those with reducing properties, can directly reduce MTT, leading to a false-positive signal that is independent of cell viability.[5]
Troubleshooting Steps:
-
Perform a cell-free control: Add your compound to culture medium without cells, then perform the MTT assay. If you observe a color change, your compound is directly interacting with the MTT reagent.
-
Switch to a different assay: Consider using an assay with a different detection principle, such as the Neutral Red Uptake or LDH release assay.
-
Confirm with microscopy: Visually inspect the cells under a microscope to confirm cell death at concentrations where the MTT assay shows high "viability."
Q3: I'm seeing high background in my LDH assay, even in my untreated control wells. What are the likely causes?
A3: High background LDH release in control wells indicates that the cells are stressed or dying, or that there is an external source of LDH.[6][14]
Common Causes and Solutions:
-
Suboptimal Cell Culture Conditions: Ensure your cells are healthy, within a low passage number, and not over-confluent, as this can lead to spontaneous cell death.[6][15]
-
Serum in the Medium: The serum used to supplement your culture medium can have high endogenous LDH activity.[6][16][17][18] It's advisable to test the serum for LDH activity or reduce the serum concentration during the assay.
-
Handling-Induced Damage: Overly vigorous pipetting during media changes or reagent addition can physically damage cell membranes, causing LDH to leak.[6]
-
Microbial Contamination: Bacterial or yeast contamination can lead to cell stress and death.[6]
Q4: How does the reactivity of acrylates with glutathione affect cytotoxicity measurements?
A4: Acrylate and methacrylate monomers can deplete intracellular glutathione (GSH) through direct conjugation, a process often catalyzed by glutathione S-transferases (GST).[19][20][21][22] GSH is a critical antioxidant, and its depletion can lead to increased levels of reactive oxygen species (ROS), oxidative stress, and subsequent cell death.[21] This mechanism of toxicity may not be fully captured by all assays. For instance, an assay that only measures membrane integrity might not detect early cytotoxic events related to oxidative stress.
Recommendations:
-
Measure GSH levels: Consider performing a glutathione assay to directly measure the impact of your compound on intracellular GSH levels.
-
Assess ROS production: Use a fluorescent probe to measure the generation of reactive oxygen species in response to your compound.
-
Correlate with apoptosis markers: Investigate the activation of apoptotic pathways, as oxidative stress is a common trigger for apoptosis.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter.
Troubleshooting Guide 1: Inconsistent Results and High Variability
| Potential Cause | Explanation | Troubleshooting Steps |
| Uneven Cell Seeding | Inconsistent cell numbers across wells will lead to variable results. | Ensure a homogenous cell suspension before seeding. Allow plates to sit at room temperature for a short period before incubation to promote even cell distribution.[23] |
| Edge Effects | Wells on the periphery of the plate are more prone to evaporation, leading to changes in media concentration and temperature. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier. |
| Compound Solubility Issues | Poorly soluble compounds can precipitate out of solution, leading to inconsistent concentrations and inaccurate results. | Visually inspect your compound dilutions for any signs of precipitation. Consider using a different solvent or a lower concentration range. |
| Inconsistent Incubation Times | Variations in incubation times with the compound or assay reagents can affect the final readout. | Use a multichannel pipette and a consistent workflow to minimize timing differences between plates. |
Troubleshooting Guide 2: Assay Interference with Acrylate Compounds
| Type of Interference | Affected Assays | Troubleshooting and Validation |
| Direct Reduction of Assay Reagent | MTT, MTS, alamarBlue® | Cell-free control: Incubate the compound with the assay reagent in the absence of cells. A color or fluorescence change indicates direct interaction. |
| Enzyme Inhibition | LDH Assay | Positive control spike-in: Add the compound to the positive control (lysed cells). A reduced signal suggests enzyme inhibition.[6] |
| Colorimetric/Fluorometric Interference | All absorbance or fluorescence-based assays | Compound-only control: Measure the absorbance or fluorescence of the compound in the assay medium at the detection wavelength. Subtract this background from your experimental values. |
| Interaction with Serum Proteins | All assays | Serum-free incubation: Perform the final assay incubation step in a serum-free medium to minimize protein interactions. |
Part 3: Experimental Protocols and Workflows
This section provides standardized protocols for key assays and a workflow for selecting the most appropriate assay.
Workflow for Selecting a Cytotoxicity Assay for Acrylate Compounds
Caption: A decision-making workflow for selecting appropriate cytotoxicity assays for novel acrylate compounds.
Protocol: Neutral Red Uptake Assay
The Neutral Red Uptake (NRU) assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[9][24]
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
Complete cell culture medium
-
Neutral Red solution (e.g., 0.33 g/L in ultra-pure water)[8]
-
DPBS (without calcium and magnesium)
-
Neutral Red Destain Solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)[8][9]
-
Microplate reader (540 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate overnight.[24]
-
Compound Treatment: Treat cells with a serial dilution of your acrylate compound for the desired exposure time. Include untreated and solvent controls.
-
Dye Incubation:
-
Washing:
-
Remove the Neutral Red solution.
-
Wash the cells with 150 µL of DPBS.[8]
-
-
Destaining:
-
Add 150 µL of Neutral Red Destain Solution to each well.[8]
-
Shake the plate for 10-20 minutes to extract the dye.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[24]
Protocol: Caspase-3/7 Activity Assay (Fluorometric)
This assay detects the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.[11][12]
Materials:
-
Cells of interest
-
96-well black, clear-bottom tissue culture plates
-
Complete cell culture medium
-
Caspase-3/7 reagent (containing a DEVD peptide conjugated to a nucleic acid-binding dye)[12]
-
Apoptosis inducer (e.g., staurosporine) as a positive control
-
Fluorescence microplate reader (e.g., Ex/Em ~490/525 nm)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with your acrylate compound and controls as described previously.
-
Reagent Addition: Add the Caspase-3/7 reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at 37°C for the recommended time (typically 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader. An increase in fluorescence indicates caspase-3/7 activation.
Data Interpretation and Visualization
A common way to represent cytotoxicity data is through a dose-response curve, from which an IC50 value (the concentration of the compound that inhibits 50% of the cell population) can be determined.
Caption: An example of a dose-response curve used to determine the IC50 value of a compound.
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- Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and ... (n.d.). PubMed.
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- Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). Immunologix.
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- Neutral Red Uptake Cytotoxicity Assay Introduction Components and Recommended Storage Protocol. (n.d.). Quality Biological.
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- ab234039 Neutral Red Assay Kit - Cell Viability / Cytotoxicity. (2023, June 6). Abcam.
- Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen.
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- Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (n.d.). PMC - NIH.
- Cell toxicity of methacrylate monomers-The role of glutathione adduct formation. (2025, August 9). ResearchGate.
- In vitro cytotoxicity of self-curing acrylic resins of different colors. (n.d.). PMC - NIH.
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- LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (n.d.).
- Assessing the Biocompatibility of Novel Rubidium Acrylate Polymers: A Comparative Guide. (n.d.). Benchchem.
- Cytotoxic effects of acrylic acid, methacrylic acid, their corresponding saturated carboxylic acids, HEMA, and hydroquinone on fibroblasts derived from human pulp. (2025, August 7). ResearchGate.
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- LDH Assay with complete media? (2013, February 12). ResearchGate.
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- Cytotoxic effects of acrylic acid, methacrylic acid, their corresponding saturated carboxylic acids, HEMA, and hydroquinone on fibroblasts derived from human pulp. (n.d.). PubMed.
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- Non-genotoxicity of acrylic acid and n-butyl acrylate in a mammalian cell system (SHE cells). (n.d.).
- Cytotoxicity testing of cyanoacrylates using direct contact assay on cell cultures. (1994, January). PubMed.
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- Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. (2023, October 9). PMC - PubMed Central.
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Validation & Comparative
A Comparative Guide to the Biological Validation of Methyl (E)-3-(6-aminopyridin-3-yl)acrylate
This guide provides a comprehensive framework for the validation of the biological activity of methyl (E)-3-(6-aminopyridin-3-yl)acrylate. Given the nascent stage of research on this specific molecule, this document outlines a scientifically rigorous, hypothesis-driven approach to its evaluation. We will leverage insights from structurally related pyridine and acrylate derivatives to propose a validation strategy against relevant cancer-associated kinases, comparing its potential efficacy with established inhibitors.
Introduction: Rationale and Therapeutic Potential
The chemical scaffold of this compound, featuring a 6-aminopyridine core linked to a methyl acrylate moiety, presents a compelling case for investigation as a therapeutic agent. The pyridine ring is a well-established pharmacophore in numerous approved drugs, including kinase inhibitors, owing to its ability to form crucial hydrogen bonds within ATP-binding sites of enzymes.[1][2] Derivatives of pyridine and the structurally similar pyrimidine have shown potent inhibitory activity against key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR) and BRAF.[3][4][5][6][7] Furthermore, various acrylate derivatives have been synthesized and demonstrated significant antiproliferative effects against cancer cell lines.[8][9]
The convergence of these two moieties in this compound suggests a high probability of biological activity, particularly in the domain of oncology. This guide, therefore, outlines a systematic approach to validate its anticancer potential, focusing on its activity as a kinase inhibitor.
Comparative Validation Strategy
To ascertain the therapeutic potential of this compound, a direct comparison with established kinase inhibitors possessing similar structural motifs is essential. For this purpose, we have selected Sorafenib , a multi-kinase inhibitor with a pyridine moiety, and Erlotinib , an EGFR inhibitor based on a related quinazoline scaffold, as benchmarks.[10][11][12]
The validation workflow will proceed in a tiered approach, beginning with broad-spectrum cytotoxicity screening, followed by specific kinase inhibition assays and downstream signaling analysis.
Experimental Workflow Diagram
Caption: Tiered workflow for the biological validation of this compound.
Experimental Protocols
Cell Viability (MTT) Assay
This assay will determine the concentration of the test compound required to inhibit the growth of a panel of cancer cell lines by 50% (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A375 for BRAF, A549 for EGFR) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, Sorafenib, and Erlotinib (e.g., from 0.01 µM to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.
In Vitro Kinase Inhibition Assay
This biochemical assay will directly measure the inhibitory effect of the test compound on the activity of purified kinases.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the purified kinase (e.g., recombinant human BRAF or EGFR), a specific substrate peptide, and varying concentrations of the test compound or control inhibitors.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, ELISA, or radiometric assay).
-
Data Analysis: Determine the kinase activity as a percentage of the control (no inhibitor) and calculate the IC50 value for each compound.
Western Blot Analysis for Downstream Signaling
This technique will be used to assess the impact of the compound on the phosphorylation status of key proteins in the targeted signaling pathways.
Protocol:
-
Cell Lysis: Treat cancer cells with the IC50 concentration of the test compound for a defined period, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., p-ERK, ERK, p-AKT, AKT).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Hypothetical Signaling Pathway Diagram
Caption: Potential inhibition of MAPK and PI3K/AKT pathways by the test compound.
Comparative Data Summary (Hypothetical)
The following tables present a hypothetical outcome of the proposed validation experiments, designed for clear comparison.
Table 1: In Vitro Cytotoxicity (IC50 in µM)
| Compound | A375 (BRAF V600E) | A549 (EGFR wt) | MCF-7 (PIK3CA mut) | HCT116 (KRAS mut) |
| This compound | 5.2 | 12.8 | 25.1 | >50 |
| Sorafenib | 2.5 | 8.1 | 6.4 | 7.9 |
| Erlotinib | >50 | 5.7 | >50 | >50 |
Table 2: In Vitro Kinase Inhibition (IC50 in nM)
| Compound | BRAF (V600E) | EGFR | VEGFR2 |
| This compound | 150 | 450 | 800 |
| Sorafenib | 50 | 90 | 20 |
| Erlotinib | >10,000 | 2 | >10,000 |
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically sound methodology for the initial biological validation of this compound. The proposed comparative approach against established drugs provides a robust framework for assessing its potential as a novel anticancer agent. Based on the hypothetical data, this compound may exhibit moderate, selective inhibitory activity against BRAF and EGFR.
Further investigations should focus on structure-activity relationship (SAR) studies to optimize its potency and selectivity. In vivo studies using xenograft models would be the subsequent critical step to evaluate its efficacy and pharmacokinetic properties in a physiological context. The presence of the aminopyridine scaffold suggests that further chemical modifications could lead to the development of highly potent and selective kinase inhibitors.[3][6][7]
References
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BRAF inhibitors based on an imidazo[1][6]pyridin-2-one scaffold and a meta substituted middle ring. PubMed. Available at: [Link]
-
Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. PMC - NIH. Available at: [Link]
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Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. PubMed. Available at: [Link]
-
Development of a novel chemical class of BRAF inhibitors offers new hope for melanoma treatment. PubMed. Available at: [Link]
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Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. NIH. Available at: [Link]
-
New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. NIH. Available at: [Link]
-
Pyridoimidazolones as Novel Potent Inhibitors of v-Raf Murine Sarcoma Viral Oncogene Homologue B1 (BRAF). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents. PubMed. Available at: [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. NIH. Available at: [Link]
-
Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. NIH. Available at: [Link]
-
One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Publishing. Available at: [Link]
-
Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. PMC - NIH. Available at: [Link]
-
Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. MDPI. Available at: [Link]
-
Novel 3-Methyl-1,6-Diazaphenothiazine as an Anticancer Agent—Synthesis, Structure, and In Vitro Anticancer Evaluation. MDPI. Available at: [Link]
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Mechanistic insight on (E)-methyl 3-(2-aminophenyl)acrylate cyclization reaction by multicatalysis of solvent and substrate. PubMed. Available at: [Link]
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1-Benzyl-2-methyl-3-indolylmethylene barbituric acid derivatives: anti-cancer agents that target nucleophosmin 1 (NPM1). PubMed Central. Available at: [Link]
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A Comparative Analysis of Methyl (E)-3-(6-aminopyridin-3-yl)acrylate and Established Kinase Inhibitors
A Senior Application Scientist's Guide to Evaluating a Novel Aminopyridine-Based Kinase Inhibitor Candidate
In the landscape of kinase inhibitor discovery, the identification of novel scaffolds that exhibit potent and selective activity remains a paramount objective. The aminopyridine moiety has emerged as a "privileged" scaffold, forming the core of numerous clinically successful kinase inhibitors.[1][2][3][4] This guide provides a comprehensive comparative analysis of a novel compound, methyl (E)-3-(6-aminopyridin-3-yl)acrylate, against a panel of well-characterized kinase inhibitors that also feature the aminopyridine core.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison, supporting experimental data, and detailed protocols to facilitate the evaluation of this and similar compounds. We will delve into the structural rationale for its potential as a kinase inhibitor, compare its hypothetical performance in key assays against established drugs, and provide the methodologies to validate these findings in your own laboratories.
Introduction to the Aminopyridine Scaffold and the Candidate Compound
The aminopyridine scaffold is a versatile heterocyclic motif that has been extensively explored in medicinal chemistry, particularly in the design of kinase inhibitors.[5] Its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an excellent starting point for inhibitor design.[1][6] Modifications to the aminopyridine core can be strategically employed to enhance potency and selectivity for specific kinases.[1][7]
Our compound of interest, This compound , incorporates this key aminopyridine scaffold. Its chemical structure is presented below:
Figure 1: Chemical Structure of this compound
A 2D representation of the chemical structure of this compound.
The presence of the 6-aminopyridin-3-yl group suggests a potential interaction with the kinase hinge region, while the methyl acrylate moiety provides a vector for further chemical modification to explore structure-activity relationships (SAR).
Comparative Kinase Inhibitors
To provide a robust comparison, we have selected three well-established kinase inhibitors that feature an aminopyridine or a related bioisosteric scaffold. These inhibitors target different kinase families, allowing for a broad assessment of the potential selectivity profile of our candidate compound.
-
Gefitinib (Iressa®): An inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, widely used in the treatment of non-small cell lung cancer. It features a quinazoline scaffold, a close bioisostere of the aminopyridine core.
-
Dasatinib (Sprycel®): A multi-targeted kinase inhibitor that potently inhibits BCR-ABL and Src family kinases. It contains an aminopyrimidine scaffold.
-
Ruxolitinib (Jakafi®): An inhibitor of the Janus kinases (JAK1 and JAK2), approved for the treatment of myelofibrosis and polycythemia vera. It is based on a pyrrolopyrimidine core.
Comparative Performance Analysis (Hypothetical Data)
The following table summarizes the hypothetical inhibitory activity (IC50) of this compound against a panel of kinases, compared to the selected known inhibitors. This data is illustrative and would require experimental validation.
| Kinase Target | This compound (IC50, nM) | Gefitinib (IC50, nM) | Dasatinib (IC50, nM) | Ruxolitinib (IC50, nM) |
| EGFR | 500 | 2 | >10,000 | >10,000 |
| Src | 150 | >10,000 | 0.8 | >10,000 |
| JAK2 | 800 | >10,000 | 12 | 3.3 |
| ALK2 | 75 | >10,000 | 30 | >10,000 |
This hypothetical data suggests that this compound may exhibit moderate inhibitory activity against Src and ALK2 kinases, with weaker activity against EGFR and JAK2. This profile indicates a degree of selectivity that warrants further investigation.
Experimental Protocols for Validation
To experimentally validate the kinase inhibitory potential of this compound, a series of in vitro and cell-based assays should be performed. The following are detailed, step-by-step methodologies for key experiments.
In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay directly measures the binding of the test compound to the kinase of interest.
Workflow Diagram:
Workflow for the LanthaScreen® Eu Kinase Binding Assay.
Protocol:
-
Prepare Assay Buffer: 1X Kinase Buffer A (Invitrogen, PV3189).
-
Compound Dilution: Prepare a 10-point serial dilution of this compound in DMSO, starting at a concentration of 1 mM.
-
Kinase-Tracer Mixture: Prepare a solution containing the kinase of interest and the corresponding Alexa Fluor® 647-labeled tracer in the assay buffer. The final concentration of the kinase and tracer will depend on the specific kinase being assayed.
-
Assay Plate Preparation: Add 2.5 µL of the serially diluted compound to the wells of a 384-well plate.
-
Reaction Initiation: Add 7.5 µL of the kinase-tracer mixture to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Calculate the emission ratio of the acceptor (665 nm) to the donor (615 nm). Plot the emission ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Phosphorylation Assay (Western Blot)
This assay determines the ability of the compound to inhibit the phosphorylation of a downstream substrate of the target kinase in a cellular context.
Hypothetical Signaling Pathway:
A simplified signaling pathway illustrating Src-mediated STAT3 phosphorylation.
Protocol:
-
Cell Culture: Culture a relevant cell line (e.g., A431 for EGFR, PC-3 for Src) in appropriate growth medium.
-
Compound Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-STAT3). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the effect of the compound on substrate phosphorylation.
Conclusion and Future Directions
The preliminary analysis presented in this guide suggests that this compound holds promise as a starting point for the development of novel kinase inhibitors. Its aminopyridine scaffold provides a strong foundation for potent kinase binding. The hypothetical data indicates a potential for selectivity towards certain kinases, which, if validated, would be a desirable characteristic.
The provided experimental protocols offer a clear path for the comprehensive evaluation of this compound's biological activity. Further studies should focus on:
-
Broad Kinase Profiling: Screening the compound against a large panel of kinases to fully elucidate its selectivity profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify modifications that enhance potency and selectivity.[1][6][7]
-
In Vivo Efficacy Studies: Evaluating the compound's anti-tumor or anti-inflammatory activity in relevant animal models.
By systematically applying the methodologies outlined in this guide, researchers can effectively assess the therapeutic potential of this compound and contribute to the ongoing quest for novel and effective kinase inhibitors.
References
-
Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. [Link]
-
Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed. [Link]
-
Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed. [Link]
-
Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. PubMed. [Link]
-
2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. PubMed. [Link]
-
Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. National Institutes of Health. [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]
-
Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin. PubMed. [Link]
-
Reaction with 3-aminopyridine with methyl acrylate. ResearchGate. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
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A Technical Guide to the Structure-Activity Relationship (SAR) of Aminopyridine Acrylates as Covalent Enzyme Inhibitors
For researchers, medicinal chemists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a continuous endeavor. Among the myriad of scaffolds and reactive groups explored, the combination of an aminopyridine core with an acrylate "warhead" has emerged as a promising strategy for developing targeted covalent inhibitors. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of aminopyridine acrylates, offering insights into their design, synthesis, and biological evaluation, with a primary focus on their role as kinase inhibitors.
Introduction: The Synergy of Aminopyridine and Acrylate Moieties
The aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently found in FDA-approved drugs.[1] Its nitrogen atoms can act as hydrogen bond acceptors and donors, facilitating interactions with the hinge region of kinase active sites.[2] The acrylate group, on the other hand, is a well-established Michael acceptor, capable of forming a covalent bond with nucleophilic residues, most commonly cysteine, within the target enzyme's active site.[3][4] This covalent interaction can lead to irreversible or long-lasting inhibition, offering advantages in terms of potency and duration of action.
The strategic combination of these two moieties in aminopyridine acrylates allows for a two-step mechanism of inhibition: initial reversible binding driven by the aminopyridine core, followed by irreversible covalent bond formation by the acrylate warhead. This guide will dissect the SAR of this class of compounds, exploring how modifications to both the aminopyridine scaffold and the acrylate group influence their inhibitory activity and selectivity.
Comparative Analysis of Structural Modifications
The potency and selectivity of aminopyridine acrylates can be finely tuned by strategic modifications at various positions. Here, we compare the impact of these changes on their biological activity, with a focus on kinase inhibition.
The Acrylate "Warhead": Tuning Reactivity and Reversibility
The electrophilicity of the acrylate Michael acceptor is a critical determinant of both on-target reactivity and off-target toxicity.[3] While a more reactive warhead can lead to faster and more efficient target engagement, it may also increase the likelihood of non-specific reactions with other biological nucleophiles.
Table 1: Comparison of Acrylate Warhead Modifications and Their Impact on Kinase Inhibition
| Modification on Acrylate | Rationale | Observed Effect on Activity | Representative Target(s) | Reference(s) |
| Unsubstituted Acrylamide | Standard Michael acceptor. | Potent irreversible inhibition. Can have off-target reactivity. | EGFR, BTK | [3][5] |
| α-Cyanoacrylamide | Increased electrophilicity and acidity of the α-proton. | Can lead to reversible covalent inhibition, potentially reducing off-target effects. | TAK1 | [6] |
| α-Fluoroacrylamide | Increased electrophilicity. | Potent irreversible inhibition. | FGFR4 | |
| Methacrylamide | Reduced reactivity compared to acrylamide. | Can improve selectivity by reducing off-target reactions. | BTK |
The introduction of an electron-withdrawing group, such as a cyano group at the α-position of the acrylamide, can increase its electrophilicity and also enhance the acidity of the α-proton in the resulting covalent adduct. This can facilitate a retro-Michael reaction, leading to reversible covalent inhibition.[6] This strategy can be employed to mitigate the risks associated with permanent off-target modification while maintaining potent on-target activity.
The Aminopyridine Scaffold: Optimizing Binding and Selectivity
Substitutions on the aminopyridine ring are crucial for achieving high-affinity binding to the target enzyme and for modulating physicochemical properties such as solubility and membrane permeability.
Table 2: Impact of Substitutions on the Aminopyridine Scaffold on Kinase Inhibition
| Substitution Position | Nature of Substituent | Rationale | Observed Effect on Activity | Representative Target(s) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Position-4 | Bulky hydrophobic groups | Occupy hydrophobic pockets in the kinase active site. | Increased potency and selectivity. | JAK2 |[2][7] | | Position-5 | Small, polar groups | Can form additional hydrogen bonds or improve solubility. | Can modulate potency and pharmacokinetic properties. | EGFR |[3] | | Position-6 | Varies | Can influence the orientation of the acrylate warhead. | Potency is sensitive to the size and nature of the substituent. | BTK |[8] |
For instance, in the development of JAK2 inhibitors, the introduction of bulky hydrophobic groups at the 4-position of the aminopyridine ring has been shown to enhance potency and selectivity.[2][7] These groups can occupy a hydrophobic pocket adjacent to the ATP-binding site, leading to a more favorable binding interaction.
Experimental Protocols
To facilitate the exploration and validation of SAR in aminopyridine acrylates, this section provides representative experimental protocols for their synthesis and biological evaluation.
General Synthesis of Aminopyridine Acrylates
The most common method for the synthesis of aminopyridine acrylates involves the reaction of an aminopyridine with an activated acrylic acid derivative, such as acryloyl chloride.[9]
Step-by-Step Synthesis Protocol:
-
Dissolve the aminopyridine starting material in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base , such as triethylamine or diisopropylethylamine, to the reaction mixture to act as an acid scavenger.
-
Slowly add a solution of acryloyl chloride in the same solvent to the reaction mixture.
-
Stir the reaction mixture at 0 °C for a specified period (e.g., 1-2 hours) and then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aminopyridine acrylate.
Caption: General workflow for the synthesis of aminopyridine acrylates.
In Vitro Kinase Assay for Covalent Inhibitors
The inhibitory activity of aminopyridine acrylates is typically assessed using an in vitro kinase assay. For covalent inhibitors, it is important to measure the time-dependent inhibition to determine the rate of covalent bond formation.[4]
Step-by-Step Kinase Assay Protocol:
-
Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Add the aminopyridine acrylate inhibitor at various concentrations to the reaction mixture.
-
Incubate the reaction at a specific temperature (e.g., 37 °C) for different time points.
-
Stop the reaction at each time point by adding a quenching solution (e.g., a solution containing EDTA to chelate Mg2+, which is required for kinase activity).
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody-based ELISA, radiometric assay, or a luminescence-based assay that measures the amount of ATP remaining.
-
Calculate the percentage of inhibition for each inhibitor concentration and time point.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) at each time point. For covalent inhibitors, the IC50 will decrease over time as more of the enzyme becomes covalently modified.
-
Calculate the kinetic parameters k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration at which the rate of inactivation is half-maximal) to quantify the efficiency of covalent inhibition.
Caption: Workflow for an in vitro kinase assay to evaluate covalent inhibitors.
Visualization of Key SAR Principles
The following diagram illustrates the key structural components of an aminopyridine acrylate inhibitor and the regions that are typically modified to optimize its activity.
Caption: Key structural components of aminopyridine acrylates and their interactions.
Conclusion and Future Directions
The SAR studies of aminopyridine acrylates have provided valuable insights into the design of potent and selective covalent enzyme inhibitors. By carefully tuning the reactivity of the acrylate warhead and optimizing the binding interactions of the aminopyridine scaffold, researchers can develop compounds with improved therapeutic profiles. Future research in this area will likely focus on the development of novel warheads with tailored reactivity and reversibility, as well as the exploration of new aminopyridine substitution patterns to enhance selectivity and overcome drug resistance. The principles outlined in this guide provide a solid foundation for the continued development of this important class of therapeutic agents.
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A Senior Application Scientist's Guide to the Comparative Biological Activities of Aminopyridine Isomers
For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric differences is paramount to innovation. This guide provides an in-depth comparative analysis of the three structural isomers of aminopyridine: 2-aminopyridine (2-AP), 3-aminopyridine (3-AP), and 4-aminopyridine (4-AP). The subtle shift of the amino group on the pyridine ring dramatically alters the molecule's electronic properties, basicity, and spatial arrangement, leading to distinct biological activities. This document will explore these differences through a lens of field-proven insights, supported by experimental data and detailed protocols.
Physicochemical Properties: The Foundation of Biological Interaction
The biological activity of any small molecule is fundamentally governed by its physicochemical properties. For the aminopyridine isomers, the position of the electron-donating amino group in relation to the electron-withdrawing ring nitrogen dictates the electron density distribution, and consequently, their basicity (pKa). This, in turn, influences their ionization state at physiological pH, membrane permeability, and ability to interact with biological targets.
| Parameter | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine | Data Source(s) |
| Structure | ||||
| CAS Number | 504-29-0 | 462-08-8 | 504-24-5 | N/A |
| Molecular Weight ( g/mol ) | 94.11 | 94.11 | 94.11 | [1] |
| pKa (Conjugate Acid) | 6.86 | 6.0 | 9.17 | [2] |
| Predicted Relative Basicity | Moderate | Low | High | [2] |
Expert Insights: The stark difference in basicity is a critical determinant of the isomers' biological behavior. 4-Aminopyridine's high pKa of 9.17 is due to the powerful electron-donating resonance effect of the amino group at the para-position, which significantly increases the electron density on the ring nitrogen[2]. This makes it the strongest base of the three. Conversely, 3-aminopyridine is the weakest base because the amino group's resonance effect cannot be delocalized onto the ring nitrogen from the meta-position[2]. 2-Aminopyridine exhibits intermediate basicity. This hierarchy in basicity directly impacts the degree of protonation at physiological pH (~7.4), influencing how each isomer crosses biological membranes and interacts with the binding pockets of proteins.
Comparative Analysis in Key Biological Assays
Direct comparative studies of all three aminopyridine isomers in the same biological assays are not abundant in the literature. However, by synthesizing data from various sources, a comparative picture emerges, particularly in the realms of ion channel modulation, enzyme inhibition, and cytotoxicity.
Modulation of Voltage-Gated Potassium (Kv) Channels
The most well-documented biological activity of an aminopyridine isomer is the blockade of voltage-gated potassium channels by 4-aminopyridine. This action underlies its therapeutic use in improving symptoms of multiple sclerosis[3][4].
Mechanism of Action: 4-Aminopyridine
4-AP is a broad-spectrum blocker of Kv channels[3]. It is thought to enter the channel from the intracellular side and physically occlude the pore, thereby inhibiting the outward flow of potassium ions. This prolongs the duration of the action potential, leading to an increased influx of calcium ions through voltage-gated calcium channels, which in turn enhances the release of neurotransmitters at the synapse[5].
Caption: Workflow for the MTT cytotoxicity assay.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE and can be used to screen for inhibitors.
Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0).
-
DTNB (Ellman's Reagent) Solution (10 mM in phosphate buffer).
-
Acetylthiocholine Iodide (ATChI) Substrate Solution (10 mM in deionized water, prepare fresh).
-
AChE Enzyme Solution (e.g., from Electrophorus electricus, diluted in phosphate buffer to a working concentration).
-
Aminopyridine Isomer Stock Solutions (10 mM in DMSO), with serial dilutions in phosphate buffer.
-
-
Assay Plate Setup (96-well plate):
-
Test Wells: 25 µL of aminopyridine isomer dilution.
-
Positive Control (No Inhibition): 25 µL of phosphate buffer (with DMSO).
-
Blank: 50 µL of phosphate buffer.
-
-
Enzyme Addition and Pre-incubation: Add 25 µL of AChE solution to all wells except the blank. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 50 µL of DTNB solution to all wells. To start the reaction, add 25 µL of ATChI substrate solution to all wells.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Calculate the percentage of inhibition for each isomer concentration using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100.
-
Determine the IC₅₀ value from the dose-response curve.
-
Caption: Workflow for the AChE inhibition assay.
Conclusion and Future Directions
The three isomers of aminopyridine, while structurally similar, exhibit distinct physicochemical properties that translate into a spectrum of biological activities. 4-Aminopyridine is a well-characterized potassium channel blocker with established clinical applications. 2-Aminopyridine serves as a valuable pharmacophore, particularly in the development of enzyme inhibitors. The biological landscape of 3-aminopyridine is the least explored of the three, presenting an opportunity for novel discoveries.
The lack of direct, side-by-side comparative studies across a broad range of biological assays represents a significant gap in the literature. Future research should focus on systematic, head-to-head comparisons of these isomers to build a more comprehensive understanding of their structure-activity relationships. Such studies will undoubtedly unlock new therapeutic avenues and refine our understanding of how subtle isomeric changes can have profound biological consequences.
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A Technical Guide to Evaluating the Specificity of Methyl (E)-3-(6-aminopyridin-3-yl)acrylate
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
In the landscape of modern drug discovery, the quest for highly specific molecular agents is paramount. The aminopyridine scaffold has emerged as a "privileged structure," forming the core of numerous clinically successful enzyme inhibitors.[1][2] Its ability to form key hydrogen bonds, particularly with the hinge region of kinases, has made it a cornerstone in the development of targeted therapies.[3][4] Paired with an acrylate moiety, a known Michael acceptor that can engage in covalent interactions, methyl (E)-3-(6-aminopyridin-3-yl)acrylate presents as a molecule of significant interest for researchers in oncology, immunology, and infectious diseases. While its precise biological targets remain uncharacterized, its structural motifs suggest a potential for enzyme inhibition, possibly through a covalent mechanism.
This guide provides a comprehensive framework for evaluating the target specificity of this compound. We will delve into a multi-pronged experimental approach, comparing its hypothetical performance with known aminopyridine-based inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize novel small molecules.
Comparative Analysis: Learning from Structurally Related Inhibitors
To contextualize our evaluation, it is instructive to examine the specificity profiles of other aminopyridine-containing compounds. The aminopyrimidine scaffold, a close relative, has been extensively studied, revealing that while it can be a potent hinge-binder, achieving kinome-wide selectivity can be challenging.[3][5] This inherent promiscuity, however, can also be leveraged to target understudied kinases.[3][5]
| Compound/Scaffold | Primary Target(s) | Key Specificity Insights | Reference(s) |
| Aminopyrimidine Derivatives | Various Kinases (e.g., DRAK1, BMP2K, MARK3/4) | Can be potent but often exhibit polypharmacology. Modifications at the 5-position of the pyrimidine core can enhance selectivity. | [3][5] |
| 3-aminopyridin-2-one Fragments | MPS1 and Aurora Kinases | Fragment-based screening can identify inhibitors with good ligand efficiency. Selectivity can be challenging to maintain during fragment-to-lead optimization. | [4][6] |
| Aminopyridine-based FabI Inhibitors | Bacterial Enoyl-ACP Reductase (FabI) | Demonstrates that the aminopyridine scaffold can be tailored to target non-kinase enzymes with high potency and antibacterial activity. | [7][8] |
| Acrylate-based Derivatives | β-tubulin, EGFR | The acrylate group can act as a covalent warhead, leading to potent and sometimes selective inhibition. Off-target reactivity is a key consideration. | [9][10] |
Given these precedents, a thorough and unbiased assessment of this compound's interactome is crucial.
Experimental Workflows for Specificity Profiling
A robust evaluation of specificity requires a multi-tiered approach, moving from broad, unbiased screening to more targeted validation in cellular contexts. The following experimental workflows provide a comprehensive strategy.
Caption: A tiered approach to specificity profiling.
Kinome-Wide Specificity Profiling (KINOMEscan®)
The presence of the aminopyridine scaffold strongly suggests potential kinase activity. A broad, competition-based binding assay is the logical first step to map the kinome-wide interaction landscape.
Causality Behind Experimental Choices: This method provides a quantitative measure of binding affinity (Kd) against a large panel of kinases (typically over 400), offering an unbiased view of both on-target and off-target interactions.[11][12][13] It is performed in vitro, which isolates the direct binding events from cellular signaling complexities.
Experimental Protocol: KINOMEscan®
-
Compound Preparation: Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Assay Setup: The compound is tested at a fixed concentration (e.g., 1 µM) against a panel of DNA-tagged kinases. The assay relies on the competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase.
-
Quantification: The amount of kinase captured on the solid support is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of captured kinase indicates a stronger interaction with the test compound.
-
Data Analysis: Results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. Hits are often defined as compounds that yield a %Ctrl value below a certain threshold (e.g., <10% or <35%). A selectivity score (e.g., S10 at 1 µM) can be calculated, representing the fraction of kinases inhibited beyond 90%.[3][11]
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to confirm target engagement in a more physiologically relevant environment, such as intact cells or cell lysates.[14][15][16] It relies on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.
Causality Behind Experimental Choices: This assay validates that the compound can enter cells and bind to its target in the complex milieu of the cellular proteome. It is particularly useful for confirming the engagement of hits identified from in vitro screens like kinome scanning.[16][17][18]
Caption: The general workflow of a Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat cells with varying concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 1 hour).
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Detection: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein identified in the initial screen.
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Unbiased Target Deconvolution via Chemical Proteomics
Given the reactive potential of the acrylate moiety, it is crucial to perform an unbiased search for all potential protein targets, not just kinases. Chemical proteomics is the ideal tool for this purpose.[19][20][21][22]
Causality Behind Experimental Choices: This approach can identify both covalent and non-covalent interactors across the entire proteome, providing a comprehensive specificity profile. It is essential for identifying potential off-target liabilities that could lead to toxicity.
Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)
-
Probe Synthesis: Synthesize a probe version of this compound that includes a reporter tag (e.g., an alkyne handle for click chemistry) without significantly altering its bioactivity.
-
Cell Lysate Treatment: Treat cell lysates with a range of concentrations of the parent compound, this compound, to pre-block its targets.
-
Probe Labeling: Add the alkyne-tagged probe to the lysates. The probe will only label proteins whose binding sites are not already occupied by the parent compound.
-
Click Chemistry and Enrichment: Use copper-catalyzed click chemistry to attach a biotin tag to the alkyne handle of the probe. Enrich the biotin-tagged proteins using streptavidin beads.
-
Proteomics Analysis: Digest the enriched proteins with trypsin and analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. Proteins that show a dose-dependent decrease in enrichment in the presence of the parent compound are considered its targets.
Conclusion: A Pathway to a Well-Characterized Molecule
The evaluation of a novel compound's specificity is a critical and multifaceted process. For a molecule with the therapeutic promise of this compound, a combination of broad-spectrum screening and targeted cellular validation is essential. By employing a tiered approach encompassing kinome scanning, cellular thermal shift assays, and chemical proteomics, researchers can build a comprehensive and reliable profile of its biological interactions. This rigorous, data-driven evaluation will not only illuminate its mechanism of action but also proactively identify potential off-target effects, ultimately paving the way for its potential development as a safe and effective therapeutic agent.
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A Senior Application Scientist's Guide to the Cross-Validation of In Vitro Results for Aminopyridine Derivatives
For researchers, scientists, and drug development professionals, the journey of an aminopyridine derivative from a promising hit to a viable clinical candidate is paved with rigorous in vitro validation. The inherent promiscuity of the aminopyridine scaffold, capable of interacting with a wide array of biological targets, necessitates a robust and multi-faceted approach to in vitro characterization. This guide provides an in-depth, experience-driven framework for the cross-validation of in vitro results for aminopyridine derivatives, ensuring the generation of a comprehensive and reliable data package.
The Imperative of Cross-Validation for Aminopyridine Derivatives
Aminopyridine and its derivatives are a versatile class of compounds, primarily known for their action as potassium channel blockers.[1] However, their biological activity is not limited to this target class. Recent studies have demonstrated their potential as inhibitors of various enzymes, including PI3Kδ and α-glucosidase, and as anticancer and anti-leishmanial agents.[1][2][3][4] This broad activity profile underscores the critical need for a comprehensive cross-validation strategy. A single in vitro assay, while useful for initial screening, provides a limited and potentially misleading picture of a compound's true biological effects. Cross-validation, the process of corroborating findings across multiple, mechanistically distinct assays, is therefore not merely a suggestion but a cornerstone of scientific integrity in the evaluation of aminopyridine derivatives.
This guide will walk you through a tiered approach to in vitro testing, from high-throughput primary screens to detailed secondary and tertiary assays, culminating in a holistic understanding of your aminopyridine derivative's pharmacological profile.
A Tiered Strategy for In Vitro Characterization and Cross-Validation
A logical and efficient workflow for characterizing aminopyridine derivatives involves a tiered progression of in vitro assays. This approach allows for the rapid screening of large numbers of compounds in the initial stages, followed by a more focused and detailed investigation of promising candidates.
Caption: Tiered approach to in vitro cross-validation of aminopyridine derivatives.
Case Study: A Comparative Analysis of Two Hypothetical Aminopyridine Derivatives
To illustrate the principles of cross-validation, let's consider a hypothetical case study comparing two novel aminopyridine derivatives, Compound A and Compound B , both designed as potential potassium channel blockers for a neurological indication.
| Assay | Parameter | Compound A | Compound B | Rationale & Interpretation |
| Tier 1: Thallium Flux Assay | IC50 (µM) | 1.2 | 0.8 | Both compounds show activity in a high-throughput functional assay. Compound B appears slightly more potent. |
| Tier 2: Automated Patch Clamp | IC50 (µM) on target K+ channel | 1.5 | 15.3 | Discordant Result: Compound B is significantly less potent in the direct electrophysiological measurement. This highlights the importance of a direct, on-target assay to confirm HTS hits. The thallium flux assay may be susceptible to off-target effects or artifacts that artificially inflate the apparent potency of Compound B. |
| Tier 3: Off-Target Screening | hERG IC50 (µM) | > 30 | 2.1 | Critical Finding: Compound B exhibits potent inhibition of the hERG channel, a major cardiac liability. This finding, coupled with the lower on-target potency, likely disqualifies Compound B from further development. |
| Tier 3: Metabolic Stability | In Vitro Half-life (t½) in Human Liver Microsomes (min) | 45 | 55 | Both compounds exhibit moderate metabolic stability, suggesting they are not rapidly cleared by hepatic enzymes.[5] |
This case study demonstrates how a systematic cross-validation approach can prevent the progression of a seemingly potent but ultimately flawed compound (Compound B), while providing a clearer path forward for a more promising candidate (Compound A).
Detailed Experimental Protocols
To ensure the reproducibility and reliability of your findings, it is essential to follow well-defined experimental protocols.
Protocol 1: High-Throughput Thallium Flux Assay for Potassium Channel Blockers
This assay measures the influx of thallium ions through potassium channels as a surrogate for potassium ion flux.[6]
Materials:
-
Cells stably expressing the target potassium channel
-
FluxOR™ Potassium Ion Channel Assay Kit or similar
-
Test compounds (aminopyridine derivatives) and positive/negative controls
-
Assay plates (384-well, black, clear bottom)
-
Kinetic plate reader (e.g., FLIPR®, FlexStation®)
Procedure:
-
Cell Plating: Seed cells into 384-well assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Prepare the dye loading solution according to the manufacturer's instructions.[7] Remove the cell culture medium and add the dye loading solution to each well. Incubate for 1-2 hours at 37°C, 5% CO2.
-
Compound Addition: Prepare serial dilutions of the test compounds and controls in assay buffer. Add the compounds to the assay plate.
-
Thallium Stimulation and Detection: Prepare the thallium/potassium stimulus buffer.[8] Use a kinetic plate reader to add the stimulus buffer to the wells and immediately begin measuring the fluorescence signal over time.
-
Data Analysis: Calculate the rate of thallium influx for each well. Determine the IC50 values for each compound by plotting the percent inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.
Protocol 2: Automated Patch Clamp Electrophysiology
Automated patch clamp provides a higher-throughput alternative to manual patch clamp for directly measuring ion channel currents.[9]
Materials:
-
Cells expressing the target potassium channel
-
Automated patch clamp system (e.g., SyncroPatch, QPatch)
-
Appropriate intracellular and extracellular recording solutions
-
Test compounds and controls
Procedure:
-
Cell Preparation: Harvest and prepare a single-cell suspension of the cells expressing the target ion channel.[10]
-
System Setup: Prime the automated patch clamp system with the appropriate intracellular and extracellular solutions.
-
Cell Loading: Load the cell suspension onto the system.
-
Seal Formation and Whole-Cell Configuration: The system will automatically achieve giga-ohm seals and establish a whole-cell recording configuration.
-
Voltage Protocol and Compound Application: Apply a voltage protocol to elicit the target ion channel currents.[11] After establishing a stable baseline recording, apply the test compounds at various concentrations.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the compound. Calculate the percent inhibition at each concentration and determine the IC50 value.
Protocol 3: In Vitro Metabolic Stability in Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.[12]
Materials:
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Test compounds and positive controls (compounds with known metabolic fates)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Preparation: Prepare a reaction mixture containing HLMs and the test compound in phosphate buffer.[13] Pre-incubate at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[14]
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding cold acetonitrile.[15]
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of this curve is the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.
Visualizing the Cross-Validation Workflow
A clear visualization of the decision-making process can aid in the efficient execution of a cross-validation strategy.
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A Comparative Benchmarking Guide: Evaluating Methyl (E)-3-(6-aminopyridin-3-yl)acrylate Against Established Kinase Inhibitors in Inflammatory and Oncogenic Signaling
Abstract
The relentless pursuit of novel therapeutic agents necessitates the rigorous evaluation of new chemical entities against established standards of care. This guide provides a comprehensive framework for benchmarking methyl (E)-3-(6-aminopyridin-3-yl)acrylate, a novel compound with a scaffold suggestive of kinase inhibitory activity. Lacking direct preclinical data in the public domain, we hypothesize its mechanism of action converges on the Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a critical node in inflammatory and oncogenic signaling pathways. This document outlines a head-to-head comparison against well-characterized inhibitors: (5Z)-7-Oxozeaenol, a potent irreversible TAK1 inhibitor, and BAY 11-7082, an inhibitor of the downstream NF-κB pathway. We present detailed experimental protocols, from initial in vitro kinase assays to cellular and potential in vivo models, designed to elucidate the compound's potency, selectivity, and therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the preclinical evaluation of novel kinase inhibitors.
Introduction: The Rationale for Benchmarking this compound
The compound this compound features a 6-aminopyridine core, a privileged scaffold found in numerous biologically active molecules, including kinase inhibitors.[1][2][3] The presence of an acrylate moiety, a potential Michael acceptor, suggests the possibility of covalent interaction with target proteins, a mechanism employed by several successful drugs.[4][5] While direct biological data for this specific molecule is scarce, its structural alerts warrant investigation into its potential as a modulator of key cellular signaling pathways implicated in disease.
One such pathway of significant therapeutic interest is mediated by TAK1. TAK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and serves as a central regulator of pro-inflammatory and stress-induced signaling cascades, including the NF-κB and p38/JNK MAPK pathways.[6][7][8] Dysregulation of TAK1 signaling is implicated in a wide range of pathologies, from inflammatory diseases like rheumatoid arthritis to various cancers.[8][9][10] Consequently, TAK1 has emerged as a compelling target for therapeutic intervention.[7][9][11]
This guide, therefore, proposes a scientifically grounded, albeit hypothetical, benchmarking of this compound against established inhibitors of the TAK1-NF-κB signaling axis. The primary comparators selected are:
-
(5Z)-7-Oxozeaenol: A natural product and well-characterized, potent, irreversible inhibitor of TAK1.[6][12][13][14] It serves as a benchmark for direct, covalent inhibition of TAK1.
-
BAY 11-7082: An anti-inflammatory compound that inhibits the NF-κB pathway, primarily by targeting the phosphorylation of IκB-α.[15][16][17][18][19] It allows for the differentiation of direct TAK1 inhibition from downstream effects on NF-κB signaling.
Through a systematic comparison, we aim to elucidate the potential mechanism of action, potency, and cellular efficacy of this compound, thereby providing a clear roadmap for its further preclinical development.
Mechanistic Overview of Target Pathways and Comparator Compounds
A thorough understanding of the underlying signaling pathways is crucial for designing informative experiments. The TAK1 signaling cascade is a linchpin in the cellular response to inflammatory stimuli.
2.1. The TAK1 Signaling Pathway
Upon stimulation by pro-inflammatory cytokines such as TNF-α or IL-1β, TAK1 is activated through a complex series of events involving upstream adaptor proteins like TRAF6 and TAB1/2.[8][20] Activated TAK1, in turn, phosphorylates and activates two major downstream pathways:
-
The IKK-NF-κB Pathway: TAK1 phosphorylates the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of the NF-κB inhibitor, IκBα.[17] This liberates the NF-κB transcription factor to translocate to the nucleus and induce the expression of a plethora of pro-inflammatory and pro-survival genes.[10][21]
-
The MAPK Pathways: TAK1 also activates the MKK3/4/6 and MKK7 kinases, which in turn phosphorylate and activate the p38 and JNK MAP kinases, respectively. These pathways regulate a diverse range of cellular processes, including inflammation, apoptosis, and cell differentiation.[7]
graph "TAK1_Signaling_Pathway" {
graph [rankdir="TB", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowsize=0.7];
// Nodes
Cytokines [label="TNF-α, IL-1β", fillcolor="#F1F3F4", fontcolor="#202124"];
Receptor [label="Receptors (TNFR, IL-1R)", fillcolor="#F1F3F4", fontcolor="#202124"];
Upstream [label="Upstream Adaptors\n(TRAF6, TAB1/2)", fillcolor="#F1F3F4", fontcolor="#202124"];
TAK1 [label="TAK1", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"];
IkBa [label="IκBα", fillcolor="#FBBC05", fontcolor="#202124"];
NFkB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"];
Nucleus_NFkB [label="Nuclear Translocation\n&\nGene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"];
MKKs [label="MKK3/4/6, MKK7", fillcolor="#4285F4", fontcolor="#FFFFFF"];
MAPKs [label="p38, JNK", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Cellular_Response [label="Inflammation, Cell Survival", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Cytokines -> Receptor [label="binds"];
Receptor -> Upstream [label="activates"];
Upstream -> TAK1 [label="activates"];
TAK1 -> IKK [label="phosphorylates"];
TAK1 -> MKKs [label="phosphorylates"];
IKK -> IkBa [label="phosphorylates"];
IkBa -> NFkB [label="releases"];
NFkB -> Nucleus_NFkB;
MKKs -> MAPKs [label="phosphorylates"];
Nucleus_NFkB -> Cellular_Response;
MAPKs -> Cellular_Response;
}
Figure 2: In Vitro Kinase Inhibition Assay Workflow
3.2. Cellular Target Engagement and Pathway Inhibition
-
Objective: To confirm that this compound engages TAK1 in a cellular context and inhibits downstream signaling.
-
Cell Line: A relevant cell line with an active TAK1 pathway, such as human monocytic THP-1 cells or HEK293 cells overexpressing TLRs.
-
Methodology:
-
Cell Treatment: Seed cells in 6-well plates. Pre-treat with a dose range of this compound, (5Z)-7-Oxozeaenol, or BAY 11-7082 for 1-2 hours.
-
Stimulation: Stimulate the cells with a known TAK1 activator, such as lipopolysaccharide (LPS) or TNF-α, for a short period (e.g., 15-30 minutes).
-
Lysis and Western Blotting: Lyse the cells and perform Western blot analysis to detect the phosphorylation status of key signaling proteins.
-
Antibodies:
-
Phospho-TAK1 (to assess autophosphorylation/activation)
-
Total TAK1 (as a loading control)
-
Phospho-IKKα/β
-
Phospho-IκBα
-
Total IκBα
-
Phospho-p38
-
Total p38
-
Data Analysis: Densitometry is used to quantify the band intensities. The ratio of phosphorylated protein to total protein is calculated and normalized to the stimulated control.
3.3. Functional Cellular Assays: Cytokine Production
-
Objective: To evaluate the functional consequence of TAK1 pathway inhibition by measuring the suppression of pro-inflammatory cytokine production.
-
Methodology:
-
Cell Treatment and Stimulation: Pre-treat THP-1 cells (differentiated into macrophages with PMA) or primary human peripheral blood mononuclear cells (PBMCs) with the test compounds as described above. Stimulate with LPS for a longer duration (e.g., 6-24 hours).
-
Cytokine Measurement: Collect the cell culture supernatant. Measure the concentration of key pro-inflammatory cytokines, such as TNF-α and IL-6, using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ for the inhibition of cytokine production.
3.4. Cell Viability Assay
-
Objective: To assess the cytotoxicity of this compound and distinguish between targeted pathway inhibition and general toxicity.
-
Methodology:
-
Cell Treatment: Seed cells (e.g., THP-1 or a relevant cancer cell line) in a 96-well plate and treat with a wide range of concentrations of the test compounds for an extended period (e.g., 48-72 hours).
-
Viability Assessment: Use a standard cell viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the CC₅₀ (the concentration that causes 50% cytotoxicity). A good therapeutic candidate should have a CC₅₀ significantly higher than its functional IC₅₀ (a high therapeutic index).
Hypothetical Data Presentation and Interpretation
The following tables summarize plausible outcomes from the proposed experiments, designed for clear comparison.
Table 1: In Vitro Kinase Inhibition Profile (IC₅₀, nM)
Compound TAK1 MEK1 IKKβ p38α This compound 50 >10,000 2,500 >10,000 (5Z)-7-Oxozeaenol 8 411 >10,000 >10,000 BAY 11-7082 >10,000 >10,000 5,000 >10,000
-
Interpretation: In this hypothetical scenario, this compound shows potent inhibition of TAK1 with good selectivity over other tested kinases. Its potency is less than the established irreversible inhibitor (5Z)-7-Oxozeaenol, but it demonstrates a favorable selectivity profile. BAY 11-7082 shows no direct inhibition of TAK1, as expected.
Table 2: Cellular Pathway Inhibition and Functional Readouts (IC₅₀, nM)
Compound p-IκBα Inhibition TNF-α Release Inhibition Cell Viability (CC₅₀, nM) This compound 150 200 15,000 (5Z)-7-Oxozeaenol 30 50 5,000 BAY 11-7082 800 1,200 20,000
-
Interpretation: The cellular data corroborates the in vitro findings. This compound effectively inhibits the phosphorylation of IκBα and subsequent TNF-α release at concentrations significantly lower than its cytotoxic concentration, indicating a good therapeutic window. Its cellular potency tracks with its biochemical potency, though it is less potent than (5Z)-7-Oxozeaenol. BAY 11-7082 inhibits the pathway at higher concentrations, consistent with a downstream mechanism of action.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to the initial benchmarking of this compound. Based on its chemical structure, we have posited a plausible mechanism of action as a TAK1 inhibitor and have detailed the necessary experiments to validate this hypothesis and compare its performance against established drugs.
The hypothetical data presented suggests that this compound could be a potent and selective TAK1 inhibitor with favorable cellular activity and a promising safety profile. Should experimental data align with these projections, further studies would be warranted, including:
-
Mechanism of Inhibition Studies: To determine if the inhibition of TAK1 is reversible or irreversible, potentially through washout experiments or mass spectrometry analysis to identify covalent adducts.
-
Broad Kinome Profiling: To more comprehensively assess the selectivity of the compound against a larger panel of human kinases.
-
In Vivo Proof-of-Concept: Evaluation in animal models of inflammation (e.g., collagen-induced arthritis) or cancer (e.g., xenograft models) to assess its efficacy, pharmacokinetics, and tolerability in a physiological setting.[7][21]
By following the structured approach detailed in this guide, researchers can efficiently and effectively evaluate the therapeutic potential of novel compounds like this compound, facilitating data-driven decisions in the drug discovery and development process.
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Juliana, C., et al. (2010). Anti-inflammatory Compounds Parthenolide and Bay11-7082 Are Direct Inhibitors of the Inflammasome. Journal of Biological Chemistry. [Link]
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Pierce, J. W., et al. (1997). Novel Inhibitors of Cytokine-induced Ikappa Balpha Phosphorylation and Endothelial Cell Adhesion Molecule Expression Show Anti-inflammatory Effects in Vivo. Journal of Biological Chemistry. [Link]
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Di Paola, R., et al. (2017). BAY 11-7082 inhibits the NF-κB and NLRP3 inflammasome pathways and protects against IMQ-induced psoriasis. Clinical Science. [Link]
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Li, Z., et al. (2016). TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy. Oncotarget. [Link]
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Lee, J., et al. (2017). BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets. Mediators of Inflammation. [Link]
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Maggiorani, M. L., et al. (2018). Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor. Journal of Pharmacology and Experimental Therapeutics. [Link]
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"head-to-head comparison of different synthetic routes to aminopyridine acrylates"
An In-Depth Head-to-Head Comparison of Synthetic Routes to Aminopyridine Acrylates
For researchers, medicinal chemists, and professionals in drug development, the aminopyridine scaffold is a cornerstone of modern molecular design. Its unique electronic properties and hydrogen bonding capabilities make it a privileged structure in a vast array of biologically active compounds. When combined with an acrylate moiety, it forms a versatile building block, an aminopyridine acrylate, which can act as a key intermediate for covalent inhibitors, functionalized polymers, and complex heterocyclic systems.
The synthesis of these valuable compounds, however, is not a one-size-fits-all endeavor. The choice of synthetic route can dramatically impact yield, purity, scalability, and cost. This guide provides a head-to-head comparison of the most prominent synthetic strategies, offering field-proven insights into the causality behind experimental choices and providing the data necessary to select the optimal path for your specific target molecule.
Strategic Overview: Choosing Your Synthetic Path
The selection of a synthetic route to an aminopyridine acrylate is governed by several factors, including the substitution pattern of the pyridine ring, the nature of the acrylate ester, and the desired scale of the reaction. Broadly, the approaches can be categorized into three main strategies: direct nucleophilic addition, amide bond formation, and palladium-catalyzed cross-coupling.
The following diagram illustrates a decision-making workflow for selecting the most appropriate synthetic strategy.
Caption: Decision workflow for synthetic route selection.
Route 1: Direct Aza-Michael Addition
The most direct and atom-economical approach is the aza-Michael addition, where the amino group of the aminopyridine acts as a nucleophile, attacking the electron-deficient β-carbon of an acrylate ester.
Mechanism & Rationale: This reaction leverages the inherent nucleophilicity of the exocyclic amino group on the pyridine ring.[1] The reaction can proceed without a catalyst, but efficiency and yield are often low.[1] The introduction of a Brønsted acid catalyst, such as glacial acetic acid, is crucial. The acid protonates the carbonyl oxygen of the acrylate, rendering the β-carbon more electrophilic and thus more susceptible to nucleophilic attack by the aminopyridine. This approach is particularly effective for producing β-aminopropionates, which are key intermediates. For instance, the reaction of 2-aminopyridine with ethyl acrylate is a pivotal step in the industrial synthesis of the anticoagulant dabigatran etexilate.[1]
Advantages:
-
High Atom Economy: In its catalyzed form, the reaction adds the two starting materials together with no byproducts.
-
Operational Simplicity: The procedure is often a one-pot synthesis with simple workup.
-
Scalability: This method has been successfully scaled to the 200 kg level, demonstrating its industrial viability.[1]
Disadvantages:
-
Limited Scope: The reaction is most effective with primary aminopyridines and simple acrylates. Sterically hindered aminopyridines or substituted acrylates may react sluggishly.
-
Potential for Side Reactions: Depending on the substitution pattern of the aminopyridine, subsequent intramolecular cyclization can occur, leading to fused heterocyclic systems like pyrido[1,2-a]pyrimidin-4-ones.[2][3] While sometimes desirable, this reduces the yield of the target acrylate.
Representative Experimental Protocol: Aza-Michael Addition
Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine (9.41 g, 100 mmol) and ethyl acrylate (11.0 g, 110 mmol).
-
Catalyst Addition: Carefully add glacial acetic acid (6.0 g, 100 mmol) to the mixture. The acetic acid acts as both a catalyst and a solvent.
-
Reaction Execution: Heat the reaction mixture to 80°C and maintain this temperature with stirring for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup and Purification: After completion, cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure ethyl 3-(pyridin-2-ylamino)propanoate.
Route 2: Amide Bond Formation
This classic and highly reliable strategy involves forming an amide bond between an aminopyridine and acrylic acid or its activated derivatives (e.g., acryloyl chloride). This results in an N-acryloyl aminopyridine.
Mechanism & Rationale: Amide bond formation typically requires the activation of the carboxylic acid.[4] A common laboratory method involves converting acrylic acid to acryloyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5] The highly reactive acyl chloride is then treated with the aminopyridine in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct. Alternatively, a wide array of peptide coupling reagents (e.g., EDC, HATU) can be used to facilitate the direct condensation of acrylic acid and the aminopyridine, although this generates stoichiometric waste.[4][6]
Advantages:
-
Broad Scope & Reliability: This is arguably the most versatile method, tolerant of a wide range of functional groups on both the pyridine and acrylate partners.
-
Predictable Outcomes: The reaction is generally high-yielding and less prone to unexpected side reactions compared to other methods.
Disadvantages:
-
Poor Atom Economy: The use of activating agents or coupling reagents generates significant stoichiometric waste, which is a major drawback from a green chemistry perspective.[4]
-
Harsh Reagents: Reagents like thionyl chloride are corrosive and moisture-sensitive, requiring careful handling. The intermediate, acryloyl chloride, is highly reactive and prone to polymerization.
Representative Experimental Protocol: Amide Bond Formation via Acyl Chloride
Synthesis of N-(pyridin-4-yl)acrylamide
-
Acyl Chloride Formation: In a flame-dried, two-neck flask under an inert atmosphere (N₂), dissolve acrylic acid (7.2 g, 100 mmol) in anhydrous dichloromethane (DCM, 50 mL). Cool the solution to 0°C in an ice bath. Add thionyl chloride (13.1 g, 110 mmol) dropwise over 20 minutes. After the addition, allow the mixture to warm to room temperature and stir for 2 hours. The solvent and excess thionyl chloride are carefully removed under reduced pressure to yield crude acryloyl chloride. Caution: This step should be performed in a well-ventilated fume hood.
-
Amidation Reaction Setup: In a separate flask, dissolve 4-aminopyridine (9.41 g, 100 mmol) and triethylamine (12.1 g, 120 mmol) in anhydrous DCM (150 mL) and cool to 0°C.
-
Reaction Execution: Dissolve the crude acryloyl chloride from step 1 in anhydrous DCM (50 mL) and add it dropwise to the 4-aminopyridine solution at 0°C. After the addition is complete, allow the reaction to stir at room temperature for 4 hours. Monitor the reaction by TLC.
-
Workup and Purification: Upon completion, wash the reaction mixture with water (2 x 75 mL) and brine (75 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Isolation: The resulting solid is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure N-(pyridin-4-yl)acrylamide.
Route 3: Palladium-Catalyzed Heck Coupling
The Mizoroki-Heck reaction is a powerful tool for carbon-carbon bond formation, coupling an aryl halide with an alkene.[7] In this context, a halo-aminopyridine is coupled with an acrylate ester to form the desired product.
Mechanism & Rationale: The reaction proceeds via a well-established catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the carbon-halogen bond of the halo-aminopyridine. The resulting Pd(II) complex then coordinates with the acrylate. This is followed by migratory insertion of the alkene into the Pd-aryl bond and subsequent β-hydride elimination to release the product and regenerate the Pd(0) catalyst (or a Pd-H species that is converted back to Pd(0) by the base).[8][9] The choice of ligand, base, and solvent is critical for achieving high yields and selectivity.[10]
Caption: The catalytic cycle of the Heck reaction.
Advantages:
-
High Functional Group Tolerance: The Heck reaction is compatible with a wide variety of functional groups that might not survive the conditions of the other routes.
-
Stereoselectivity: The reaction typically provides the E-isomer (trans) of the product with high selectivity.[8]
Disadvantages:
-
Cost and Toxicity: Palladium catalysts and the often-required phosphine ligands are expensive and can introduce toxic metal residues into the final product, requiring rigorous purification.
-
Precursor Requirement: This route requires a pre-functionalized halo-aminopyridine, which may add steps to the overall synthesis.
Head-to-Head Performance Comparison
To facilitate a direct comparison, the key parameters of each synthetic route are summarized in the table below.
| Feature | Route 1: Aza-Michael Addition | Route 2: Amide Bond Formation | Route 3: Heck Coupling |
| Starting Materials | Aminopyridine, Acrylate Ester | Aminopyridine, Acrylic Acid | Halo-aminopyridine, Acrylate |
| Key Reagents | Acid catalyst (e.g., Acetic Acid) | Activating agent (e.g., SOCl₂) or Coupling agent (e.g., HATU), Base | Pd(0) catalyst, Ligand (optional), Base (e.g., K₂CO₃) |
| Typical Yields | Moderate to High (60-95%)[2] | High (80-98%)[5] | Good to Excellent (70-95%)[11] |
| Atom Economy | Excellent | Poor (due to activating/coupling agents) | Moderate (byproduct is salt) |
| Scalability | Proven for large scale[1] | Feasible, but waste management is a concern | Challenging due to catalyst cost and removal |
| Key Advantage | Simplicity, atom economy | High reliability, broad scope | Excellent functional group tolerance |
| Key Disadvantage | Potential for side reactions | Generates stoichiometric waste | Catalyst cost and contamination |
Conclusion and Scientist's Recommendation
The synthesis of aminopyridine acrylates is a task with multiple viable solutions, each with distinct advantages and drawbacks.
-
For large-scale, cost-effective synthesis where the starting aminopyridine is readily available and cyclization is not a competing pathway, the Direct Aza-Michael Addition (Route 1) is the superior choice due to its operational simplicity and high atom economy.
-
When reliability, predictability, and broad substrate scope are paramount , particularly in a discovery setting where many analogues are required, Amide Bond Formation (Route 2) is the most dependable strategy, despite its environmental drawbacks.
-
For synthesizing complex molecules with sensitive functional groups or when the required aminopyridine is more easily accessed as its halogenated precursor, the Palladium-Catalyzed Heck Coupling (Route 3) offers unmatched tolerance and synthetic power, provided the cost and purification challenges can be managed.
Ultimately, the optimal route is dictated by the specific goals of the synthesis. By understanding the underlying chemical principles and practical limitations of each method, the research scientist can make an informed decision, saving valuable time and resources in the pursuit of novel chemical entities.
References
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Reaction with 3-aminopyridine with methyl acrylate. (n.d.). ResearchGate. Retrieved from [Link]
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(A–C) General synthetic routes of 2-aminopyridine derivatives. Reagents... (n.d.). ResearchGate. Retrieved from [Link]
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4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. (2009). Organic Letters. Retrieved from [Link]
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Synthesis of pyridine acrylates and acrylamides and their corresponding pyridinium ions as versatile cross-linkers for tunable hydrogels. (n.d.). Fraunhofer-Publica. Retrieved from [Link]
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4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide. (2009). PubMed. Retrieved from [Link]
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4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. (n.d.). Figshare. Retrieved from [Link]
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Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Molecules. Retrieved from [Link]
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AMINOPYRIDINES. (n.d.). ResearchGate. Retrieved from [Link]
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Lappin, G. R. (n.d.). Cyclization of 2-Aminopyridine Derivatives. III. Reaction of Some 2-Aminopyridines with Alkyl Acrylates and Alkyl 3-Halopropionates. Semantic Scholar. Retrieved from [Link]
- Process for preparing 4-aminopyridines using pyridine betaine... (n.d.). Google Patents.
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Conversion of Aryl Azides to Aminopyridines. (2022). Journal of the American Chemical Society. Retrieved from [Link]
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A simple synthesis of aminopyridines: use of amides as amine source. (2008). SciELO. Retrieved from [Link]
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Cyclization of 2-Aminopyridine Derivatives. III. Reaction of Some 2-Aminopyridines with Alkyl Acrylates and Alkyl 3-Halopropionates. (1951). The Journal of Organic Chemistry. Retrieved from [Link]
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RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. (2021). MDPI. Retrieved from [Link]
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Synthesis, homopolymerization and properties of p-aminopyridine methacrylate. (n.d.). ResearchGate. Retrieved from [Link]
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(a) One-pot catalytic systems for acrylate synthesis from ethylene and... (n.d.). ResearchGate. Retrieved from [Link]
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A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organocatalysts. (2024). ChemRxiv. Retrieved from [Link]
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Mizoroki-Heck coupling reactions of methylacrylate, acrylic acid,... (n.d.). ResearchGate. Retrieved from [Link]
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Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). PubMed. Retrieved from [Link]
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Heck Reaction—State of the Art. (2018). MDPI. Retrieved from [Link]
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A green chemistry perspective on catalytic amide bond formation. (n.d.). UCL Discovery. Retrieved from [Link]
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Amide bond formation strategies: latest advances on a dateless transformation. (n.d.). AIR Unimi. Retrieved from [Link]
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Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. (2019). IOP Conference Series: Materials Science and Engineering. Retrieved from [Link]
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Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. (2020). Biblio. Retrieved from [Link]
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Formation of Acrylanilides, Acrylamides, and Amides Directly from Carboxylic Acids Using Thionyl Chloride in Dimethylacetamide in the Absence of Bases. (2007). The Journal of Organic Chemistry. Retrieved from [Link]
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Amino acids and amide bond formation. (2016). YouTube. Retrieved from [Link]
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A Comparative Guide to Assessing the Off-Target Effects of Methyl (E)-3-(6-aminopyridin-3-yl)acrylate
In the landscape of modern drug discovery, the principle of "one drug, one target" is increasingly being recognized as an oversimplification. The reality is that most small molecules interact with multiple cellular targets, a phenomenon known as polypharmacology. While this can sometimes lead to beneficial therapeutic effects, unintended off-target interactions are a primary cause of adverse drug reactions and clinical trial failures.[1][2] Therefore, a rigorous and early assessment of a compound's selectivity profile is not just a regulatory hurdle but a cornerstone of rational drug design.
This guide provides a comprehensive framework for evaluating the off-target effects of a novel chemical entity, using methyl (E)-3-(6-aminopyridin-3-yl)acrylate as a representative case study. Given its aminopyridine scaffold, a common motif in kinase inhibitors, we will place a particular emphasis on methods to profile its activity across the human kinome.[3][4][5][6][7][8] We will compare its hypothetical off-target profile with two illustrative alternatives:
-
Comparator A (Dasatinib): A well-characterized, multi-targeted kinase inhibitor known for its promiscuity.
-
Comparator B (Lapatinib): A more selective, dual EGFR/HER2 inhibitor.[9]
This document is intended for researchers, scientists, and drug development professionals, offering both high-level strategy and detailed experimental protocols to guide the robust characterization of new molecular entities.
The Integrated Strategy: A Multi-Pronged Approach
A successful off-target assessment strategy is not reliant on a single method but integrates predictive, biochemical, and cellular approaches in a tiered workflow. This allows for a progressive refinement of our understanding, starting with broad, computational predictions and culminating in high-confidence, cell-based validation of physiologically relevant interactions.
Caption: A tiered workflow for comprehensive off-target profiling.
Part 1: In Silico Profiling - The Predictive Starting Point
Before committing to resource-intensive wet-lab experiments, computational (in silico) methods provide a cost-effective first pass to predict potential off-target interactions.[10] These approaches use the 2D and 3D structure of our compound of interest to identify proteins it might bind to.[1][11]
-
2D Similarity Searching: Compares the chemical structure of this compound to databases of compounds with known biological activities. Similar structures are often assumed to have similar targets.
-
3D Structure-Based Docking: Models the physical interaction between our compound and the crystal structures of thousands of proteins (e.g., kinase ATP-binding pockets) to predict binding affinity.[12]
Table 1: Hypothetical In Silico Off-Target Predictions for this compound
| Predicted Target Class | Specific Examples | Prediction Score (Arbitrary Units) | Rationale for Inclusion |
| Kinases | ABL1, SRC, LCK, EGFR, VEGFR2 | 0.85 | Aminopyridine core is a known kinase hinge-binding motif.[3] |
| Ion Channels | hERG (KCNH2) | 0.65 | Potential for cardiotoxicity is a critical safety checkpoint. |
| GPCRs | Dopamine D2 Receptor | 0.50 | Common off-target class for small molecules. |
| Non-kinase Enzymes | NQO2 | 0.45 | Identified as an off-target for some kinase inhibitors.[9] |
This predictive analysis allows us to design more intelligent experimental screens. Based on the high prediction score for kinases, a broad kinome-wide biochemical screen is the logical next step.
Part 2: In Vitro Biochemical Assays - Quantifying Kinase Selectivity
Biochemical assays are the gold standard for determining the direct inhibitory activity of a compound against a panel of purified enzymes.[13][14] For potential kinase inhibitors, large-scale panels of over 400 kinases (a "kinome scan") are commercially available and provide a comprehensive overview of selectivity.[15][16]
The primary output is the percent inhibition at a fixed compound concentration (e.g., 1 µM), which identifies the most potent interactions. Follow-up dose-response curves are then generated for high-potency hits to determine the IC50 (half-maximal inhibitory concentration).
Experimental Protocol: In Vitro Kinase Assay (Mobility Shift Format)
This protocol describes a non-radiometric method for assessing kinase activity.[13]
-
Reagent Preparation:
-
Prepare kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the target kinase to a working concentration (e.g., 2-5 nM) in the reaction buffer.
-
Prepare a solution of the fluorescently labeled peptide substrate and ATP at 2x the final desired concentration (e.g., 2 µM substrate, 20 µM ATP).
-
Prepare serial dilutions of this compound and comparator compounds in DMSO, then dilute into the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the compound dilution (or DMSO vehicle control).
-
Add 5 µL of the diluted kinase solution to each well and incubate for 10 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 10 µL of the 2x substrate/ATP solution.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding 20 µL of a stop buffer containing EDTA.
-
Analyze the sample using a microfluidics-based instrument (e.g., Caliper LabChip). The instrument applies a current to separate the charged phosphorylated product from the unphosphorylated substrate based on their different electrophoretic mobility.
-
The amount of product formed is quantified by detecting the fluorescence of each separated species.
-
-
Data Calculation:
-
Calculate the percent inhibition relative to the DMSO control: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data: Single-Dose Kinome Scan
Table 2: Hypothetical Kinome Scan Results (% Inhibition at 1 µM)
| Kinase Target | This compound | Comparator A (Dasatinib) | Comparator B (Lapatinib) |
| ABL1 | 98% | 99% | 5% |
| SRC | 95% | 99% | 8% |
| LCK | 92% | 98% | 6% |
| EGFR | 75% | 60% | 97% |
| HER2 (ERBB2) | 40% | 35% | 95% |
| VEGFR2 | 88% | 85% | 15% |
| c-KIT | 65% | 96% | 10% |
| p38α (MAPK14) | 15% | 70% | 2% |
| CDK2 | 10% | 25% | 4% |
This hypothetical data suggests our compound has potent activity against SRC-family kinases (SRC, LCK) and ABL1, similar to Dasatinib, but also potent activity against VEGFR2. It shows moderate activity against EGFR. Compared to the highly selective Lapatinib, our compound is significantly more promiscuous.
Part 3: Cell-Based Assays - Confirming Target Engagement in a Living System
While biochemical assays are essential, they do not account for cell permeability, compound metabolism, or the need to compete with high intracellular ATP concentrations. Therefore, confirming that a compound binds its intended target in a physiological context is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement in intact cells or tissues.[10][17][18][19][20]
The principle behind CETSA is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[10][20]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Western Blot-Based CETSA
-
Cell Treatment:
-
Culture cells of interest (e.g., a cancer cell line expressing the target kinase) to ~80% confluency.
-
Treat cells with the desired concentration of this compound or a vehicle control (DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the cells, wash with PBS, and resuspend in a buffered solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[17]
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
Transfer the supernatant (soluble fraction) to a new tube.
-
Determine the total protein concentration of each sample.
-
Analyze equal amounts of total protein by SDS-PAGE and Western blot using an antibody specific to the target protein.
-
-
Data Analysis:
-
Quantify the band intensity for each temperature point.
-
Normalize the data to the intensity at the lowest temperature (e.g., 40°C).
-
Plot the normalized intensity versus temperature to generate melting curves. The temperature at which 50% of the protein has denatured is the melting temperature (Tm).
-
A positive thermal shift (ΔTm) in the compound-treated sample compared to the vehicle control indicates target engagement.
-
Comparative Data: CETSA Thermal Shift (ΔTm)
Table 3: Hypothetical CETSA Results (ΔTm in °C)
| Protein Target | This compound | Comparator A (Dasatinib) | Comparator B (Lapatinib) |
| ABL1 | +8.5°C | +9.2°C | +0.3°C |
| SRC | +7.9°C | +8.8°C | +0.5°C |
| EGFR | +4.1°C | +2.5°C | +10.1°C |
| VEGFR2 | +6.5°C | +5.8°C | +0.8°C |
| GAPDH (Control) | +0.2°C | +0.1°C | -0.1°C |
These results would confirm that our compound engages ABL1, SRC, and VEGFR2 in a cellular context. The moderate engagement of EGFR is also confirmed. The lack of a significant shift for the control protein GAPDH demonstrates the specificity of the interaction.
Part 4: Unbiased Proteome-Wide Analysis - Discovering the Unknown
While panel screens and CETSA are excellent for validating predicted interactions, they are biased towards known targets. To discover completely novel or unexpected off-targets, unbiased proteomic approaches are required.[21][22] Chemical proteomics, particularly affinity chromatography coupled with mass spectrometry, is a powerful technique for this purpose.[23][24]
In this method, the small molecule is immobilized on a solid support (e.g., beads) and used as "bait" to pull down its binding partners from a cell lysate. These captured proteins are then identified by mass spectrometry.
Caption: A simplified workflow for chemical proteomics-based off-target identification.
Table 4: Hypothetical Hits from a Chemical Proteomics Screen for this compound
| Protein Identified | Protein Class | Enrichment Score vs. Control | Potential Implication |
| SRC | Tyrosine Kinase | 25.4 | Confirms primary target class. |
| DDR1 | Tyrosine Kinase | 15.8 | Novel kinase off-target, implicated in fibrosis. |
| NQO2 | Oxidoreductase | 12.1 | Non-kinase off-target, consistent with in silico prediction.[9] |
| BRD4 | Bromodomain Protein | 8.5 | Unexpected epigenetic reader interaction. |
| HSP90 | Chaperone Protein | 5.2 | Common interactor, may be an indirect binding partner. |
This unbiased approach can reveal surprising interactions, such as the binding to DDR1 and the bromodomain protein BRD4, which would have been missed by a kinase-focused panel. These findings provide new avenues for investigating the compound's full mechanism of action and potential side effects.
Conclusion and Comparative Summary
The comprehensive assessment of a kinase inhibitor's off-target profile is paramount for both preclinical and clinical development. Through a tiered strategy of in silico prediction, in vitro biochemical screening, cell-based target engagement, and unbiased proteomics, we can build a high-confidence profile of a novel compound like this compound.
Table 5: Integrated Off-Target Profile Summary (Hypothetical)
| Method | This compound | Comparator A (Dasatinib) | Comparator B (Lapatinib) |
| Primary Targets | ABL1, SRC-family, VEGFR2 | ABL1, SRC-family, c-KIT | EGFR, HER2 |
| Potent Off-Targets | EGFR, DDR1, c-KIT | Numerous kinases (e.g., p38α) | Minimal |
| Non-Kinase Targets | NQO2, BRD4 | NQO2 | Minimal |
| Overall Selectivity | Moderately Promiscuous | Highly Promiscuous | Highly Selective |
Our hypothetical analysis positions This compound as a moderately promiscuous inhibitor. While its potent activity against multiple oncogenic kinases (ABL1, SRC, VEGFR2) could be therapeutically advantageous (a concept known as "targeted polypharmacology"), the identified off-targets (DDR1, BRD4, NQO2) warrant further investigation for potential toxicities or even opportunities for drug repositioning.[25][26]
This guide underscores that off-target profiling is not merely a checkbox exercise but a fundamental component of drug discovery that informs lead optimization, guides safety assessment, and ultimately contributes to the development of safer and more effective medicines.
References
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A Comparative Guide to Confirming the Mechanism of Action of Novel Aminopyridine Compounds
<Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Aminopyridine Landscape and the Quest for Mechanistic Clarity
Aminopyridines, a class of compounds known for their modulation of neuronal excitability, have long been a focal point in neuroscience and drug discovery. The archetypal members, 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP), primarily exert their effects through the blockade of voltage-gated potassium (Kv) channels.[1][2][3] This action prolongs the action potential, enhances calcium influx at the presynaptic terminal, and subsequently increases the release of neurotransmitters like acetylcholine.[4][5] This mechanism has proven therapeutic in conditions such as Lambert-Eaton Myasthenic Syndrome and multiple sclerosis, where it improves muscle strength and nerve conduction.[1][6][7]
As medicinal chemistry efforts yield novel aminopyridine derivatives with potentially enhanced potency, selectivity, or novel therapeutic applications, a rigorous and systematic approach to confirming their mechanism of action (MoA) is paramount.[8][9][10][11][12] This guide provides a comparative framework for elucidating the MoA of a novel aminopyridine compound (NAC), contrasting its functional profile with that of the well-characterized 4-AP. We will delve into the causality behind experimental choices and present detailed protocols to ensure a self-validating and robust investigation.
A Multi-Tiered Experimental Strategy for MoA Confirmation
A definitive confirmation of a drug's MoA requires a confluence of evidence from electrophysiological, biochemical, and cellular assays.[13][14] This multi-pronged approach allows for a thorough characterization of the compound's interaction with its primary target and its downstream functional consequences.
Our investigative workflow is as follows:
Caption: A tiered experimental workflow for MoA confirmation.
Tier 1: Direct Target Engagement and Primary Pharmacology
The initial and most critical step is to ascertain direct interaction with the putative molecular target. For aminopyridines, this is predominantly the family of voltage-gated potassium channels.
Electrophysiology: The Gold Standard for Ion Channel Modulation
Patch-clamp electrophysiology is the definitive technique for studying the activity of ion channels and the effects of pharmacological agents upon them.[15][16][17] By directly measuring the flow of ions across a cell membrane, we can characterize the potency and mechanism of channel blockade with high fidelity.[18][19]
Comparative Data: Voltage-Gated Potassium Channel (Kv) Blockade
| Compound | Target Channel | IC50 (µM) | Mechanism of Block |
| Novel Aminopyridine Cmpd (NAC) | Kv1.3 | 15 | Open-channel block |
| 4-Aminopyridine (4-AP) | Kv1.3 | 150 | Open-channel block |
| Vehicle Control | Kv1.3 | >10,000 | No effect |
Experimental Protocol: Whole-Cell Voltage-Clamp Electrophysiology
-
Cell Culture: Utilize a stable cell line (e.g., CHO or HEK293 cells) heterologously expressing the specific Kv channel subtype of interest (e.g., Kv1.3).
-
Pipette Preparation: Fabricate borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Recording Solutions:
-
Intracellular Solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 11 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH.
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
-
Data Acquisition:
-
Establish a whole-cell configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Elicit Kv currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms).
-
Apply the Novel Aminopyridine Compound (NAC), 4-AP, or vehicle control via a perfusion system at varying concentrations to determine the IC50.
-
-
Data Analysis: Measure the peak outward current at each concentration and fit the data to a Hill equation to calculate the IC50. Analyze the kinetics of the current decay to infer the mechanism of block (e.g., open-channel, closed-channel).[20]
Biochemical Assays: Quantifying Binding Affinity
While electrophysiology provides functional data, biochemical binding assays offer a direct measure of the compound's affinity for the target protein. Radioligand binding assays are a classic and robust method for this purpose.
Comparative Data: Radioligand Binding Assay
| Compound | Target | Ki (µM) |
| Novel Aminopyridine Cmpd (NAC) | Kv1.3 | 12 |
| 4-Aminopyridine (4-AP) | Kv1.3 | 135 |
| Vehicle Control | Kv1.3 | >10,000 |
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from the Kv1.3-expressing cell line.
-
Assay Buffer: Use a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: Utilize a known radiolabeled Kv channel blocker (e.g., [¹²⁵I]-dendrotoxin).
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the NAC or 4-AP.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using a gamma counter.
-
Data Analysis: Determine the Ki value by fitting the data to a competitive binding model.
Tier 2: Cellular and Functional Consequences
Demonstrating direct target engagement is necessary but not sufficient. The next crucial step is to link this molecular interaction to a measurable cellular response. For aminopyridines, a key functional consequence of Kv channel blockade is enhanced neurotransmitter release.[21][22]
Neurotransmitter Release Assays
These assays directly measure the amount of a specific neurotransmitter released from cultured neurons or synaptosomes in response to a stimulus.[23][24]
Comparative Data: Potassium-Evoked Acetylcholine (ACh) Release
| Compound (at IC50) | ACh Release (% of Control) |
| Novel Aminopyridine Cmpd (NAC) | 185% |
| 4-Aminopyridine (4-AP) | 160% |
| Vehicle Control | 100% |
Experimental Protocol: In Vitro Neurotransmitter Release Assay
-
Synaptosome Preparation: Prepare synaptosomes from a relevant brain region (e.g., hippocampus or striatum) of a model organism (e.g., rat).
-
Loading: Incubate the synaptosomes with a radiolabeled neurotransmitter precursor (e.g., [³H]-choline for acetylcholine).
-
Stimulation: Stimulate neurotransmitter release by depolarization with an elevated potassium concentration (e.g., 30 mM KCl).
-
Treatment: Perform the stimulation in the presence of the NAC, 4-AP, or vehicle control.
-
Quantification: Measure the amount of radiolabeled neurotransmitter released into the supernatant using liquid scintillation counting.
-
Data Analysis: Express the results as a percentage of the release observed in the vehicle control group.
Tier 3: Data Integration and MoA Hypothesis
The final step involves synthesizing the data from all tiers to formulate a cohesive and well-supported MoA.
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Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Methyl (E)-3-(6-aminopyridin-3-yl)acrylate
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. When handling novel chemical entities like methyl (E)-3-(6-aminopyridin-3-yl)acrylate, a proactive and informed approach to safety is non-negotiable. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), alongside essential handling and disposal protocols. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
This compound is a compound that combines the chemical functionalities of both an acrylate and an aminopyridine. This dual nature necessitates a careful consideration of the hazards associated with each class of compounds to establish a comprehensive safety protocol. Acrylates are known for their potential to cause skin and respiratory irritation, as well as allergic reactions[1][2][3]. Aminopyridines can be toxic if swallowed, harmful in contact with skin, and cause serious eye irritation[4][5][6]. Therefore, the PPE and handling procedures must address these combined risks.
Section 1: Hazard Analysis and Risk Assessment
Before any handling of this compound, a thorough risk assessment is crucial. This involves understanding the potential routes of exposure and the associated hazards.
Potential Routes of Exposure:
-
Inhalation: Vapors or aerosols may be generated, especially during heating or agitation, posing a risk to the respiratory system.[3][7]
-
Dermal (Skin) Contact: Direct contact can lead to skin irritation, allergic reactions, and potential absorption of the compound.[1][2][4]
-
Ocular (Eye) Contact: Splashes can cause serious eye irritation.[4][5][6]
Summary of Potential Hazards:
| Hazard Type | Associated Risks | Relevant Chemical Class |
| Skin Irritation/Sensitization | Causes skin irritation and may cause an allergic skin reaction.[2][8] | Acrylate |
| Eye Irritation | Causes serious eye irritation.[4][5][6] | Aminopyridine, Acrylate |
| Respiratory Irritation | May cause respiratory irritation.[3][6][7] | Acrylate |
| Acute Toxicity (Oral) | Toxic or harmful if swallowed.[4][5][9] | Aminopyridine, Acrylate |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[4][9] | Aminopyridine, Acrylate |
| Acute Toxicity (Inhalation) | Toxic or harmful if inhaled.[7][9][10] | Acrylate |
| Flammability | Acrylates can be flammable, with vapors forming explosive mixtures with air.[7][8][11] | Acrylate |
Section 2: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the identified risks. The following provides a step-by-step guide to selecting and using the appropriate PPE.
Hand Protection
Causality: The primary risk of dermal exposure comes from direct handling. Acrylate monomers are known to penetrate standard latex and vinyl gloves rapidly[1]. Therefore, selecting the right glove material is critical.
Protocol:
-
Primary Gloving: Use nitrile gloves as the primary barrier. Nitrile offers good resistance to a broad range of chemicals, including acrylates.
-
Double Gloving: For extended procedures or when handling larger quantities, double-gloving with two pairs of nitrile gloves is recommended.[1] This provides an additional layer of protection in case the outer glove is compromised.
-
Glove Inspection: Always inspect gloves for any signs of degradation or perforation before and during use.
-
Immediate Replacement: If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact and re-glove.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.[5]
Eye and Face Protection
Causality: The risk of splashes causing serious eye irritation is significant, especially when transferring liquids or during reactions.
Protocol:
-
Safety Glasses: At a minimum, chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 should be worn.[12]
-
Face Shield: When there is a higher risk of splashes, such as when handling larger volumes or working with a reaction under pressure, a face shield should be worn in addition to safety goggles to protect the entire face.[13]
Body Protection
Causality: To prevent skin contact from spills or splashes, appropriate body protection is necessary.
Protocol:
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.
-
Full-Length Pants and Closed-Toe Shoes: Never wear shorts, skirts, or open-toed shoes in the laboratory.
Respiratory Protection
Causality: Inhalation of vapors or aerosols can cause respiratory irritation and toxicity. The need for respiratory protection depends on the specific procedure and ventilation.
Protocol:
-
Engineering Controls: The primary method for controlling inhalation exposure is to work in a well-ventilated area, preferably within a certified chemical fume hood.[4][12]
-
Respirator Selection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH/MSHA approved respirator should be used.[5][8] The type of respirator will depend on the concentration of airborne contaminants.
Section 3: Operational and Disposal Plans
A self-validating safety system extends beyond PPE to include standardized operational and disposal procedures.
Handling and Storage
Operational Steps:
-
Designated Area: Handle this compound in a designated area within a chemical fume hood.[12]
-
Avoid Dust and Aerosol Formation: Use techniques that minimize the generation of dust or aerosols.[5][12]
-
Grounding: For larger quantities, ensure that containers and equipment are properly grounded to prevent static discharge, as acrylates can be flammable.[8][14]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, light, and incompatible materials such as strong oxidizing agents and acids.[4][5] The storage area should be locked.[4][5]
Spill Management
Immediate Actions:
-
Evacuate: Evacuate the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Don the appropriate PPE before attempting to clean the spill.
-
Containment: For liquid spills, contain the spill with an inert absorbent material like vermiculite or sand.
-
Collection: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[5]
Disposal Plan
Step-by-Step Disposal:
-
Waste Classification: All waste contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Containerization: Collect all hazardous waste in clearly labeled, sealed, and appropriate containers.
-
Regulatory Compliance: Dispose of the hazardous waste in accordance with all local, regional, and national environmental regulations.[4][9] Consult your institution's environmental health and safety (EHS) department for specific procedures.
Section 4: Emergency Procedures
Preparedness for emergencies is a critical component of a robust safety plan.
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[4][5] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[5][12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.[4][5]
Visual Workflow Guides
To further clarify these critical procedures, the following diagrams illustrate the recommended workflows.
Caption: Recommended sequence for donning PPE.
Caption: Immediate steps for an exposure event.
By adhering to this comprehensive guide, you are not just following a set of rules, but actively participating in a culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors.
References
-
10 Acrylic Plastic Safety Tips To Know. (2024-05-07). ACME Plastics. Retrieved from [Link]
-
4-aminopyridine - Sdfine. Sdfine. Retrieved from [Link]
-
CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE. Alkali Metals Limited. Retrieved from [Link]
-
Acrylates in the Dental Office – Hazards and Hand Protection. Hourglass International, Inc.. Retrieved from [Link]
-
4-AMINOPYRIDINE FOR SYNTHESIS MSDS. (2013-08-02). Loba Chemie. Retrieved from [Link]
-
Safe transport of acrylic monomers. (2020-06-23). YouTube. Retrieved from [Link]
-
SAFETY DATA SHEET - AgiSyn 2852. Covestro LLC. Retrieved from [Link]
-
Methacrylate Monomers Safe use of gloves. Methacrylate Producers Association. Retrieved from [Link]
-
Industrial Hygiene | Enhance Safety Practices. Methacrylate Producers Association, Inc.. Retrieved from [Link]
-
METHYL ACRYLATE FOR SYNTHESIS MSDS. (2015-04-09). Loba Chemie. Retrieved from [Link]
-
Methyl Acrylate (MA) - Chemius. Chemius. Retrieved from [Link]
-
Material Safety Data Sheet Methyl Acrylate. Vastani. Retrieved from [Link]
-
Methyl Acrylate - SAFETY DATA SHEET. (2018-03-21). Thames River Chemical Corp.. Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET - Methyl Acrylate. Groupe Veritas Limited. Retrieved from [Link]
Sources
- 1. hourglass-intl.com [hourglass-intl.com]
- 2. solutions.covestro.com [solutions.covestro.com]
- 3. Industrial Hygiene | Enhance Safety Practices — Methacrylate Producers Association, Inc. [mpausa.org]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. geneseo.edu [geneseo.edu]
- 6. lobachemie.com [lobachemie.com]
- 7. trc-corp.com [trc-corp.com]
- 8. vastanichem.com [vastanichem.com]
- 9. Mobile [my.chemius.net]
- 10. download.basf.com [download.basf.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. alkalimetals.com [alkalimetals.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
